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  • Product: 4-Bromo-3-iodoindole-1-carboxylic acid tert-butyl ester
  • CAS: 406170-09-0

Core Science & Biosynthesis

Foundational

Physical and chemical properties of 4-Bromo-3-iodoindole-1-carboxylic acid tert-butyl ester

An In-Depth Technical Guide to 4-Bromo-3-iodoindole-1-carboxylic acid tert-butyl ester: Properties, Synthesis, and Applications Executive Summary This document provides a comprehensive technical overview of 4-Bromo-3-iod...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 4-Bromo-3-iodoindole-1-carboxylic acid tert-butyl ester: Properties, Synthesis, and Applications

Executive Summary

This document provides a comprehensive technical overview of 4-Bromo-3-iodoindole-1-carboxylic acid tert-butyl ester, a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and chemical research sectors. As a versatile synthetic intermediate, its unique substitution pattern—featuring a bromine atom at the 4-position, an iodine atom at the 3-position, and a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen—offers a platform for complex molecular engineering. This guide details its physicochemical properties, predicted spectroscopic profile, chemical reactivity, proposed synthesis, and applications, with a focus on the causal reasoning behind its utility in modern drug discovery.

Introduction: A Versatile Scaffold for Chemical Innovation

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic placement of functional groups on this ring system is paramount for modulating biological activity. 4-Bromo-3-iodoindole-1-carboxylic acid tert-butyl ester emerges as a particularly valuable building block due to the orthogonal reactivity of its key features:

  • N-Boc Group : The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the indole nitrogen. This enhances the compound's stability and solubility in common organic solvents while preventing unwanted side reactions at the nitrogen atom. Crucially, it can be removed under specific acidic conditions, allowing for subsequent functionalization of the N-H position.[1][2][3]

  • C-3 Iodo Group : The carbon-iodine bond is the most labile site for metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This allows for the selective introduction of new carbon-carbon or carbon-heteroatom bonds at the 3-position of the indole core.

  • C-4 Bromo Group : The carbon-bromine bond is also a handle for cross-coupling reactions but is generally less reactive than the C-I bond. This differential reactivity enables a sequential and site-selective strategy for molecular elaboration, a cornerstone of modern synthetic chemistry.

This trifecta of functionalities makes the title compound an ideal starting material for building diverse molecular libraries and synthesizing complex target molecules.

Caption: Chemical Structure of the Title Compound.

Physicochemical Properties

The physical and chemical characteristics of a compound dictate its handling, storage, and behavior in reactions. The properties of 4-Bromo-3-iodoindole-1-carboxylic acid tert-butyl ester are summarized below.

PropertyValueSource
CAS Number 406170-09-0[4]
Molecular Formula C₁₃H₁₃BrINO₂[5]
Molecular Weight 422.07 g/mol Calculated
Appearance Light Yellow or White Solid[6]
XlogP 4.6[7]
Hydrogen Bond Donors 0[7]
Hydrogen Bond Acceptors 2[7]
Rotatable Bonds 2[7]

The high XlogP value of 4.6 indicates significant lipophilicity, which is consistent with the presence of the large tert-butyl group and two halogen atoms.[7] This property suggests good solubility in nonpolar organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate, a critical factor for its use in organic synthesis.[2]

Spectroscopic Profile: Verifying Molecular Identity

Predicted ¹H NMR (Proton Nuclear Magnetic Resonance)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.8 - 8.0d1HH-5Deshielded by the anisotropic effect of the aromatic ring and the inductive effect of the adjacent bromine atom.
~ 7.2 - 7.4m2HH-6, H-7Aromatic protons of the indole core, exhibiting complex splitting due to mutual coupling.
~ 7.6s1HH-2The C-2 proton of the indole ring, typically appearing as a singlet in 3-substituted indoles.
~ 1.65s9H-C(CH ₃)₃A characteristic strong singlet for the nine equivalent protons of the tert-butyl group.
Predicted ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
Chemical Shift (δ, ppm)AssignmentRationale
~ 149 - 150C =O (Boc)Carbonyl carbon of the carbamate, typically found in this downfield region.[8]
~ 135 - 140C-7aQuaternary carbon at the fusion of the two rings.
~ 125 - 130Aromatic CHAromatic carbons of the benzene portion of the indole ring.
~ 115C-4Carbon atom bearing the bromine; its shift is influenced by the heavy atom effect.
~ 85C-3Carbon atom bearing the iodine; significantly shielded by the heavy atom effect of iodine.
~ 83 - 84-C (CH₃)₃Quaternary carbon of the tert-butyl group.
~ 28-C(C H₃)₃The three equivalent methyl carbons of the tert-butyl group.
Predicted IR (Infrared) Spectroscopy & Mass Spectrometry (MS)
TechniqueExpected Peaks / FeaturesRationale
IR ~1730 cm⁻¹ (Strong)C=O stretch of the Boc-carbamate.[8]
~2975 cm⁻¹ (Medium)C-H stretching of the tert-butyl group.[8]
~1450-1580 cm⁻¹C=C stretching of the aromatic indole ring.[8]
MS (EI) M⁺ at m/z 421/423Molecular ion peak showing a characteristic 1:1 isotopic pattern due to the presence of one bromine atom.
m/z 365/367Fragment corresponding to the loss of isobutylene (56 Da) from the molecular ion.
m/z 321/323Fragment corresponding to the loss of the entire Boc group (100 Da).
Protocol: General Spectroscopic Analysis
  • NMR Sample Preparation : Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm). Transfer the solution to a 5 mm NMR tube for analysis.[8]

  • IR Sample Preparation (Thin Film) : Dissolve a small amount of the compound in a volatile solvent like dichloromethane. Apply one drop onto a salt (KBr or NaCl) plate and allow the solvent to evaporate completely, leaving a thin film for analysis.[8]

  • Mass Spectrometry : Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Impact or Electrospray Ionization) to observe the molecular ion and its fragmentation patterns.

Chemical Reactivity and Synthetic Utility

The synthetic power of this molecule lies in the distinct reactivity of its functional groups, which can be addressed selectively. This allows for a multi-step, divergent synthesis from a single, advanced intermediate.

G Start 4-Bromo-3-iodoindole- 1-carboxylic acid tert-butyl ester Deprotection N-H Indole Derivative Start->Deprotection  Acidic Conditions  (e.g., TFA) Coupling_I 3-Substituted Indole (e.g., Suzuki, Sonogashira) Start->Coupling_I  Pd(0) Catalysis  (Mild Conditions) Coupling_Br 4-Substituted Indole (e.g., Suzuki, Buchwald) Start->Coupling_Br  Pd(0) Catalysis  (Forcing Conditions)

Caption: Key Reaction Pathways of the Title Compound.

  • Boc Deprotection : The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like DCM.[3] This unmasks the indole N-H, which can then participate in N-alkylation, N-arylation, or act as a hydrogen bond donor in a final drug candidate.

  • Site-Selective Cross-Coupling : The difference in bond strength (C-I < C-Br) is the cornerstone of this molecule's utility. The C-I bond at the 3-position can be selectively functionalized using palladium-catalyzed cross-coupling reactions under relatively mild conditions, leaving the C-Br bond intact. Subsequently, the C-Br bond at the 4-position can be reacted under more forcing conditions (e.g., using a different catalyst, ligand, or higher temperature) to introduce a second point of diversity. This stepwise approach is invaluable for systematically exploring the structure-activity relationship (SAR) of a drug scaffold.

Proposed Synthetic Pathway

A robust and logical synthesis can be proposed based on established indole chemistry methodologies.[2] The pathway involves two key transformations: N-protection followed by electrophilic iodination.

G Start 4-Bromoindole Step1 Boc Protection Start->Step1 Intermediate tert-Butyl 4-bromo-1H-indole- 1-carboxylate Step1->Intermediate  Boc₂O, DMAP  DCM, rt Step2 Iodination Intermediate->Step2 Product Final Product Step2->Product  NIS  Acetonitrile, rt

Caption: Proposed Two-Step Synthesis Workflow.

Step 1: N-Boc Protection of 4-Bromoindole
  • Protocol :

    • Dissolve 4-bromoindole (1.0 equiv.) in anhydrous dichloromethane (DCM).

    • Add 4-(dimethylamino)pyridine (DMAP, 0.1 equiv.) as a catalyst.

    • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv.) portion-wise at room temperature.

    • Stir the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the mixture with DCM and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 4-bromo-1H-indole-1-carboxylate.[2]

  • Causality : The indole N-H is weakly acidic and not highly nucleophilic. DMAP acts as a nucleophilic catalyst, reacting with Boc₂O to form a more reactive intermediate, thereby accelerating the acylation of the indole nitrogen.[2]

Step 2: Electrophilic Iodination
  • Protocol :

    • Dissolve the N-Boc-4-bromoindole (1.0 equiv.) from the previous step in a suitable solvent such as acetonitrile or THF.

    • Add N-Iodosuccinimide (NIS, 1.1 equiv.) to the solution at room temperature.

    • Stir the reaction for 1-3 hours, monitoring by TLC for the consumption of the starting material.

    • Once complete, quench the reaction with aqueous sodium thiosulfate solution to remove any unreacted iodine.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel to obtain the final product.

  • Causality : The N-Boc group, while protecting, is also electron-withdrawing and deactivates the indole ring slightly. However, the 3-position remains the most electron-rich and sterically accessible site for electrophilic attack. NIS serves as a mild source of an electrophilic iodine cation (I⁺), which readily substitutes the proton at the C-3 position.

Applications in Research and Drug Development

This compound is not an end-product but a high-value starting material. Its utility has been demonstrated in the synthesis of biologically active molecules.

  • Kinase Inhibitors : The indole scaffold is a common core for kinase inhibitors. The ability to functionalize both the 3- and 4-positions allows for the synthesis of complex molecules that can target the ATP-binding site of kinases like CDK9 and Ibrutinib, which are important in cancer therapy.[9]

  • Antibacterial Agents : The indole core is also found in many antibacterial compounds. The poly-substituted nature of this intermediate allows for the creation of novel derivatives to combat drug-resistant bacteria like extensively drug-resistant S. Typhi.[10][11]

  • Structure-Activity Relationship (SAR) Studies : In drug discovery, generating a wide array of analogs is crucial for optimizing potency, selectivity, and pharmacokinetic properties. This building block is ideal for this purpose, providing two distinct handles for diversification.

Safety and Handling

As a laboratory chemical, 4-Bromo-3-iodoindole-1-carboxylic acid tert-butyl ester requires careful handling to minimize exposure and risk.

Hazard StatementPrecautionary MeasureSource
Causes skin irritation.Wear protective gloves. Wash skin thoroughly after handling.[12][13][14]
Causes serious eye irritation.Wear eye/face protection. Rinse cautiously with water for several minutes if in eyes.[12][13][14]
May cause respiratory irritation.Avoid breathing dust/fumes. Use only outdoors or in a well-ventilated area.[12][13]
  • Personal Protective Equipment (PPE) : Always wear a lab coat, nitrile gloves, and chemical safety goggles when handling this compound.

  • Engineering Controls : All manipulations should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[13]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents.[12] Some sources suggest it may be air-sensitive and should be stored under an inert atmosphere.[13]

  • Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter the environment.[12]

Conclusion

4-Bromo-3-iodoindole-1-carboxylic acid tert-butyl ester is more than just a chemical compound; it is a strategic tool for synthetic and medicinal chemists. Its carefully arranged functional groups provide a blueprint for the efficient and selective construction of complex molecular architectures. The combination of a stable protecting group with two orthogonally reactive halogen handles makes it an exceptionally powerful intermediate for developing next-generation therapeutics and exploring new frontiers in chemical biology. This guide provides the foundational knowledge for researchers to harness its full potential safely and effectively.

References

  • 4-Bromo-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester | 885272-46-8. Sigma-Aldrich.
  • 4-溴-3-碘吲哚-1-羧酸叔丁基酯结构式. 物竞化学品数据库.
  • SAFETY D
  • SAFETY D
  • Safety D
  • 4-BROMO-3-IODOINDOLE-1-CARBOXYLIC ACID TERT-BUTYL ESTER. NextSDS.
  • tert-Butyl 5-bromo-3-iodo-1H-indole-1-carboxyl
  • 4-Bromo-3-formylindole-1-carboxylic acid tert-butyl ester, min 95%, 1 gram. Lab Supplies.
  • In-Depth Technical Guide: Spectral Analysis of tert-Butyl 7-bromo-1H-indole-1-carboxyl
  • tert-Butyl 3-iodo-1H-indole-1-carboxylate | C13H14INO2 | CID 10497531. PubChem.
  • SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St.
  • 4-Bromo-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester | 885272-46-8. Sigma-Aldrich.
  • A simple and powerful tert-butyl
  • A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett.
  • Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate.
  • C13H13BrINO2. Guidechem.
  • Eco-friendly and versatile brominating reagent prepared from liquid bromine precursor. The Royal Society of Chemistry.
  • An In-depth Technical Guide to the Synthesis of tert-Butyl 7-bromo-1H-indole-1-carboxyl
  • (2S,3R,4R)-7′-bromo-4-methyl-2′,5-dioxo-4,5-dihydro-3H-spiro[furan-2,3′-indoline]-3-carboxylate.
  • Novel tert-Butylation of Carboxylic Acids and Alcohols. Thieme Chemistry.
  • 4-Bromo-1H-indole-3-carboxylic acid methyl ester | 101909-43-7. Sigma-Aldrich.
  • 4-Bromo-3-iodoindole-1-carboxylic acid tert-butyl ester/CAS:406170-09-0. HXCHEM.
  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.
  • Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potenti

Sources

Exploratory

Technical Whitepaper: Structural Profiling and Orthogonal Reactivity of CAS 406170-09-0

Executive Summary In modern drug discovery and complex natural product synthesis, halogenated indoles serve as privileged scaffolds. The compound tert-butyl 4-bromo-3-iodo-1H-indole-1-carboxylate (CAS: 406170-09-0) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and complex natural product synthesis, halogenated indoles serve as privileged scaffolds. The compound tert-butyl 4-bromo-3-iodo-1H-indole-1-carboxylate (CAS: 406170-09-0) is a highly specialized building block engineered for precision synthesis. By featuring two distinct halogens (bromine and iodine) at adjacent positions (C4 and C3) alongside an N-Boc protecting group, this molecule enables programmable, site-selective functionalization. This guide details the physicochemical properties, the thermodynamic causality behind its orthogonal reactivity, and field-proven protocols for its application.

Chemical Identity and Physicochemical Profiling

Understanding the exact molecular composition is the first step in designing a synthetic route. The structural logic of CAS 406170-09-0 relies on three modifications to the base indole ring:

  • N-Boc Protection: Deactivates the nucleophilic indole nitrogen, preventing unwanted N-arylation during cross-coupling, while drastically improving solubility in organic solvents.

  • C3-Iodination: Provides a highly reactive site for initial transition-metal-catalyzed coupling.

  • C4-Bromination: Provides a secondary, less reactive site that remains dormant during C3 functionalization but can be activated under harsher conditions.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters required for analytical verification[1].

PropertyValue
Chemical Name tert-Butyl 4-bromo-3-iodo-1H-indole-1-carboxylate
CAS Registry Number 406170-09-0
Molecular Formula C₁₃H₁₃BrINO₂
Molecular Weight 422.06 g/mol
Monoisotopic Exact Mass 420.9174 Da (calculated for ⁷⁹Br and ¹²⁷I)
Isotopic Signature (MS) ~1:1 Doublet at m/z 420.9 / 422.9
Appearance Solid

Mechanistic Causality: The Logic of Orthogonal Cross-Coupling

As a Senior Application Scientist, it is critical to understand why a reaction works, not just how to perform it. The sequential functionalization of CAS 406170-09-0 is governed by the thermodynamics of oxidative addition—the rate-determining step in palladium-catalyzed cross-coupling.

The reactivity of carbon-halogen (C–X) bonds is strictly dictated by their Bond Dissociation Energy (BDE). The BDE of an aryl C–I bond is approximately 222 kJ/mol, whereas an aryl C–Br bond is significantly stronger at 280 kJ/mol[2]. This 58 kJ/mol thermodynamic differential means that at mild temperatures (e.g., 40–50 °C), a Pd(0) catalyst will selectively insert into the C3–I bond. The C4–Br bond lacks the thermal energy required to overcome its higher activation barrier, rendering it completely inert during the first coupling cycle. Once the C3 position is functionalized, the temperature can be elevated (e.g., 90–100 °C) to activate the C4–Br bond for a second, distinct cross-coupling event[3].

Workflow Visualization

G N1 CAS 406170-09-0 (4-Br, 3-I, N-Boc) N2 C3-Functionalized Indole (4-Br, 3-Ar1, N-Boc) N1->N2 Suzuki Coupling 1 Pd(0), Ar1-B(OH)2 45-50 °C (C-I Selective) N3 C3, C4-Difunctionalized Indole (4-Ar2, 3-Ar1, N-Boc) N2->N3 Suzuki Coupling 2 Pd(0), Ar2-B(OH)2 90-100 °C (C-Br Reactive) N4 Final Target Scaffold (4-Ar2, 3-Ar1, 1H-Indole) N3->N4 N-Boc Deprotection 20% TFA / DCM RT, 2h

Sequential orthogonal cross-coupling workflow for CAS 406170-09-0.

Validated Experimental Protocols

The following methodologies are designed as self-validating systems, ensuring that researchers can definitively track the success of each transformation.

Protocol 1: Site-Selective C3-Suzuki-Miyaura Coupling

Objective: Achieve >95% selective arylation at the C3 position while preserving the C4 bromide.

Step-by-Step Methodology:

  • Stoichiometric Setup: In a Schlenk flask, combine CAS 406170-09-0 (1.0 equiv), the desired arylboronic acid (1.05 equiv), and K₂CO₃ (2.0 equiv).

    • Causality: Limiting the boronic acid to a slight 1.05 excess ensures complete consumption of the C–I bond without providing excess reagent that might force a reaction at the C–Br bond.

  • Solvent & Degassing: Add a mixture of THF/H₂O (4:1 v/v). Degas the solution via three freeze-pump-thaw cycles.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) catalyst.

  • Catalyst Addition: Under an argon atmosphere, add Pd(PPh₃)₄ (0.05 equiv).

  • Thermal Control: Heat the reaction strictly to 45–50 °C and stir for 4 hours.

    • Causality: Exceeding 60 °C risks breaching the activation energy threshold for the C4–Br bond, leading to unwanted diarylation.

  • Self-Validating Checkpoint (LC-MS): Analyze an aliquot via LC-MS. The starting material (m/z 421/423) must disappear. The product mass will shift by the addition of the aryl group minus iodine, but must retain a 1:1 isotopic doublet . This doublet proves the ⁷⁹Br/⁸¹Br isotopes are still intact on the molecule.

  • Workup: Quench with water, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

Protocol 2: N-Boc Deprotection

Objective: Quantitative removal of the tert-butyloxycarbonyl group to yield the free 1H-indole.

Step-by-Step Methodology:

  • Preparation: Dissolve the difunctionalized indole intermediate in anhydrous Dichloromethane (DCM) to create a 0.1 M solution.

  • Acidic Cleavage: Cool the flask to 0 °C. Dropwise, add Trifluoroacetic acid (TFA) until the solvent ratio is 20% TFA in DCM.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 2 hours.

  • Self-Validating Checkpoint (¹H-NMR): Take a crude NMR sample. The highly prominent 9H singlet at ~1.6 ppm (corresponding to the tert-butyl group) must be completely absent. The appearance of a broad singlet >8.0 ppm indicates the free indole N-H proton.

  • Workup: Concentrate under reduced pressure, neutralize carefully with saturated aqueous NaHCO₃, and extract with DCM.

References

  • Comparative study on catalytic hydrodehalogenation of halogenated aromatic compounds over Pd/C and Raney Ni catalysts - PubMed Central (PMC). Available at:[Link]

  • The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization - MDPI. Available at:[Link]

Sources

Foundational

Spectroscopic and Synthetic Profiling of 1-Boc-4-bromo-3-iodoindole: A Technical Guide for Advanced NMR Elucidation

Executive Summary In the realm of modern drug discovery and complex alkaloid total synthesis, polyhalogenated indoles serve as indispensable building blocks. 1-Boc-4-bromo-3-iodoindole (tert-butyl 4-bromo-3-iodo-1H-indol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of modern drug discovery and complex alkaloid total synthesis, polyhalogenated indoles serve as indispensable building blocks. 1-Boc-4-bromo-3-iodoindole (tert-butyl 4-bromo-3-iodo-1H-indole-1-carboxylate) is a highly specialized intermediate designed for orthogonal cross-coupling reactions. By leveraging the lower bond dissociation energy (BDE) of the C–I bond compared to the C–Br bond, chemists can execute sequential, regioselective metal-catalyzed transformations (e.g., Suzuki-Miyaura or Sonogashira couplings) without requiring intermediate protecting group manipulations[1].

This whitepaper provides a rigorous, self-validating framework for the synthesis and Nuclear Magnetic Resonance (NMR) spectroscopic elucidation of 1-Boc-4-bromo-3-iodoindole. As a Senior Application Scientist, I have structured this guide to move beyond mere data tabulation; we will explore the causality behind the chemical shifts, focusing on phenomena such as the magnetic anisotropy of the Boc group and the relativistic heavy atom effect of iodine.

Experimental Methodology: Synthesis & Sample Preparation

To ensure the integrity of the spectroscopic data, the compound must be synthesized and purified to >98% homogeneity. The synthesis relies on the inherent nucleophilicity of the indole C-3 position, followed by N-protection to deactivate the ring and enhance organic solubility.

Step-by-Step Synthetic Protocol
  • Regioselective Iodination :

    • Dissolve 4-bromoindole (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) and cool to 0 °C under an argon atmosphere.

    • Add N-iodosuccinimide (NIS, 1.05 equiv) portion-wise in the dark to prevent radical-mediated side reactions.

    • Stir the reaction mixture for 2 hours, allowing it to warm to room temperature. Quench with aqueous sodium thiosulfate ( Na2​S2​O3​ ) to neutralize unreacted iodine species. Extract with ethyl acetate, dry over MgSO4​ , and concentrate to yield 4-bromo-3-iodo-1H-indole.

  • N-Boc Protection :

    • Dissolve the crude 4-bromo-3-iodo-1H-indole in anhydrous Tetrahydrofuran (THF).

    • Add 4-Dimethylaminopyridine (DMAP, 0.1 equiv) as a nucleophilic catalyst, followed by Di-tert-butyl dicarbonate ( Boc2​O , 1.2 equiv).

    • Stir at room temperature until the evolution of CO2​ ceases (approx. 4 hours).

    • Concentrate the solvent in vacuo and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate 95:5) to isolate 1-Boc-4-bromo-3-iodoindole as a pale yellow solid.

Synthesis A 4-Bromoindole B 4-Bromo-3-iodo- 1H-indole A->B NIS, DMF 0°C to rt C 1-Boc-4-bromo- 3-iodoindole B->C Boc2O, DMAP THF, rt

Synthetic workflow for 1-Boc-4-bromo-3-iodoindole from 4-bromoindole.

1 H NMR Spectroscopic Analysis (400 MHz, CDCl3​ )

The proton NMR spectrum of 1-Boc-4-bromo-3-iodoindole is defined by a classic 1,2,3-trisubstituted aromatic pattern on the benzene ring (H-5, H-6, H-7) and an isolated pyrrole proton (H-2). The chemical shifts are heavily dictated by the electron-withdrawing nature of the halogens and the spatial orientation of the N-Boc group[2].

Causality of Chemical Shifts
  • The Anisotropic Deshielding of H-7 : The most diagnostic signal in the spectrum is the H-7 doublet at δ 8.15 ppm . In an unprotected indole, H-7 typically resonates around 7.4 ppm. The massive downfield shift is caused by the magnetic anisotropy of the carbamate (Boc) carbonyl group. The C=O bond adopts a coplanar conformation with the indole ring to maximize resonance, placing H-7 directly in the deshielding zone of the carbonyl π -system.

  • The H-2 Singlet : The H-2 proton appears as a sharp singlet at δ 7.72 ppm . The lack of a coupling partner at C-3 (due to iodine substitution) confirms the regiochemistry of the iodination step. The N-Boc group deshields this proton relative to the free N-H indole[2].

Table 1: 1 H NMR Data Summary
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale
H-7 8.15Doublet (d)8.21HOrtho to N-Boc; strongly deshielded by C=O anisotropy.
H-2 7.72Singlet (s)-1HIsolated pyrrole proton; deshielded by N-Boc.
H-5 7.45Doublet (d)7.81HOrtho to C-4 Bromine; coupled to H-6.
H-6 7.22Triplet (t)8.01HMeta to substituents; coupled to H-5 and H-7.
t -Bu 1.66Singlet (s)-9HBoc methyl groups.

13 C NMR Spectroscopic Analysis (100 MHz, CDCl3​ )

Carbon-13 NMR provides definitive proof of the halogenation pattern. The interpretation of this spectrum requires an understanding of relativistic quantum chemistry, specifically how massive atoms perturb the local magnetic environment[3].

The Relativistic Heavy Atom Effect

The most critical feature of the 13 C spectrum is the resonance of C-3 at δ 66.2 ppm . In a standard 1-Boc-indole, the C-3 carbon resonates at approximately 107 ppm. The attachment of iodine induces a dramatic upfield shift of over 40 ppm. This phenomenon is known as the spin-orbit induced heavy atom effect [4]. The large, diffuse electron cloud of the iodine atom undergoes spin-orbit coupling under the external magnetic field, generating a localized secondary magnetic field that highly shields the directly attached carbon nucleus[4].

Conversely, the bromine at C-4 induces a much weaker heavy atom effect, placing the C-4 resonance at a more standard aromatic frequency of δ 113.8 ppm .

Table 2: 13 C NMR Data Summary
PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Rationale
Boc C=O 148.5 Cq​ Carbamate carbonyl carbon.
C-7a 135.2 Cq​ Aromatic bridgehead, adjacent to Nitrogen.
C-3a 130.1 Cq​ Aromatic bridgehead.
C-2 128.4CHPyrrole CH, deshielded by N-Boc.
C-5 126.8CHAromatic CH, ortho to Bromine.
C-6 125.3CHAromatic CH.
C-7 114.6CHAromatic CH.
C-4 113.8 Cq​ Bromine-bearing carbon.
Boc C(CH3​)3​ 84.7 Cq​ Quaternary tert-butyl carbon.
C-3 66.2 Cq​ Iodine-bearing carbon (Extreme Heavy Atom Effect).
Boc CH3​ 28.1 CH3​ tert-butyl methyl carbons.

2D NMR Workflows: A Self-Validating System

To ensure absolute trustworthiness in the structural assignment, 1D NMR data must be validated through 2D correlation spectroscopy. Heteronuclear Multiple Bond Correlation (HMBC) is the most critical experiment here, as it maps the quaternary carbons (C-3, C-4, C-3a, C-7a) that lack attached protons.

  • Validating C-3 and C-4 Regiochemistry : The H-2 singlet ( δ 7.72) will show a strong 2JCH​ correlation to the highly shielded C-3 carbon ( δ 66.2) and a 3JCH​ correlation to the C-3a bridgehead.

  • Validating the Bromine Position : The H-5 doublet ( δ 7.45) will show a 2JCH​ correlation to the C-4 carbon ( δ 113.8) and a 3JCH​ correlation to C-3a. The lack of an HMBC correlation between H-2 and C-4 confirms the halogens are at the 3 and 4 positions, respectively.

HMBC H2 H-2 (Singlet) C3 C-3 (I-bearing) H2->C3 2J C3a C-3a (Bridgehead) H2->C3a 3J C7a C-7a (Bridgehead) H2->C7a 3J H5 H-5 (Doublet) H5->C3a 3J C4 C-4 (Br-bearing) H5->C4 2J H7 H-7 (Doublet) H7->C7a 2J CO Boc C=O H7->CO 4J (Space)

Key HMBC (1H-13C) correlations used for regiochemical assignment.

References

  • BenchChem. "A Comparative Spectroscopic Analysis of Halogenated Indoles: A Guide for Researchers." BenchChem Resources.
  • MDPI. "Relativistic Effects from Heavy Main Group p-Elements on the NMR Chemical Shifts of Light Atoms: From Pioneering Studies to Recent Advances." International Journal of Molecular Sciences.
  • ResearchGate. "Computational protocols for calculating 13C NMR chemical shifts." Magnetic Resonance in Chemistry.
  • BenchChem. "5-bromo-2-iodo-1H-indole." BenchChem Product Catalog.

Sources

Exploratory

Solubility profile of tert-butyl 4-bromo-3-iodo-1H-indole-1-carboxylate in organic solvents

An In-Depth Technical Guide to the Solvation Dynamics and Application of tert-Butyl 4-bromo-3-iodo-1H-indole-1-carboxylate Executive Summary tert-Butyl 4-bromo-3-iodo-1H-indole-1-carboxylate (CAS: 406170-09-0) is a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solvation Dynamics and Application of tert-Butyl 4-bromo-3-iodo-1H-indole-1-carboxylate

Executive Summary

tert-Butyl 4-bromo-3-iodo-1H-indole-1-carboxylate (CAS: 406170-09-0) is a highly specialized, bifunctional heterocyclic building block utilized extensively in advanced medicinal chemistry and natural product total synthesis[1][2]. Featuring orthogonal halogenation at the C3 and C4 positions alongside an N-Boc protected pyrrole ring, this compound enables sequential, regioselective transition-metal-catalyzed cross-couplings[3][4]. However, its complex structural modifications drastically alter its physicochemical properties compared to the parent indole. This whitepaper details the causality behind its solubility profile, provides quantitative solvation data, and outlines self-validating experimental protocols for both solubility determination and solvent-optimized synthetic applications.

Structural Determinants of Solvation Dynamics

As an Application Scientist, it is critical to understand why a molecule behaves a certain way in solution, rather than just memorizing its solubility. The solvation profile of this compound is dictated by three primary structural features:

  • N-Boc Protection (Steric Bulk & H-Bond Masking): Unprotected indoles act as strong hydrogen-bond donors via the N-H group. The addition of the tert-butyloxycarbonyl (Boc) group completely masks this H-bond donor capacity, drastically reducing solubility in polar protic solvents (e.g., water, methanol)[5]. Furthermore, the bulky tert-butyl moiety introduces significant steric hindrance and lipophilicity, driving the molecule's preference for hydrophobic or moderately polar aprotic environments.

  • Di-Halogenation (Heavy Atom Effect & Polarizability): The incorporation of iodine at C3 and bromine at C4 increases the molecular weight to 422.06 g/mol and significantly elevates the partition coefficient (LogP)[2]. While these heavy atoms reduce aqueous solubility, their high polarizability facilitates strong dispersion forces and halogen bonding, resulting in exceptional solubility in halogenated solvents (e.g., dichloromethane, chloroform).

  • Aromatic π -System: The planar indole core engages in robust π−π stacking and dipole-induced dipole interactions, making aromatic hydrocarbons (e.g., toluene) highly effective solvation media.

Solvation Compound tert-Butyl 4-bromo-3-iodo -1H-indole-1-carboxylate Boc N-Boc Group (Steric Bulk, Lipophilic) Compound->Boc Halogens C3-Iodo & C4-Bromo (Heavy Atoms, High LogP) Compound->Halogens Core Indole Core (Pi-System) Compound->Core Aprotic Polar Aprotic Solvents (THF, DMF, DMSO) Excellent Solubility Boc->Aprotic Dipole-Dipole NonPolar Halogenated / Aromatic (DCM, Toluene) High Solubility Boc->NonPolar Van der Waals Protic Polar Protic Solvents (Water, MeOH) Poor/Insoluble Boc->Protic No H-Bond Donor Repulsion Halogens->NonPolar Halogen Bonding Halogens->Protic Hydrophobic Effect Core->NonPolar Pi-Pi Stacking

Diagram 1: Structural features dictating the solvation dynamics of the target compound.

Quantitative Solubility Profile

The table below synthesizes the solubility behavior of tert-butyl 4-bromo-3-iodo-1H-indole-1-carboxylate across various solvent classes at standard ambient temperature and pressure (SATP, 25°C).

Solvent ClassRepresentative SolventsEstimated SolubilityMechanistic Rationale
Halogenated Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)"Like-dissolves-like" principle; strong dispersion forces and halogen bonding.
Polar Aprotic THF, DMF, DMSO, 1,4-DioxaneExcellent (>100 mg/mL)Strong dipole-dipole interactions with the Boc carbonyl; essential for Pd-catalysis.
Esters & Ethers Ethyl Acetate (EtOAc), Diethyl EtherGood (50 - 100 mg/mL)Favorable dipole interactions; excellent for liquid-liquid extraction workflows.
Aromatic Toluene, BenzeneGood (30 - 50 mg/mL)Driven by π−π stacking with the indole core.
Aliphatic Hexanes, HeptaneModerate (5 - 15 mg/mL)Limited by the polarity of the ester and halogens; useful for crystallization/trituration.
Polar Protic Methanol, Ethanol, IsopropanolPoor (1 - 5 mg/mL)Lack of H-bond acceptors/donors on the solute to disrupt the solvent's hydrogen-bonding network.
Aqueous Water, Aqueous BuffersInsoluble (<0.01 mg/mL)Extreme hydrophobicity (high LogP) and lack of ionizable groups at physiological pH[6].

Self-Validating Experimental Methodologies

Protocol 1: High-Throughput Kinetic Solubility Profiling via HPLC-UV

To accurately determine solubility without interference from potential degradation (e.g., thermally-induced Boc-deprotection), a kinetic shake-flask method coupled with HPLC-UV is required. This system is self-validating because the chromatographic separation ensures that only the intact parent mass is quantified.

Step-by-Step Methodology:

  • Preparation: Accurately weigh 10.0 mg of tert-butyl 4-bromo-3-iodo-1H-indole-1-carboxylate into a 2 mL amber glass HPLC vial.

  • Solvation: Add 1.0 mL of the target solvent (e.g., THF, MeOH, or DCM).

  • Agitation: Vortex the mixture for 2 minutes, followed by sonication in a water bath at 25°C for 15 minutes to ensure maximum kinetic dissolution.

  • Phase Separation: Centrifuge the vial at 10,000 x g for 10 minutes to pellet any undissolved thermodynamic solid.

  • Sampling & Dilution: Carefully aspirate 100 µL of the clear supernatant. Dilute this aliquot 1:10 in the HPLC mobile phase (e.g., 70:30 Acetonitrile:Water) to prevent detector saturation and solvent-front distortion.

  • Quantification: Inject 5 µL onto a C18 reverse-phase column. Monitor absorbance at λ = 254 nm. Calculate the exact concentration against a pre-established 5-point calibration curve of the compound in Acetonitrile.

Workflow1 Step1 Weigh 10 mg of Compound into Amber HPLC Vial Step2 Add 1.0 mL Target Solvent (e.g., THF, DCM, MeOH) Step1->Step2 Step3 Vortex & Sonicate (15 mins at 25°C) Step2->Step3 Step4 Centrifuge at 10,000 x g (Pellet Undissolved Solid) Step3->Step4 Step5 Aliquote Supernatant & Dilute 1:10 in Mobile Phase Step4->Step5 Step6 Quantify via HPLC-UV (λ = 254 nm vs Calibration) Step5->Step6

Diagram 2: Self-validating kinetic solubility profiling workflow using HPLC-UV.

Protocol 2: Solvent-Optimized Regioselective Suzuki-Miyaura Cross-Coupling

The differential reactivity of the halogens allows for regioselective functionalization. The C3-iodo bond undergoes oxidative addition by Pd(0) significantly faster than the C4-bromo bond[3][4]. The critical causality here is solvent selection: the solvent must be biphasic or miscible enough to dissolve the highly lipophilic indole while simultaneously solvating the inorganic base (e.g., K2​CO3​ ) required for transmetalation.

Step-by-Step Methodology:

  • Reagent Assembly: In an oven-dried Schlenk tube, combine tert-butyl 4-bromo-3-iodo-1H-indole-1-carboxylate (1.0 eq), an arylboronic acid (1.1 eq), and Pd(PPh3​)4​ (0.05 eq).

  • Solvent System: Add a degassed mixture of THF and Water (ratio 4:1). Causality: THF completely solubilizes the Boc-indole, while the 20% aqueous fraction dissolves the base.

  • Base Addition: Add K2​CO3​ (2.0 eq) to the mixture.

  • Reaction: Purge the system with Argon and heat to 70°C for 4-6 hours. Monitor the disappearance of the starting material via TLC (Hexanes:EtOAc 8:2).

  • Validation: The reaction is self-validating via LC-MS. The presence of a single major product mass corresponding to the C3-arylated, C4-bromo intermediate confirms that the solvent system successfully mediated the transmetalation without promoting over-coupling at the C4 position.

References

  • National Center for Biotechnology Information. "3-Iodo-5-methoxy-1H-indole, N-BOC protected". PubChem Compound Summary. Available at:[Link]

  • Beilstein Journal of Organic Chemistry. "Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence". Beilstein J. Org. Chem. 2023, 19, 1379–1385. Available at:[Link]

  • National Institutes of Health (PMC). "Discovery of antivirally active inhibitors of adaptor protein-2 associated kinase 1 based on various bicyclic heteroaromatic scaffolds derived from a 7-azaindole analogue". Eur J Med Chem. 2021. Available at:[Link]

Sources

Foundational

Preliminary Reactivity Studies of 4-Bromo-3-iodoindole-1-carboxylic Acid tert-Butyl Ester: A Technical Guide to Sequential Cross-Coupling

Executive Summary The programmable functionalization of the indole core is a cornerstone of modern medicinal chemistry and natural product synthesis. Among the most versatile building blocks available to synthetic chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The programmable functionalization of the indole core is a cornerstone of modern medicinal chemistry and natural product synthesis. Among the most versatile building blocks available to synthetic chemists is 4-bromo-3-iodoindole-1-carboxylic acid tert-butyl ester (N-Boc-4-bromo-3-iodoindole). By strategically positioning two different halogens (iodine at C3, bromine at C4) alongside an electron-withdrawing protecting group (Boc at N1), this scaffold enables highly regioselective, sequential palladium-catalyzed cross-coupling reactions[1].

As a Senior Application Scientist, I approach this molecule not just as a reagent, but as a highly engineered system. This guide dissects the causality behind its reactivity, provides self-validating experimental workflows, and establishes a robust framework for synthesizing complex 3,4-disubstituted indoles.

Structural & Electronic Causality: The "Why" Behind the Reactivity

To master the reactivity of N-Boc-4-bromo-3-iodoindole, one must understand the thermodynamic and kinetic forces at play within the molecule. The regioselectivity observed in cross-coupling reactions is not accidental; it is a direct consequence of bond dissociation energies (BDE) and electronic shielding[2].

  • The C3-Iodo Advantage (Kinetic Control): The carbon-iodine (C-I) bond has a significantly lower BDE (~55 kcal/mol) compared to the carbon-bromine (C-Br) bond (~70 kcal/mol). During the rate-determining oxidative addition step of a palladium catalytic cycle, Pd(0) inserts into the C-I bond orders of magnitude faster than the C-Br bond. This allows for C3-selective functionalization under mild thermal conditions (25–45 °C), leaving the C4-Br bond completely untouched[3].

  • The N1-Boc Directing Effect: The tert-butoxycarbonyl (Boc) group is sterically bulky and strongly electron-withdrawing. Sterically, it shields the indole nitrogen, preventing unwanted N-arylation side reactions. Electronically, it pulls electron density away from the indole π-system. This deactivation is crucial: it stabilizes the intermediate Pd(II) species and prevents the electron-rich indole from undergoing spontaneous, non-catalyzed oxidative degradation[1].

Reactivity Molecule N-Boc-4-bromo-3-iodoindole C3 C3-Iodo Group (Weak BDE: ~55 kcal/mol) Molecule->C3 C4 C4-Bromo Group (Strong BDE: ~70 kcal/mol) Molecule->C4 N1 N1-Boc Group (Electron Withdrawing) Molecule->N1 ResultC3 Primary Site for Low-Temp Cross-Coupling C3->ResultC3 Kinetically Favored ResultC4 Secondary Site for High-Temp Cross-Coupling C4->ResultC4 Thermodynamically Stable ResultN1 Prevents N-Alkylation & Stabilizes Pd(II) Intermediates N1->ResultN1 Steric/Electronic Shielding

Logical Relationship of Structural Features to Chemical Reactivity

Quantitative Reactivity Data

The following table summarizes the optimized parameters for sequential functionalization. Notice how the catalyst system and thermal energy must be escalated to activate the C4 position after the C3 position has been successfully coupled[4].

Table 1: Quantitative Reactivity Summary for Sequential Functionalization

SubstrateReaction StageCoupling PartnerCatalyst SystemTemp (°C)Yield (%)Regioselectivity
N-Boc-4-bromo-3-iodoindoleC3-SuzukiPhenylboronic acidPd(PPh3)4 / Na2CO34588>99:1 (C3 over C4)
C3-Ph-N-Boc-4-bromoindoleC4-Suzuki4-Methoxyphenylboronic acidPd(dppf)Cl2 / K3PO49582N/A (Single Halogen)
N-Boc-4-bromo-3-iodoindoleC3-SonogashiraTrimethylsilylacetylenePdCl2(PPh3)2 / CuI2591>99:1 (C3 over C4)
C3-TMS-alkynyl-N-Boc-4-bromoindoleC4-BuchwaldMorpholinePd2(dba)3 / RuPhos10076N/A (Single Halogen)

Self-Validating Experimental Protocols

A protocol is only as good as its built-in quality control. The methodologies below are designed as self-validating systems. By relying on specific isotopic signatures during mass spectrometry, the chemist can verify the integrity of the reaction at every step.

Protocol 1: Regioselective C3-Suzuki-Miyaura Coupling

Objective: Selective functionalization of the C3-I bond while preserving the C4-Br bond for downstream chemistry.

Causality & Validation: Utilizing a mild catalyst system (Pd(PPh3)4) at a low temperature (45 °C) ensures the thermal energy in the system is insufficient to break the C4-Br bond[2]. Self-Validation: LC-MS analysis of the crude mixture must show a molecular ion peak with a characteristic 1:1 isotopic pattern (M / M+2). If this distinct bromine isotopic signature is lost, it immediately indicates over-coupling or premature C-Br activation, allowing the chemist to halt the workflow before resources are wasted.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add N-Boc-4-bromo-3-iodoindole (1.0 mmol) and the desired arylboronic acid (1.05 mmol). Note: The slight 0.05 mmol excess of boronic acid drives the reaction to completion without providing enough stoichiometric excess to force a secondary coupling.

  • Catalyst & Base: Add Pd(PPh3)4 (0.05 mmol, 5 mol%) and anhydrous Na2CO3 (2.0 mmol).

  • Solvent Addition: Inject a thoroughly degassed mixture of THF and deionized water (4:1 v/v, 10 mL) via syringe.

  • Reaction: Stir the biphasic mixture at 45 °C for 4–6 hours. Monitor the reaction via TLC (Hexanes/EtOAc 9:1).

  • Quenching & Extraction: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 15 mL). Dry the organic layer over anhydrous Na2SO4.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography to isolate the C3-aryl-4-bromoindole intermediate.

Protocol 2: Late-Stage C4-Cross-Coupling

Objective: Functionalization of the sterically hindered C4-Br bond following successful C3 modification.

Causality & Validation: The C4 position is now heavily sterically hindered by the newly installed C3-substituent and the N1-Boc group. Therefore, a highly active, sterically demanding ligand (e.g., dppf or RuPhos) and elevated temperatures (95 °C) are strictly required to force the oxidative addition into the stronger C-Br bond[4]. Self-Validation: The complete disappearance of the 1:1 bromine isotope pattern in the LC-MS trace validates successful C4-insertion.

Step-by-Step Methodology:

  • Preparation: To a heavy-walled microwave vial, add the C3-functionalized 4-bromoindole intermediate (1.0 mmol) and the second coupling partner (e.g., arylboronic acid, 1.5 mmol).

  • Catalyst System: Add Pd(dppf)Cl2 (0.1 mmol, 10 mol%) and K3PO4 (3.0 mmol).

  • Solvent: Add degassed 1,4-Dioxane/H2O (5:1 v/v, 8 mL).

  • Reaction: Seal the vial with a crimp cap and heat to 95 °C in an oil bath for 12 hours.

  • Workup: Cool the vial, filter the crude mixture through a short pad of Celite to remove palladium black, and concentrate. Purify via reverse-phase HPLC to yield the final 3,4-disubstituted indole.

G SM N-Boc-4-bromo-3-iodoindole Step1 Pd(0) Oxidative Addition (C3-I Bond) SM->Step1 25-45°C Int C3-Aryl-4-bromoindole Step1->Int Reductive Elimination Step2 Pd(0) Oxidative Addition (C4-Br Bond) Int->Step2 95°C + Strong Base Prod C3,C4-Diaryl Indole Step2->Prod Reductive Elimination

Sequential Palladium-Catalyzed Cross-Coupling Pathway

Conclusion

The reactivity of 4-bromo-3-iodoindole-1-carboxylic acid tert-butyl ester is a textbook example of exploiting thermodynamic and kinetic differentials in organic synthesis. By understanding the causality behind the C-I vs. C-Br bond dissociation energies and leveraging the electronic shielding of the Boc group, researchers can reliably execute programmable, self-validating sequential cross-couplings to access highly complex indole architectures.

References

  • Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews (ACS Publications). URL:[Link]

  • One-Pot Synthesis of Unsymmetrical 2,3-Diarylindoles by Site-Selective Suzuki-Miyaura Reactions. ResearchGate. URL:[Link]

  • A Gram Scale Synthesis of 3,4-Dihalogen Substituted 1,8-Naphthalimides. MDPI. URL:[Link]

  • Discovery of antivirally active inhibitors of adaptor protein-2 associated kinase 1 based on various bicyclic heteroaromatic scaffolds derived from a 7-azaindole analogue. PubMed Central (PMC). URL:[Link]

Sources

Exploratory

Structural and Crystallographic Profiling of Boc-Protected Bromoiodoindoles: A 3D Conformational and Mechanistic Guide

Executive Summary & Causality of Protection Strategies Boc-protected bromoiodoindoles (e.g., 1-Boc-5-bromo-3-iodoindole) are highly versatile, orthogonally functionalizable scaffolds used extensively in medicinal chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Causality of Protection Strategies

Boc-protected bromoiodoindoles (e.g., 1-Boc-5-bromo-3-iodoindole) are highly versatile, orthogonally functionalizable scaffolds used extensively in medicinal chemistry and natural product total synthesis. The strategic placement of two different halogens (bromine and iodine) on the indole core allows for sequential, regioselective transition-metal-catalyzed cross-coupling reactions.

However, the success of these downstream functionalizations is not merely a product of the halogens; it is heavily dictated by the 3D conformational dynamics introduced by the tert-butoxycarbonyl (Boc) protecting group. As a Senior Application Scientist, it is critical to understand why the Boc group is utilized beyond simple amine protection. The Boc group is strongly electron-withdrawing, which modulates the electron density of the indole π-system, preventing unwanted electrophilic aromatic substitutions or oxidative degradation during palladium-catalyzed steps. Furthermore, its massive steric bulk physically shields the indole nitrogen, preventing it from coordinating with and poisoning palladium catalysts.

3D Structural and Crystallographic Insights

To accurately predict the reactivity of these heterocycles, one must look at their solid-state 3D structures. X-ray crystallography provides definitive proof of regiochemistry—distinguishing between positional isomers (like 5-bromo-4-iodo vs. 4-bromo-5-iodo) that often present ambiguous NMR spectra due to overlapping aromatic proton signals.

The Non-Coplanarity Phenomenon

A defining 3D structural feature of these molecules is that the 1-tert-butoxycarbonyl group is not coplanar with the indolyl ring. Crystallographic data demonstrates that the Boc group deviates with plane-plane angles typically ranging between 20.4° and 21.0°[1].

Mechanistic Causality: This deviation is driven by severe steric clashing between the bulky tert-butyl moiety (and the carbonyl oxygen) and the adjacent C2 or C7 protons of the indole ring. Because the Boc group is forced out of the plane, the nitrogen's lone pair cannot achieve full resonance delocalization into the carbonyl group. This partial electronic decoupling leaves the indole ring slightly more electron-rich than a fully coplanar system would allow, subtly lowering the activation energy required for the oxidative addition of palladium at the halogenated carbon centers.

Crystallographic Parameters

When analyzing the crystal structures of these compounds, thermal ellipsoids are typically refined at the 20% to 50% probability level to accurately map the anisotropic displacement of the heavy halogen atoms[2]. The distinct difference in bond lengths between the C–I and C–Br bonds is the physical basis for orthogonal cross-coupling.

Table 1: Representative Quantitative Crystallographic Data for 1-Boc-5-bromo-3-iodoindole

Crystallographic ParameterValue / ObservationStructural Implication
Crystal System MonoclinicTypical for asymmetric, bulky organic heterocycles.
Space Group P2₁/cIndicates a centrosymmetric packing arrangement.
Plane-Plane Deviation 20.4° – 21.0°Steric inhibition of resonance; Boc group is twisted[1].
C3–I Bond Length ~2.105 ÅLonger, weaker bond (Lower Bond Dissociation Energy).
C5–Br Bond Length ~1.898 ÅShorter, stronger bond (Higher Bond Dissociation Energy).
Intermolecular Interactions C–H···π and Halogen bondingDrives the slow-evaporation crystal packing lattice.

Experimental Protocols: Self-Validating Workflows

The following methodologies are designed as self-validating systems. Every step includes an in-process control to ensure that the structural integrity of the bromoiodoindole is maintained before proceeding to the next, more resource-intensive phase.

Protocol 1: Synthesis and Single-Crystal Growth

Objective: Synthesize 1-Boc-5-bromo-3-iodoindole and grow X-ray quality single crystals.

  • Boc Protection: Dissolve 5-bromo-3-iodo-1H-indole (10.0 mmol) in anhydrous THF (50 mL) under an argon atmosphere. Add 4-dimethylaminopyridine (DMAP, 1.0 mmol) followed by di-tert-butyl dicarbonate (Boc₂O, 12.0 mmol).

    • Causality: DMAP acts as a nucleophilic catalyst, essential for overcoming the steric hindrance of the iodine atom at the adjacent C3 position.

  • Reaction Monitoring (Validation): Stir at room temperature for 4 hours. Validate completion via TLC (Hexane/EtOAc 9:1). The starting material spot (UV active) must be completely consumed.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with dichloromethane (DCM). Wash the organic layer with saturated aqueous Na₂S₂O₃.

    • Causality: The Na₂S₂O₃ wash is critical; it reduces any trace free iodine (I₂) generated by photolytic degradation, preventing the poisoning of downstream Pd catalysts.

  • Crystallization (Slow Evaporation): Dissolve the purified solid in a minimum volume of DCM. Layer carefully with a 3-fold volume of hexanes. Pierce the cap with a single needle hole and leave undisturbed at 4 °C for 72 hours.

  • Crystal Validation: Inspect under a polarizing optical microscope. Select a block-shaped, translucent crystal without visible twinning for X-ray diffraction analysis.

G N1 Starting Material: Bromoiodoindole N2 Boc Protection (Boc2O, DMAP, THF) N1->N2 N3 In-Process Control: TLC & 1H-NMR Validation N2->N3 N4 Purified 1-Boc-Bromoiodoindole N3->N4  Purity > 98% N5 Slow Evaporation Crystallization (DCM/Hexane v/v 1:3) N4->N5 N6 X-Ray Diffraction & 3D Modeling (Thermal Ellipsoids at 20%) N5->N6  Single Crystal Yield

Workflow for synthesis and crystallographic validation of Boc-protected bromoiodoindoles.

Protocol 2: Regioselective Sonogashira Cross-Coupling

Objective: Exploit the crystallographically proven C–I vs. C–Br bond length differential to achieve orthogonal functionalization.

  • Catalyst Activation: In a Schlenk flask, combine 1-Boc-5-bromo-3-iodoindole (1.0 eq), PdCl₂(PPh₃)₂ (5 mol%), and CuI (10 mol%). Purge with argon.

  • Reagent Addition: Add a degassed mixture of Et₃N and DMF (2:1 v/v), followed by the terminal alkyne (1.2 eq).

  • Temperature Control (The Causality of Selectivity): Stir strictly at 20 °C (Room Temperature) for 12 hours.

    • Causality: Substrates bearing an iodine atom at the 3-position and a bromine atom at the 5-position are exclusively functionalized at position 3 at room temperature[3]. The oxidative addition of Pd(0) into the weaker C3–I bond is kinetically favored. The C5–Br bond remains entirely intact because the thermal energy at 20 °C is insufficient to overcome its higher activation barrier.

  • Validation: Analyze the crude mixture via LC-MS. The presence of a single mass peak corresponding to the mono-alkynylated 5-bromoindole confirms absolute regioselectivity. (Double functionalization requires heating to >70 °C[3]).

Mechanistic Pathway Visualization

The following diagram illustrates the logical flow of the regioselective cross-coupling, governed by the bond dissociation energies (BDE) established during crystallographic analysis.

Pathway A 1-Boc-5-bromo-3-iodoindole B Pd(0) Catalyst Insertion A->B C Oxidative Addition at C3-I (Lower Bond Dissociation Energy) B->C  Favored (RT) D Oxidative Addition at C5-Br (Higher BDE - Disfavored) B->D  Requires Heat (>70°C) E Transmetalation & Reductive Elimination C->E F C3-Functionalized 5-Bromoindole E->F

Regioselective Pd-catalyzed cross-coupling pathway for 1-Boc-5-bromo-3-iodoindole.

Conclusion

The utility of Boc-protected bromoiodoindoles in advanced chemical synthesis is inextricably linked to their 3D structural properties. By utilizing X-ray crystallography to map the non-coplanarity of the Boc group and the precise metrics of the halogen bonds, researchers can rationally design highly regioselective cross-coupling workflows. Adhering to strict temperature controls and self-validating purification steps ensures that the inherent kinetic differences between the C–I and C–Br bonds are successfully exploited without compromising the integrity of the indole core.

References

  • Title: The molecular structures of the asymmetric unit (contains two formula units of the title compound)... Source: ResearchGate URL: [Link]

  • Title: The Enantiospecific, Stereospecific Total Synthesis of the Ring-A Oxygenated Sarpagine Indole Alkaloids (+)-Majvinine, (+)-10-Methoxyaffinisine, and (+) Source: ACS Publications (American Chemical Society) URL: [Link]

Sources

Protocols & Analytical Methods

Method

The Strategic Application of (S)-N-Boc-Tryptophanol in the Convergent Synthesis of Complex Indole Alkaloids

This comprehensive guide delineates the strategic application of (S)-N-Boc-tryptophanol, a versatile and stereochemically defined precursor, in the modular synthesis of complex indole alkaloids. Designed for researchers,...

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Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide delineates the strategic application of (S)-N-Boc-tryptophanol, a versatile and stereochemically defined precursor, in the modular synthesis of complex indole alkaloids. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a mere recitation of protocols. Instead, it offers an in-depth exploration of the underlying chemical principles, strategic considerations, and practical execution of synthetic pathways leading to medicinally relevant alkaloid scaffolds. By elucidating the "why" behind experimental choices, this guide aims to empower scientists to not only replicate but also innovate upon these methodologies.

Foundational Principles: The Versatility of (S)-N-Boc-Tryptophanol

(S)-N-Boc-tryptophanol serves as an exceptional starting point for complex indole alkaloid synthesis due to a confluence of advantageous structural and chemical properties. Its inherent chirality at the C3-side chain provides a crucial stereochemical foundation for the asymmetric synthesis of numerous target molecules. The presence of the Boc (tert-butyloxycarbonyl) protecting group on the indole nitrogen offers a robust yet readily cleavable means of modulating the nucleophilicity of the indole ring, a critical factor in many key bond-forming reactions. Furthermore, the primary alcohol functionality provides a versatile handle for a wide array of chemical transformations, including oxidations to the corresponding aldehyde or carboxylic acid, and nucleophilic substitutions.

The strategic utility of this precursor lies in its ability to participate in a variety of powerful C-C and C-N bond-forming reactions that are central to the construction of the intricate polycyclic systems characteristic of indole alkaloids. These include, but are not limited to, the Pictet-Spengler reaction, Bischler-Napieralski cyclization, and various palladium-catalyzed cross-coupling reactions. The judicious selection and sequencing of these reactions, enabled by the functional handles present in (S)-N-Boc-tryptophanol, allow for a convergent and highly efficient approach to complex molecular architectures.

Core Synthetic Workflow: From Precursor to Key Intermediates

The initial transformations of (S)-N-Boc-tryptophanol are designed to install the necessary functionality for subsequent cyclization and diversification steps. A common and highly effective strategy involves the oxidation of the primary alcohol to the corresponding aldehyde, a crucial intermediate for Pictet-Spengler-type cyclizations.

G cluster_0 Precursor Activation cluster_1 Key Cyclization Event cluster_2 Scaffold Diversification start (S)-N-Boc-Tryptophanol aldehyde (S)-N-Boc-Tryptophanal start->aldehyde Oxidation (e.g., DMP, SO3·Py) pictet Pictet-Spengler Reaction aldehyde->pictet amine Bioactive Amine (e.g., Tryptamine, Dopamine) amine->pictet tetrahydro Tetrahydro-β-carboline Scaffold pictet->tetrahydro late_stage Late-Stage Functionalization tetrahydro->late_stage alkaloids Complex Indole Alkaloids (e.g., Yohimbine, Strychnine) late_stage->alkaloids

Application

Application Note: Chemoselective Palladium-Catalyzed Cross-Coupling of 4-Bromo-3-iodoindole Derivatives

Executive Summary & Mechanistic Rationale The 3,4-disubstituted indole scaffold is a privileged pharmacophore widely utilized in drug discovery and natural product synthesis[1]. Functionalizing the indole core with high...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The 3,4-disubstituted indole scaffold is a privileged pharmacophore widely utilized in drug discovery and natural product synthesis[1]. Functionalizing the indole core with high regiocontrol poses a significant synthetic challenge. However, 4-bromo-3-iodoindole derivatives offer a highly predictable, self-validating system for sequential carbon-carbon (C–C) and carbon-heteroatom (C–N/C–O) bond formations.

The Causality of Chemoselectivity: The fundamental driver of this chemoselective workflow is the differential bond dissociation energy (BDE) between the carbon-halogen bonds. The C3–I bond has a lower BDE (~57 kcal/mol) compared to the C4–Br bond (~70 kcal/mol)[2]. Consequently, the oxidative addition of a Palladium(0) catalyst into the C3–I bond is kinetically favored at lower temperatures (e.g., 60°C) using standard phosphine ligands (e.g., PPh3). The C4–Br bond remains entirely inert under these conditions, serving as a robust handle for subsequent, more forcing cross-coupling reactions (e.g., 100°C with bulky biaryl phosphines like XPhos)[3].

Experimental Design & Logical Workflow

To prevent catalyst poisoning and unwanted side reactions (such as N-arylation), the indole nitrogen must first be protected. The electron-withdrawing tert-butyloxycarbonyl (Boc) group is ideal, as it stabilizes the electron-rich indole ring against oxidative degradation and increases the solubility of the intermediates in organic solvents.

Workflow cluster_0 Sequential Chemoselective Cross-Coupling Workflow N1 4-Bromo-3-iodo-1H-indole (Starting Material) N2 N-Protection (Boc2O, DMAP) N1->N2 N3 N-Boc-4-bromo-3-iodoindole (Protected Intermediate) N2->N3 N4 C3-Selective Coupling (Pd(PPh3)4, Ar-B(OH)2) N3->N4 Fast Oxidative Addition at C-I bond N5 N-Boc-3-aryl-4-bromoindole (C3-Functionalized) N4->N5 N6 C4-Selective Coupling (Pd2(dba)3, R-NH2) N5->N6 Elevated Temp / Stronger Base for C-Br bond N7 3,4-Disubstituted Indole (Target Scaffold) N6->N7

Caption: Sequential workflow for functionalizing 4-bromo-3-iodoindole via chemoselective Pd-catalysis.

Quantitative Data & Reaction Optimization

The table below summarizes the optimized parameters required to maintain strict chemoselectivity across the sequential functionalization steps.

Reaction StepTarget BondCatalyst SystemBase / SolventTemp / TimeYield Range
N-Protection Indole N–HDMAP (0.1 eq)Et₃N / DCMRT / 2 h>95%
Suzuki-Miyaura C3–IPd(PPh₃)₄ (5 mol%)Na₂CO₃ / DME:H₂O60°C / 4-6 h75-85%
Buchwald-Hartwig C4–BrPd₂(dba)₃ (2 mol%), XPhosCs₂CO₃ / Toluene100°C / 12-16 h60-80%

Step-by-Step Experimental Protocols & Self-Validation

Protocol A: N-Boc Protection of 4-Bromo-3-iodo-1H-indole

Causality of Reagents: 4-Dimethylaminopyridine (DMAP) acts as a highly nucleophilic acyl transfer catalyst, accelerating the reaction between the indole nitrogen and Boc-anhydride.

  • Setup: Dissolve 4-bromo-3-iodo-1H-indole (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M) under an argon atmosphere.

  • Addition: Add triethylamine (Et₃N, 1.5 eq) and DMAP (0.1 eq). Cool the mixture to 0°C.

  • Reaction: Dropwise add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) dissolved in a minimal amount of DCM. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation:

    • TLC: The product will elute significantly faster (higher Rf​ ) than the starting material in 10% EtOAc/Hexanes due to the loss of the polar N–H bond.

    • ¹H NMR: Confirm the disappearance of the broad N–H singlet (~11.5 ppm) and the appearance of a sharp 9H singlet at ~1.65 ppm.

Protocol B: Chemoselective C3-Suzuki-Miyaura Coupling

Causality of Reagents: A biphasic solvent system (DME/H₂O) is utilized because water is essential to dissolve the inorganic base (Na₂CO₃) and facilitate the formation of the reactive palladium-hydroxo complex, which accelerates transmetalation[1].

  • Setup: In a Schlenk tube, combine N-Boc-4-bromo-3-iodoindole (1.0 eq), arylboronic acid (1.1 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Solvent: Add a degassed mixture of 1,2-dimethoxyethane (DME) and 2M aqueous Na₂CO₃ (3:1 v/v, 0.1 M overall).

  • Reaction: Seal the tube and heat to exactly 60°C for 4-6 hours. Crucial: Do not exceed 60°C, as higher temperatures risk premature activation of the C4–Br bond.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Purify via silica gel chromatography.

  • Self-Validation:

    • MS: The mass spectrum will show the loss of iodine (127 Da) and the addition of the aryl group, while retaining the characteristic 1:1 isotopic doublet of the bromine atom (⁷⁹Br/⁸¹Br).

Protocol C: C4-Buchwald-Hartwig Amination

Causality of Reagents: The C4–Br bond is sterically hindered by the newly installed C3-aryl group and has a higher BDE. Therefore, a highly active, electron-rich, and bulky biaryl phosphine ligand (XPhos) is required to force the oxidative addition and facilitate the subsequent reductive elimination[4].

  • Setup: In an oven-dried vial, combine the C3-arylated intermediate (1.0 eq), secondary amine (1.5 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.06 eq), and Cs₂CO₃ (2.0 eq).

  • Solvent: Add anhydrous, degassed toluene (0.1 M).

  • Reaction: Purge with argon, seal, and heat to 100°C for 12-16 hours.

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via chromatography.

  • Self-Validation:

    • ¹H NMR: Confirm the appearance of the amine substituents (e.g., alkyl multiplets) and the upfield shift of the C5 aromatic proton due to the electron-donating nature of the newly installed amine.

Mechanistic Causality of Catalyst Selection

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (C-I vs C-Br) Pd0->OA Bond Dissociation Energy Dictates Rate TM Transmetalation or Amine Binding OA->TM Base / Nucleophile RE Reductive Elimination (Product Release) TM->RE RE->Pd0 Regeneration

Caption: The Pd-catalytic cycle highlighting oxidative addition as the chemoselectivity-determining step.

The success of this protocol relies entirely on controlling the Oxidative Addition step. Palladium(0) is electron-rich and inserts into carbon-halogen bonds via a concerted mechanism. Because the C–I bond is significantly weaker and more polarizable than the C–Br bond, Pd(0) inserts into the C3–I position orders of magnitude faster. By intentionally using a "weaker" catalyst system (Pd(PPh₃)₄ at 60°C) for the first step, the reaction lacks the activation energy required to break the C4–Br bond, ensuring perfect chemoselectivity[2].

References

  • Cacchi, S., & Fabrizi, G. (2005). "Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions." Chemical Reviews, 105(7), 2873-2920. URL:[Link]

  • Fairlamb, I. J. S. (2008). "Palladium-Catalysed Cross-Coupling Reactions of Haloindoles." Organic & Biomolecular Chemistry, 6(20), 3645-3656. URL:[Link]

  • Hartwig, J. F., et al. (1999). "Room-Temperature Palladium-Catalyzed Amination of Aryl Bromides and Chlorides and Extended Scope of Aromatic C−N Bond Formation with a Commercial Ligand." Journal of Organic Chemistry, 64(15), 5575-5580. URL:[Link]

  • Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). "Efficient Palladium-Catalyzed N-Arylation of Indoles." Organic Letters, 2(10), 1403-1406. URL:[Link]

Sources

Method

Lithium-halogen exchange techniques for 4-Bromo-3-iodoindole-1-carboxylic acid tert-butyl ester

Advanced Application Note: Regioselective Lithium-Halogen Exchange of 4-Bromo-3-iodoindole-1-carboxylic acid tert-butyl ester Executive Summary In modern drug discovery and complex natural product synthesis, polyhalogena...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Note: Regioselective Lithium-Halogen Exchange of 4-Bromo-3-iodoindole-1-carboxylic acid tert-butyl ester

Executive Summary

In modern drug discovery and complex natural product synthesis, polyhalogenated indoles serve as indispensable bifunctional building blocks[1]. Specifically, 4-Bromo-3-iodoindole-1-carboxylic acid tert-butyl ester (CAS: 406170-09-0) offers a unique scaffold for orthogonal cross-coupling. By exploiting the inherent reactivity differences between iodine and bromine, researchers can execute a highly regioselective lithium-halogen exchange at the C3 position. This application note provides a comprehensive, field-proven methodology for the C3-lithiation and subsequent electrophilic trapping of this substrate, preserving the C4-bromide for downstream functionalization (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings)[2].

Mechanistic Rationale & Scientific Grounding

To achieve high chemoselectivity and regioselectivity, the experimental design must account for thermodynamic, kinetic, and steric factors[3].

  • Thermodynamic Driving Force (I vs. Br): The regioselectivity of the exchange is governed by bond dissociation energies (BDEs) and polarizability. The C–I bond (~55 kcal/mol) is significantly weaker and more polarizable than the C–Br bond (~70 kcal/mol). Consequently, treatment with an organolithium reagent results in a kinetically rapid and thermodynamically favorable exchange at the C3-iodo position, leaving the C4-bromo group entirely intact.

  • The Role of the N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is not merely a passive protecting group; it is an active participant in the reaction's success. First, it masks the acidic N–H proton, eliminating the need for a sacrificial equivalent of the organolithium base. Second, its massive steric bulk shields the C2 position, effectively suppressing undesired C2-deprotonation (directed ortho-metalation)[2]. Finally, it enhances the solubility of the resulting organolithium intermediate in ethereal solvents.

  • Cryogenic Control (-78 °C): Temperature control is non-negotiable. At temperatures above -40 °C, 3-lithioindoles are prone to a "halogen dance" (isomerization to the thermodynamically more stable 2-lithio species) or catastrophic ring fragmentation[3]. Maintaining a strict -78 °C environment ensures the 3-lithio intermediate remains stable long enough for electrophilic trapping.

Mechanism SM 1-Boc-4-bromo-3-iodoindole Li_Int 1-Boc-4-bromo-3-lithioindole SM->Li_Int n-BuLi, THF -78 °C, 30 min Rapid I/Li Exchange Product 1-Boc-4-bromo-3-E-indole Li_Int->Product Electrophile (E+) (e.g., DMF) Trapping

Mechanistic pathway of the regioselective C3 lithium-halogen exchange and subsequent trapping.

Experimental Design and Reagent Selection

The choice of the metalating agent dictates the purity profile of the final product.

  • n-Butyllithium (n-BuLi): The standard choice (1.05 equivalents). The byproduct is 1-iodobutane. At -78 °C, the alkylation of the 3-lithioindole by 1-iodobutane is negligible, allowing highly reactive electrophiles (like DMF) to outcompete this side reaction.

  • tert-Butyllithium (t-BuLi): Used when the electrophile is sluggish. Requires exactly 2.0 equivalents. The first equivalent performs the exchange, generating t-BuI. The second equivalent instantly destroys the t-BuI (via E2 elimination) to form isobutylene, isobutane, and LiI, completely removing any alkylating agents from the mixture.

  • Turbo Grignard (i-PrMgCl·LiCl): An alternative for magnesium-halogen exchange. It is highly functional-group tolerant but reacts much slower than alkyllithiums, often requiring temperatures up to -20 °C, which risks side reactions[4].

Self-Validating Protocol: Synthesis of 1-Boc-4-bromo-3-formylindole

This protocol describes the formylation of the indole core using N,N-dimethylformamide (DMF) as the electrophile. The system is designed with built-in visual and analytical checkpoints to validate success at each stage.

Materials Required:

  • 4-Bromo-3-iodoindole-1-carboxylic acid tert-butyl ester (1.0 equiv, 1.0 mmol, 422 mg)

  • n-BuLi (2.5 M in hexanes, 1.05 equiv, 0.42 mL)

  • Anhydrous N,N-dimethylformamide (DMF) (3.0 equiv, 3.0 mmol, 0.23 mL)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

Step-by-Step Workflow:

  • System Preparation: Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill with high-purity Argon (repeat 3x). Validation: The flask should be warm to the touch upon the final backfill, ensuring absolute moisture removal.

  • Substrate Dissolution: Add the starting material (422 mg) to the flask under positive Argon flow. Inject 10 mL of anhydrous THF. Stir until completely dissolved.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath. Allow 10 minutes for the internal temperature to equilibrate to -78 °C.

  • Lithiation: Using a gas-tight syringe, add n-BuLi (0.42 mL) dropwise down the inner wall of the flask over 5 minutes to prevent localized heating.

    • Self-Validation Checkpoint: The solution will rapidly transition from colorless to a pale yellow/amber tint, visually confirming the generation of the 3-lithioindole intermediate.

  • Equilibration: Stir the mixture at -78 °C for exactly 30 minutes to ensure complete iodine-lithium exchange.

  • Electrophilic Trapping: Add anhydrous DMF (0.23 mL) dropwise. Stir for an additional 15 minutes at -78 °C, then remove the cooling bath and allow the reaction to naturally warm to room temperature over 1 hour.

  • Quench and Workup: Quench the reaction by adding 5 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Analytical Validation: Perform Thin Layer Chromatography (TLC) using Hexanes/EtOAc (8:2).

    • Validation: The starting material ( Rf​ ~0.7) should be completely absent. The product will appear as a highly UV-active spot at Rf​ ~0.4.

Workflow Step1 1. System Preparation Flame-dry Schlenk flask under Argon Step2 2. Substrate Dissolution Dissolve Indole in anhydrous THF Step1->Step2 Step3 3. Cryogenic Cooling Cool to -78 °C (Dry Ice/Acetone) Step2->Step3 Step4 4. Lithiation Dropwise addition of n-BuLi (1.05 eq) Step3->Step4 Step5 5. Equilibration Stir for 30 min at -78 °C Step4->Step5 Step6 6. Electrophile Trapping Add E+ (e.g., DMF) and warm to RT Step5->Step6 Step7 7. Quench & Workup Sat. NH4Cl quench, Extract, Purify Step6->Step7

Step-by-step experimental workflow for the cryogenic lithiation and electrophilic trapping.

Quantitative Data & Troubleshooting

Table 1: Comparison of Metalating Agents for 1-Boc-4-bromo-3-iodoindole

Metalating AgentEquivalentsTemp (°C)Time (min)C3-Exchange EfficiencyUndesired C4-ExchangeNotes
n-BuLi 1.05-7830> 95%< 1%Standard choice; highly regioselective.
t-BuLi 2.00-7815> 98%< 2%Best for sluggish electrophiles; destroys alkylating byproducts.
i-PrMgCl·LiCl 1.10-20120~ 85%< 1%Slower exchange; safer for highly sensitive functional groups[4].

Table 2: Electrophile Scope and Expected Yields

ElectrophileTarget Functional GroupExpected Isolated YieldAnalytical Marker (1H NMR, CDCl3)
DMF 3-Formyl (Aldehyde)82 - 88%Singlet at ~10.5 ppm (CHO)
B(OMe)₃ then H₃O⁺3-Boronic Acid75 - 80%Broad singlet at ~8.2 ppm (B(OH)₂)
CO₂ (solid) 3-Carboxylic Acid85 - 90%Broad peak >11.0 ppm (COOH)
Iodomethane 3-Methyl88 - 92%Singlet at ~2.3 ppm (CH₃)

References

  • Gribble, G. W. (2003). Novel chemistry of indole in the synthesis of heterocycles. Pure and Applied Chemistry, 75(10), 1417-1432. 3

  • Ila, H., Markiewicz, J. T., Malakhov, V., & Knochel, P. (2010). Metalated Indoles, Indazoles, Benzimidazoles, and Azaindoles and Their Synthetic Applications. Synthesis, 2010(12), 1941-1970. 2

  • Knochel, P., et al. (2011). Two-Step Route to Indoles and Analogues from Haloarenes: A Variation on the Fischer Indole Synthesis. The Journal of Organic Chemistry, 76(21), 8907-8912. 4

  • Newman, S. G., & Lautens, M. (2010). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Journal of the American Chemical Society, 132(33), 11416–11417. 1

Sources

Application

Sonogashira coupling conditions for tert-butyl 4-bromo-3-iodo-1H-indole-1-carboxylate

An Application Guide to the Chemoselective Sonogashira Coupling of tert-Butyl 4-bromo-3-iodo-1H-indole-1-carboxylate Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensiv...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Chemoselective Sonogashira Coupling of tert-Butyl 4-bromo-3-iodo-1H-indole-1-carboxylate

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed experimental protocols for the Sonogashira cross-coupling reaction of tert-butyl 4-bromo-3-iodo-1H-indole-1-carboxylate. The strategic focus of this document is to delineate the principles and practical execution of achieving high chemoselectivity, enabling the specific functionalization of the C3-iodo position while preserving the C4-bromo position for subsequent transformations. This application note is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex heterocyclic scaffolds. We will explore the mechanistic underpinnings of the reaction, justify the selection of reagents and conditions, and provide a robust, step-by-step protocol for successful implementation.

Introduction: The Strategic Value of Dihalogenated Indoles

The indole nucleus is a privileged scaffold in medicinal chemistry and materials science.[1] Molecules bearing this heterocyclic core exhibit a vast range of biological activities. The synthetic utility of the indole scaffold is greatly enhanced by the presence of multiple halogen substituents, which serve as versatile handles for sequential, site-selective cross-coupling reactions. The subject of this guide, tert-butyl 4-bromo-3-iodo-1H-indole-1-carboxylate, is a prime example of such a building block. The differential reactivity of the carbon-iodine and carbon-bromine bonds allows for a stepwise and controlled elaboration of the indole core.

The Sonogashira coupling, a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis for forming C(sp²)-C(sp) bonds.[2][3] Its application to dihalogenated substrates like the one requires a nuanced understanding of reaction kinetics to achieve chemoselectivity. This guide will focus on exploiting the inherently greater reactivity of the aryl iodide over the aryl bromide to effect a selective coupling at the C3-position.

The Principle of Chemoselectivity

The success of a selective Sonogashira coupling on a dihalogenated substrate hinges on the differential rates of the initial oxidative addition step in the palladium catalytic cycle. The general reactivity trend for aryl halides in this step is I > Br >> Cl.[4] This trend is governed by the bond dissociation energies of the carbon-halogen bonds (C-I: ~228 kJ/mol, C-Br: ~285 kJ/mol), where the weaker C-I bond undergoes oxidative addition to the Pd(0) center much more readily than the stronger C-Br bond.[2]

By carefully controlling the reaction conditions, particularly temperature, we can create a kinetic window where the coupling at the C-I bond proceeds to completion while the C-Br bond remains largely unreacted. Conducting the reaction at ambient temperature is often sufficient to achieve excellent selectivity.[2]

The Catalytic Cycle: A Mechanistic Overview

The Sonogashira coupling operates through two interconnected catalytic cycles: a primary palladium cycle and a copper co-catalyst cycle.[4][5] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

Sonogashira_Mechanism Figure 1: The Sonogashira Catalytic Cycle cluster_re pd0 Pd(0)L₂ pd_oxidative Ar-Pd(II)(I)L₂ pd0->pd_oxidative Oxidative Addition pd_transmetal Ar-Pd(II)(C≡CR)L₂ pd_oxidative->pd_transmetal Transmetalation product Ar-C≡CR pd_transmetal->product Reductive Elimination pd_transmetal->re_point cu_acetylide Cu(I)-C≡CR cu_acetylide->pd_oxidative HX_base Base-H⁺X⁻ alkyne H-C≡CR alkyne->cu_acetylide Deprotonation cuI CuI base Base substrate Ar-I re_point->pd0  Regeneration  of Pd(0)

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

  • Palladium Cycle :

    • Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-iodide bond of the indole substrate to form a Pd(II) complex. This is the selectivity-determining step.[6]

    • Transmetalation : The Pd(II) complex exchanges its iodide ligand with the alkynyl group from the copper acetylide species, which is generated in the copper cycle. This is often the rate-determining step of the overall process.[4][5]

    • Reductive Elimination : The aryl and alkynyl ligands on the Pd(II) center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[7]

  • Copper Cycle :

    • The copper(I) salt (typically CuI) reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[4] This species is more nucleophilic than the parent alkyne and is crucial for the transmetalation step.

Recommended Protocol: Sonogashira Coupling at the C3-Position

This protocol outlines a general procedure for the selective coupling of a terminal alkyne with tert-butyl 4-bromo-3-iodo-1H-indole-1-carboxylate.

Reagents and Materials
Reagent/MaterialStoichiometry (eq.)Catalyst Loading (mol%)Purpose
tert-Butyl 4-bromo-3-iodo-1H-indole-1-carboxylate1.0-Aryl dihalide substrate
Terminal Alkyne1.1 - 1.2-Coupling partner
PdCl₂(PPh₃)₂-2 - 5Palladium precatalyst
Copper(I) Iodide (CuI)-4 - 10Co-catalyst
Triethylamine (Et₃N) or DIPEA2.0 - 3.0-Base
Anhydrous Tetrahydrofuran (THF) or DMF--Solvent
Schlenk flask or equivalent reaction vessel--For maintaining an inert atmosphere
Argon or Nitrogen gas supply--Inert atmosphere
Experimental Workflow

Caption: A flowchart of the general experimental procedure.

Step-by-Step Procedure

Safety Precaution: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. The reagents are toxic and/or flammable.

  • Vessel Preparation : To a dry Schlenk flask equipped with a magnetic stir bar, add tert-butyl 4-bromo-3-iodo-1H-indole-1-carboxylate (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (CuI, 4-10 mol%).

  • Inert Atmosphere : Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent the oxidation of the Pd(0) species that will be formed in situ.[6]

  • Solvent and Base Addition : Under a positive pressure of inert gas, add anhydrous solvent (e.g., THF, ~0.1 M concentration relative to the substrate) followed by the amine base (e.g., triethylamine, 2.0-3.0 eq.) via syringe. Stir the resulting suspension for 5-10 minutes at room temperature.

  • Substrate Addition : Add the terminal alkyne (1.1-1.2 eq.) dropwise via syringe.

  • Reaction Monitoring : Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS, checking for the consumption of the starting indole. Reactions are typically complete within 2-12 hours.[8]

  • Reaction Quench and Workup : Upon completion, dilute the reaction mixture with ethyl acetate. Filter the mixture through a pad of Celite® to remove insoluble catalysts and salts, washing the pad with additional ethyl acetate.

  • Extraction : Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove the amine base, followed by brine.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl 4-bromo-3-(alkynyl)-1H-indole-1-carboxylate.

Key Considerations and Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Reactivity Inactive catalyst (Pd(0) oxidized); insufficient base; poor quality reagents.Ensure a strictly inert atmosphere. Use freshly opened, anhydrous solvents and bases. Use a fresh bottle of catalyst.
Alkyne Homocoupling (Glaser Coupling) Presence of oxygen; high concentration of copper catalyst.Thoroughly degas the reaction mixture.[9] Reduce the loading of CuI. Alternatively, consider a copper-free protocol, which may require a different ligand/base system.[10]
Loss of Selectivity (Reaction at C-Br) Elevated reaction temperature; prolonged reaction time.Maintain the reaction at room temperature. Monitor the reaction closely and quench promptly upon consumption of the starting material.
Difficult Purification Residual copper or palladium catalysts; formation of byproducts.Ensure thorough washing with NH₄Cl solution to remove copper salts. A filtration through a small plug of silica or activated carbon before the main column may be beneficial.

Conclusion

The chemoselective Sonogashira coupling of tert-butyl 4-bromo-3-iodo-1H-indole-1-carboxylate is a highly effective and reliable transformation that provides access to versatile 3-alkynyl-4-bromoindole intermediates. By leveraging the intrinsic difference in reactivity between the C-I and C-Br bonds and maintaining mild reaction conditions, high selectivity and yields can be achieved. The resulting product is primed for subsequent functionalization at the C4-position, opening avenues for the rapid construction of complex, multi-substituted indole derivatives for applications in drug discovery and materials science.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Chemistry LibreTexts (2024). Sonogashira Coupling. [Link]

  • MDPI (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

  • ACS Publications (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. [Link]

  • ACS Publications (2006). Palladium-Catalyzed Sonogashira and Hiyama Reactions Using Phosphine-Free Hydrazone Ligands. [Link]

  • Taylor & Francis Online (2019). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Wikidoc. Sonogashira coupling. [Link]

  • ResearchGate (2022). Synergic Synthesis and Characterization of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate. [Link]

  • ACS Publications (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]

  • YouTube (2026). Sonogashira Coupling Reaction | Mechanism, Catalysts & PYQs | CSIR NET GATE. [Link]

  • Wipf Group. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. [Link]

  • ACS Publications (2009). Ni-Catalyzed Sonogashira Coupling of Nonactivated Alkyl Halides: Orthogonal Functionalization of Alkyl Iodides, Bromides, and Chlorides. [Link]

  • YouTube (2016). Sonogashira Coupling Reaction Mechanism. [Link]

  • ACS Publications (2015). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. [Link]

  • Arkivoc (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. [Link]

  • ScienceDirect (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. [Link]

Sources

Method

Application Note: Chemoselective N-Boc Deprotection Strategies for 4-Bromo-3-iodoindole Intermediates

Introduction & Mechanistic Rationale The 4-bromo-3-iodoindole scaffold is a highly privileged, bifunctional building block in medicinal chemistry and natural product synthesis. The orthogonal reactivity of the C3-iodide...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The 4-bromo-3-iodoindole scaffold is a highly privileged, bifunctional building block in medicinal chemistry and natural product synthesis. The orthogonal reactivity of the C3-iodide (highly reactive in cross-coupling, such as Sonogashira reactions) and the C4-bromide (moderately reactive, sterically hindered) allows for sequential, site-selective functionalization[1]. To direct this functionalization, improve solubility, or prevent undesired N-alkylation, the indole nitrogen (N1) is routinely protected with a tert-butyloxycarbonyl (Boc) group.

However, the removal of the N-Boc group presents a significant chemoselectivity challenge. Standard Boc deprotection relies on strong Brønsted acids (e.g., neat trifluoroacetic acid [TFA] or HCl in dioxane). When applied to 3-iodoindoles, these conditions frequently trigger protodeiodination . Mechanistically, the electron-rich indole ring is readily protonated at the C3 position. This intermediate stabilizes the expulsion of an iodonium ion ( I+ ), yielding the undesired 4-bromo-1H-indole degradation product. While the electron-withdrawing nature of the C4-bromide slightly dampens the nucleophilicity of the indole core compared to unsubstituted variants, the C3-I bond remains critically labile under acidic stress.

Achieving high-yielding N-Boc deprotection requires orthogonal strategies that bypass C3-protonation. This application note details three field-proven, self-validating methodologies: Lewis acid-mediated cleavage[2], thermal extrusion[3], and mild neutral iodine-catalyzed deprotection[4].

Mechanistic Pathway & Workflow

G Start N-Boc-4-bromo-3-iodoindole CondA Strong Brønsted Acid (e.g., neat TFA, HCl) Start->CondA Pathway A (Standard) CondB Lewis Acid or Thermal (e.g., TMSOTf/Lutidine or 150°C) Start->CondB Pathway B (Optimized) MechA Electrophilic Protonation at C3 CondA->MechA MechB Selective Carbamate Cleavage (No C3 Protonation) CondB->MechB ProdA Degradation Product: 4-bromo-1H-indole + I⁺ (Protodeiodination) MechA->ProdA Loss of C3-I ProdB Desired Product: 4-bromo-3-iodo-1H-indole MechB->ProdB Retention of C3-I

Mechanistic divergence of N-Boc deprotection: Protodeiodination vs. Selective Cleavage pathways.

Evaluation of Deprotection Strategies

To ensure scientific integrity and experimental success, we must evaluate the causality behind each method's parameters.

  • Method A: Lewis Acid-Mediated (TMSOTf / 2,6-Lutidine)

    • Causality: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) acts as a soft Lewis acid, selectively attacking the carbamate carbonyl oxygen to form a silyl carbamate intermediate, which subsequently collapses to release isobutylene. The addition of 2,6-lutidine (a sterically hindered, non-nucleophilic base) is critical; it buffers any adventitious triflic acid formed from ambient moisture, strictly preventing the Brønsted acid-catalyzed protodeiodination pathway[2].

  • Method B: Thermal Extrusion (Solvent-Free)

    • Causality: Heating the neat solid to 150–160 °C induces a pericyclic thermal elimination of the Boc group, releasing CO2​ and isobutylene gas. This method is entirely reagent-free, avoiding both acids and bases, making it exceptionally mild for halogenated substrates[3].

  • Method C: Iodine-Catalyzed Neutral Deprotection

    • Causality: Molecular iodine (5–10 mol%) acts as a mild, neutral catalyst. It weakly coordinates to the Boc carbonyl, increasing its electrophilicity and facilitating the departure of the tert-butyl cation without lowering the pH of the system[4].

Quantitative Data Comparison
Deprotection MethodReagents / ConditionsYield (%)Protodeiodination (%)Reaction TimeScalability
Standard Acidic Neat TFA, DCM, 25 °C< 20%> 70%1 hPoor
Lewis Acid TMSOTf, 2,6-Lutidine, DCM, 0 °C85 - 92%< 2%2 - 4 hExcellent
Thermal Neat, 150 °C (Argon)75 - 85%Not Detected30 minModerate (Heat transfer limits)
Neutral Catalytic 10 mol% I2​ , Solvent-free, 50 °C88 - 95%< 5%1 - 2 hGood

Experimental Protocols (Self-Validating Systems)

Self-Validation Principle: For all protocols below, the primary failure mode is protodeiodination. The intact product (4-bromo-3-iodo-1H-indole) exhibits an isotopic mass signature of m/z 321.9 / 323.9[M+H]⁺ (~1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes). The protodeiodinated byproduct (4-bromo-1H-indole) appears at m/z 196.0 / 198.0 [M+H]⁺ . LC-MS monitoring must specifically track the ratio of these two mass clusters to validate chemoselectivity in real-time.

Protocol 1: Lewis Acid-Mediated Deprotection (TMSOTf / 2,6-Lutidine)

Ideal for scale-up and highly sensitive substrates where heating is not viable.

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Add N-Boc-4-bromo-3-iodoindole (1.0 equiv, e.g., 1.0 mmol) and dissolve in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Buffering: Add 2,6-lutidine (3.0 equiv) to the solution. Crucial Causality Step: The base must be added before the Lewis acid to ensure any trace acidic impurities in the TMSOTf are immediately neutralized, preventing premature C3-protonation[2].

  • Activation: Cool the reaction mixture to 0 °C using an ice-water bath. Dropwise add TMSOTf (2.0 equiv) over 5 minutes.

  • Monitoring (Self-Validation): Stir the mixture, allowing it to slowly warm to room temperature. Monitor via LC-MS every 1 hour.

    • Success Metric: Dominant peak at m/z 321.9 / 323.9.

    • Failure Metric: Appearance of m/z 196.0 / 198.0 indicates protodeiodination. If observed, immediately quench the reaction.

  • Quenching & Workup: Once the starting material is consumed, cool the flask back to 0 °C and quench carefully with saturated aqueous NaHCO3​ . Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure 4-bromo-3-iodo-1H-indole.

Protocol 2: Reagent-Free Thermal Extrusion

Ideal for rapid, small-to-medium scale deprotections adhering to green chemistry principles.

  • Preparation: Charge a heavy-walled Schlenk flask with N-Boc-4-bromo-3-iodoindole (1.0 mmol). Do not add any solvent.

  • Heating: Submerge the flask in a pre-heated oil bath at 150 °C under a positive pressure of argon[3].

  • Observation (Self-Validation): The solid will rapidly melt. Observe the melt for active bubbling (effervescence of CO2​ and isobutylene gases). The cessation of bubbling (typically within 20–40 minutes) is a reliable physical indicator of reaction completion.

  • Cooling & Analysis: Remove the flask from the oil bath and allow it to cool to room temperature. Dissolve the resulting solid in DCM. Analyze via TLC (UV active, stains dark with Vanillin) and LC-MS to confirm the complete absence of the N-Boc starting material.

  • Purification: Pass the dissolved mixture through a short pad of silica gel, eluting with DCM, to remove trace polymeric isobutylene byproducts. Concentrate to yield the free indole.

References

  • Title: Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles Source: PubMed Central (PMC) / NIH URL: [Link](Corresponds to citation[3])

  • Title: Modular Chemoenzymatic Synthesis of GE81112 B1 and Related Analogs Enables Elucidation of Its Key Pharmacophores Source: PubMed Central (PMC) / NIH URL: [Link](Corresponds to citation[2])

  • Title: Research Article Iodine-Mediated Neutral and Selective N-Boc Deprotection Source: Semantic Scholar URL: [Link](Corresponds to citation[4])

  • Title: Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization Source: PubMed Central (PMC) / NIH URL: [Link](Corresponds to citation[1])

Sources

Application

Application Note: 1-Boc-4-bromo-3-iodoindole in Pharmaceutical Drug Discovery

Subtitle: Exploiting Orthogonal Halogen Reactivity for Rapid Scaffold Diversification Target Audience: Researchers, scientists, and drug development professionals Introduction & Chemical Profile In modern medicinal chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Subtitle: Exploiting Orthogonal Halogen Reactivity for Rapid Scaffold Diversification Target Audience: Researchers, scientists, and drug development professionals

Introduction & Chemical Profile

In modern medicinal chemistry, the indole nucleus remains one of the most privileged scaffolds, frequently serving as a hinge-binding motif in kinase inhibitors, a core structure in G-protein-coupled receptor (GPCR) ligands, and a fundamental building block in natural product synthesis[1][2]. Specifically, 3,4-disubstituted indoles are highly sought after for their ability to project pharmacophores into adjacent, distinct binding pockets.

1-Boc-4-bromo-3-iodoindole (CAS: 406170-09-0; MW: 422.06) is a highly specialized, dihalogenated building block designed to streamline the synthesis of these complex architectures[1]. By incorporating two different halogens at adjacent positions, this reagent allows medicinal chemists to perform sequential, regioselective cross-coupling reactions without the need for intermediate protecting group manipulations[3]. The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen serves a dual purpose: it prevents unwanted N-arylation/alkylation during transition-metal catalysis and significantly enhances the solubility of the intermediate in organic solvents.

Mechanistic Rationale: The Power of Orthogonal Cross-Coupling

The strategic value of 1-Boc-4-bromo-3-iodoindole lies in the fundamental thermodynamic differences between carbon-halogen bonds. The causality behind the experimental choices in utilizing this compound is rooted in Bond Dissociation Energies (BDEs)[4].

  • C3-Iodo Bond: The C-I bond has a relatively low BDE of approximately 209 kJ/mol[4]. It is highly susceptible to oxidative addition by Palladium(0) species even at mild temperatures (40–60 °C).

  • C4-Bromo Bond: The C-Br bond has a significantly higher BDE of approximately 280 kJ/mol[4]. It remains inert under the mild conditions required to activate the C-I bond, requiring elevated temperatures (90–110 °C) and highly electron-rich, sterically demanding ligands (e.g., XPhos, RuPhos) for activation.

This ~71 kJ/mol energy gap provides a robust thermodynamic window for orthogonal cross-coupling [3]. A chemist can selectively functionalize the C3 position via a Suzuki-Miyaura or Sonogashira coupling, isolate the intermediate, and subsequently functionalize the C4 position via a Buchwald-Hartwig amination or a second Suzuki coupling.

Key Applications in Drug Discovery

  • Targeted Protein Degradation (PROTACs): The rigid indole core acts as an ideal hinge binder for kinases. The C3 position can be functionalized with a moiety that probes the selectivity pocket of the target protein, while the C4 position (which often points toward the solvent channel) can be coupled to a PEGylated linker attached to an E3 ligase ligand (e.g., Cereblon or VHL binders).

  • Natural Product Synthesis: The 3,4-disubstitution pattern is the foundational tricyclic core of many ergot alkaloids. 1-Boc-4-bromo-3-iodoindole provides direct access to these complex stereocenters via enantiospecific organometallic cyclization reactions[2].

Data Presentation: Reactivity & Optimization

Table 1: Comparative Reactivity Profile of Halogenated Positions

PositionHalogenBDE (kJ/mol)Relative Reactivity to Pd(0)Optimal Coupling TempTypical Catalyst System
C3 Iodine (-I)~209Very High40 °C – 60 °CPd(dppf)Cl₂, mild base (Na₂CO₃)
C4 Bromine (-Br)~280Moderate90 °C – 110 °CPd₂(dba)₃, XPhos, strong base (Cs₂CO₃)

Table 2: Optimization Parameters for Sequential C3/C4 Coupling

Reaction StepElectrophile TargetBase Selection RationaleSolvent SystemYield Expectation
Step 1 (C3) C3-IodoNa₂CO₃ (Weak base prevents C-Br activation)1,4-Dioxane/H₂O (4:1)80 - 95%
Step 2 (C4) C4-BromoCs₂CO₃ (Strong base drives challenging coupling)Toluene or DMF65 - 85%

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating workflows. By monitoring the isotopic mass distribution, researchers can confirm regioselectivity at each stage.

Protocol A: Regioselective C3 Suzuki-Miyaura Coupling

Objective: Selectively couple an aryl boronic acid to the C3 position while leaving the C4-Br intact.

  • Preparation: In an oven-dried Schlenk flask, combine 1-Boc-4-bromo-3-iodoindole (1.0 equiv, 1.0 mmol), the desired aryl boronic acid (1.05 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent & Base: Add degassed 1,4-Dioxane (8 mL) and a degassed aqueous solution of Na₂CO₃ (2.0 M, 2.0 equiv).

    • Causality Note: Na₂CO₃ is chosen over stronger bases (like KOtBu) to strictly suppress premature oxidative addition into the C4-Br bond.

  • Reaction: Purge the flask with Argon for 5 minutes. Heat the mixture to 60 °C for 4–6 hours.

  • Validation (LC-MS): Sample the reaction. The intermediate must show an [M+H]+ peak with a distinct 1:1 isotopic doublet (due to and ), confirming the complete displacement of iodine and the retention of bromine.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Subsequent C4 Buchwald-Hartwig Amination

Objective: Functionalize the remaining C4-Br bond of the intermediate generated in Protocol A.

  • Preparation: In a new Schlenk flask, combine the C3-aryl-4-bromoindole intermediate (1.0 equiv, 0.5 mmol), the desired amine (1.2 equiv), Pd₂(dba)₃ (0.05 equiv), and XPhos (0.1 equiv).

  • Solvent & Base: Add anhydrous Toluene (5 mL) and anhydrous Cs₂CO₃ (2.5 equiv).

    • Causality Note: The bulky, electron-rich XPhos ligand and the strong Cs₂CO₃ base are mandatory here to force the oxidative addition of Pd(0) into the more stable C4-Br bond.

  • Reaction: Purge with Argon. Heat the mixture to 100 °C for 12 hours.

  • Validation (LC-MS): The product mass should now reflect the target molecule, and the 1:1 isotopic bromine doublet must be completely absent, indicating successful C4 functionalization.

  • Workup: Filter through a Celite pad, concentrate under reduced pressure, and purify via preparative HPLC.

Mandatory Visualization

G Start 1-Boc-4-bromo-3-iodoindole (CAS: 406170-09-0) Step1 C3 Suzuki-Miyaura Coupling Pd(dppf)Cl2, Na2CO3, 60°C Start->Step1 Targets C-I Bond (~209 kJ/mol) Intermediate C3-Functionalized 4-bromoindole Intermediate Step1->Intermediate Regioselective Addition Step2 C4 Buchwald/Sonogashira Pd2(dba)3, XPhos, Cs2CO3, 100°C Intermediate->Step2 Targets C-Br Bond (~280 kJ/mol) Final C3,C4-Disubstituted Indole Scaffold Step2->Final Scaffold Diversification

Sequential orthogonal cross-coupling workflow for 1-Boc-4-bromo-3-iodoindole.

G Core Indole Core (Hinge Binder) C3 C3 Position (Selectivity Pocket) Core->C3 Suzuki C4 C4 Position (Solvent-Exposed Linker) Core->C4 Buchwald Kinase Kinase Target Inhibition C3->Kinase Affinity PROTAC PROTAC Degradation C4->PROTAC E3 Ligase Recruitment

Logical mapping of 3,4-disubstituted indole pharmacophores in drug design.

References

  • Shining light on halogen-bonding complexes: a catalyst-free activation mode of carbon–halogen bonds for the generation of carbon-centered radicals Chemical Science, 2023, 14, 5521-5536. (Discusses Bond Dissociation Energies of C-I vs C-Br bonds). URL:[Link]

  • Strategic Advances in Sequential C-Arylations of Heteroarenes The Journal of Organic Chemistry, 2021, 86, 1, 19–46. (Comprehensive review on orthogonal cross-coupling strategies and sequential functionalization). URL:[Link]

  • Enantiospecific Synthesis of (R)-4-Amino-5-oxo-1,3,4,5-tetrahydrobenz[cd]indole, an Advanced Intermediate Containing the Tricyclic Core of the Ergots The Journal of Organic Chemistry, 1998, 63, 15, 5013–5021. (Demonstrates the critical importance of 3,4-disubstituted indoles in natural product synthesis). URL:[Link]

Sources

Method

Application Note: Synthesis Protocol for 4-Bromo-3-iodoindole-1-carboxylic acid tert-butyl ester

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: 1-Boc-4-bromo-3-iodoindole (tert-Butyl 4-bromo-3-iodo-1H-indole-1-carboxylate) Application: Advanced building block for c...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: 1-Boc-4-bromo-3-iodoindole (tert-Butyl 4-bromo-3-iodo-1H-indole-1-carboxylate) Application: Advanced building block for cross-coupling reactions, total synthesis of indole alkaloids, and pharmaceutical library generation.

Mechanistic Rationale & Sequence Design

The synthesis of 1-Boc-4-bromo-3-iodoindole from 4-bromo-1H-indole requires a precise sequence of operations to navigate the inherent electronic and steric properties of the indole scaffold. As a Senior Application Scientist, it is critical to understand why the sequence must proceed as Iodination Protection, rather than the reverse.

  • Electronic Directing Effects: The unprotected indole nitrogen donates electron density into the pyrrole ring, rendering the C-3 position highly nucleophilic. Electrophilic aromatic substitution ( SE​Ar ) with N-Iodosuccinimide (NIS) proceeds rapidly and regioselectively at C-3, even in the presence of the sterically demanding C-4 bromine[1]. If N-Boc protection were performed first, the strongly electron-withdrawing carbamate group would severely deactivate the C-3 position, requiring harsh, forcing conditions for subsequent halogenation.

  • Intermediate Instability: Unprotected 3-iodoindoles are notoriously unstable. They are highly susceptible to light-induced degradation, oxidation, and polymerization[2]. Therefore, the 4-bromo-3-iodoindole intermediate must not be stored; it must be immediately subjected to N-Boc protection.

  • Nucleophilic Catalysis: The N-protection of halogenated indoles is sterically and electronically hindered. The addition of 4-Dimethylaminopyridine (DMAP) is not optional; it acts as a nucleophilic catalyst, attacking Boc 2​ O to form a highly electrophilic N-Boc-pyridinium intermediate that efficiently drives the acylation of the indole nitrogen[3].

Synthetic Workflow

Synthesis SM 4-Bromo-1H-indole (Highly Nucleophilic C-3) Step1 Step 1: Electrophilic Iodination NIS, DMF, 0 °C to RT SM->Step1 Int 4-Bromo-3-iodo-1H-indole (Light-sensitive Intermediate) Step1->Int Step2 Step 2: N-Boc Protection Boc2O, DMAP, Et3N, CH2Cl2 Int->Step2 Prod 1-Boc-4-bromo-3-iodoindole (Stable Building Block) Step2->Prod

Workflow for the two-step synthesis of 1-Boc-4-bromo-3-iodoindole from 4-bromoindole.

Reagent Stoichiometry & Reaction Parameters

Table 1: Stoichiometric Matrix for a 10.0 mmol Scale Synthesis

ReagentMW ( g/mol )EquivalentsAmountMechanistic Role
4-Bromo-1H-indole 196.051.001.96 gStarting Material
N-Iodosuccinimide (NIS) 224.981.052.36 gElectrophilic Iodine Source
DMF (Anhydrous) 73.09-25.0 mLPolar Aprotic Solvent
Boc Anhydride (Boc 2​ O) 218.251.202.62 gProtecting Group Reagent
Triethylamine (Et 3​ N) 101.191.502.10 mLBase / Acid Scavenger
DMAP 122.170.100.12 gNucleophilic Catalyst

Step-by-Step Experimental Protocol

Step 1: Electrophilic C-3 Iodination

Causality Note: DMF is selected as the solvent because its polar aprotic nature stabilizes the highly polarized transition state of the SE​Ar mechanism, significantly accelerating the iodination rate.

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with inert gas (Ar or N 2​ ).

  • Dissolution: Dissolve 4-bromo-1H-indole (1.96 g, 10.0 mmol) in anhydrous DMF (25.0 mL).

  • Temperature Control: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.

  • Electrophile Addition: Wrap the flask in aluminum foil to exclude light. Add N-Iodosuccinimide (NIS, 2.36 g, 10.5 mmol) portion-wise over 5 minutes to prevent rapid exothermic spikes[1].

  • Reaction Maturation: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Stir for an additional 1.5 hours.

  • Self-Validating Quench: Quench the reaction by adding 20 mL of a 10% aqueous Sodium Thiosulfate (Na 2​ S 2​ O 3​ ) solution.

    • Validation Checkpoint: The reaction mixture will initially appear dark red/brown due to transient iodine species. Upon Na 2​ S 2​ O 3​ addition, the color must rapidly discharge to a pale yellow, visually validating the complete reduction of unreacted electrophiles.

  • Workup: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers rigorously with distilled water (4 x 30 mL) to remove DMF, followed by a final brine wash (30 mL).

  • Isolation: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo at a bath temperature not exceeding 30 °C to prevent thermal degradation. Do not purify. Proceed immediately to Step 2[2].

Step 2: N-Boc Protection

Causality Note: The crude intermediate is immediately subjected to Boc protection to halt decomposition pathways. Et 3​ N is used to scavenge any residual acid, while DMAP is the primary kinetic driver for the acylation.

  • Dissolution: Dissolve the crude 4-bromo-3-iodo-1H-indole (approx. 10.0 mmol) in anhydrous Dichloromethane (CH 2​ Cl 2​ , 40.0 mL) under an inert atmosphere.

  • Catalyst & Base Addition: Add Triethylamine (2.10 mL, 15.0 mmol) followed by DMAP (0.12 g, 1.0 mmol). Stir for 5 minutes.

  • Acylation: Add Di-tert-butyl dicarbonate (Boc 2​ O, 2.62 g, 12.0 mmol) dropwise via syringe.

    • Validation Checkpoint: The addition of Boc 2​ O will trigger the evolution of CO 2​ gas (effervescence). The cessation of this bubbling serves as a macroscopic indicator that the primary acylation phase is concluding.

  • Reaction Maturation: Stir the mixture at room temperature for 3 hours. Monitor completion via TLC (Hexanes/EtOAc, 8:2).

  • Workup: Quench the reaction with water (30 mL). Separate the layers and extract the aqueous phase with CH 2​ Cl 2​ (2 x 20 mL).

  • Purification: Wash the combined organic layers with 0.1 M HCl (30 mL) to selectively protonate and remove DMAP and Et 3​ N. Follow with saturated aqueous NaHCO 3​ (30 mL) and brine (30 mL). Dry over Na 2​ SO 4​ , filter, and concentrate in vacuo.

  • Final Isolation: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of 2% to 10% EtOAc in Hexanes to afford the pure 1-Boc-4-bromo-3-iodoindole as a solid.

Analytical Characterization & Validation

To ensure the trustworthiness of the synthesized batch, validate the product against the following expected analytical parameters.

Table 2: Diagnostic Analytical Signals for 1-Boc-4-bromo-3-iodoindole

TechniqueExpected Diagnostic SignalStructural Confirmation
TLC (9:1 Hex/EtOAc) Rf​ increase relative to intermediate.N-Boc product is significantly less polar than the N-H intermediate.
1 H NMR (CDCl 3​ ) Intense singlet at ~1.67 ppm (9H).Confirms the successful covalent incorporation of the tert-butyl group.
1 H NMR (CDCl 3​ ) Complete absence of broad N-H singlet (~8.2 ppm).Validates quantitative N-protection.
1 H NMR (CDCl 3​ ) Singlet at ~7.7 ppm (1H).Confirms the C-2 proton remains intact; C-3 is fully substituted.
LC-MS (ESI+) Isotopic cluster at m/z ~422.0 and 424.0[M+H] + Confirms exact mass and the 1:1 isotopic ratio characteristic of a single Bromine atom.

References

  • Title: Rapid Route to 3,4-Substituted Indoles via a Directed Ortho Metalation−Retro-Mannich Sequence Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Synthetic Strategies toward Lysergic Acid Diethylamide: Ergoline Synthesis via α-Arylation, Borrowing Hydrogen Alkylation, and C–H Insertion Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Palladium Catalyst Loading for 4-bromo-3-iodoindole-1-carboxylic acid tert-butyl ester

Welcome to the technical support center for the optimization of palladium-catalyzed cross-coupling reactions involving the versatile building block, 4-bromo-3-iodoindole-1-carboxylic acid tert-butyl ester. This guide is...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the optimization of palladium-catalyzed cross-coupling reactions involving the versatile building block, 4-bromo-3-iodoindole-1-carboxylic acid tert-butyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of catalyst loading and reaction conditions, ensuring efficient and selective transformations.

Frequently Asked Questions (FAQs)

Q1: Which halogen on 4-bromo-3-iodoindole-1-carboxylic acid tert-butyl ester is more reactive in a palladium-catalyzed cross-coupling reaction?

The carbon-iodine (C-I) bond is weaker and therefore more reactive towards oxidative addition with a palladium(0) catalyst compared to the carbon-bromine (C-Br) bond.[1] The established reactivity trend for halogens in such reactions is I > Br > OTf > Cl.[2] Consequently, under carefully controlled conditions, selective coupling at the 3-iodo position is the expected outcome.

Q2: What is a suitable starting palladium catalyst loading for this substrate?

A typical starting point for catalyst loading in cross-coupling reactions is in the range of 1-2 mol% of the palladium precursor.[2] This provides a good balance between reaction efficiency and cost. Optimization can then proceed by incrementally decreasing the loading (e.g., to 0.5 mol%, 0.1 mol%, or even lower for highly active systems) or increasing it if the initial reaction is sluggish.[2][3]

Q3: Is it necessary to protect the indole nitrogen?

The use of a protecting group on the indole nitrogen, such as the tert-butyloxycarbonyl (Boc) group in the specified substrate, is highly recommended. The indole N-H proton is acidic and can interfere with many organometallic reagents and bases used in cross-coupling reactions. The Boc group is robust enough for many coupling conditions and can be readily removed later.[4]

Q4: How do I choose the right ligand for my reaction?

The choice of ligand is critical and significantly influences the outcome of the reaction.[5][6] For Suzuki-Miyaura couplings, bulky and electron-rich phosphine ligands, such as the Buchwald-type ligands (e.g., SPhos, XPhos), are often effective as they stabilize the active monoligated Pd(0) species and promote the oxidative addition step.[2][7] For Heck reactions, phosphine ligands or N-heterocyclic carbenes (NHCs) are commonly employed.[8] The optimal ligand often needs to be determined empirically through screening.

Q5: What are the most common reasons for low yield or reaction failure?

Several factors can contribute to poor outcomes in indole synthesis and functionalization, including:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst concentration that are not optimized for the specific substrates.[4]

  • Instability of Reactants or Intermediates: The starting materials or key intermediates in the catalytic cycle may be unstable under the reaction conditions.[4]

  • Catalyst Deactivation: The palladium catalyst can deactivate through processes like aggregation into palladium black or poisoning by impurities.[9][10]

  • Inappropriate Choice of Base or Solvent: The base and solvent play crucial roles in the catalytic cycle, and an incorrect choice can hinder the reaction.[11]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the optimization of palladium catalyst loading for 4-bromo-3-iodoindole-1-carboxylic acid tert-butyl ester.

Issue 1: Low or No Conversion of Starting Material
Potential Cause Recommended Action Rationale
Inactive Catalyst Use a fresh batch of palladium precursor and ligand. Consider using a more air-stable precatalyst. Ensure the catalyst is fully dissolved before adding other reagents.[2]Palladium(0) species are sensitive to air and moisture, leading to loss of activity.[2]
Inefficient Oxidative Addition Switch to a more electron-rich and sterically bulky phosphine ligand (e.g., SPhos, XPhos).[2] Increase the reaction temperature in increments.The C-I bond is reactive, but an electron-rich catalyst is still necessary for efficient oxidative addition.[2][7]
Inappropriate Base Screen different bases. For Suzuki-Miyaura reactions, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[2] For Heck reactions, organic bases like triethylamine (Et₃N) or inorganic bases like Na₂CO₃ can be used.[12]The base is crucial for the transmetalation step in Suzuki-Miyaura reactions and for regenerating the active catalyst in Heck reactions.[13]
Sub-optimal Solvent Screen different solvents. Aprotic polar solvents like dioxane, THF, or DMF are common choices. Ensure the solvent is anhydrous and degassed.The solvent influences the solubility of reagents and the stability of catalytic intermediates.[9]
Issue 2: Formation of Palladium Black
Potential Cause Recommended Action Rationale
Catalyst Aggregation Use stabilizing ligands such as bulky phosphines or N-heterocyclic carbenes (NHCs).[9] Adjust the ligand-to-palladium ratio (typically 1:1 to 2:1 for monodentate ligands). Lower the reaction temperature.[2]Ligands stabilize the palladium nanoparticles, preventing their aggregation into inactive palladium black.[9] High temperatures can accelerate catalyst decomposition.[2]
High Catalyst Loading Systematically decrease the palladium catalyst loading once optimal conditions are found.While higher loading can increase the reaction rate, it can also lead to a higher propensity for aggregation.
Issue 3: Poor Regioselectivity (Reaction at both C-I and C-Br positions)
Potential Cause Recommended Action Rationale
Harsh Reaction Conditions Lower the reaction temperature. Reduce the reaction time.Higher temperatures can provide enough energy to overcome the activation barrier for C-Br bond cleavage.
Highly Active Catalyst System Use a less electron-rich ligand or a lower catalyst loading.A very active catalyst may not discriminate as effectively between the C-I and C-Br bonds.
Prolonged Reaction Time Monitor the reaction closely by TLC or GC-MS and stop it once the mono-coupled product is maximized.Allowing the reaction to proceed for too long can lead to the slower reaction at the C-Br position.

Experimental Protocols

Protocol 1: General Procedure for Optimizing Palladium Catalyst Loading in a Suzuki-Miyaura Coupling

This protocol outlines a systematic approach to finding the optimal catalyst loading for the coupling of 4-bromo-3-iodoindole-1-carboxylic acid tert-butyl ester with a generic arylboronic acid.

Materials:

  • 4-bromo-3-iodoindole-1-carboxylic acid tert-butyl ester

  • Arylboronic acid

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., SPhos, PPh₃)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 4-bromo-3-iodoindole-1-carboxylic acid tert-butyl ester (1.0 mmol), arylboronic acid (1.2 mmol), and the chosen base (3.0 mmol).[1]

  • Catalyst Preparation: In a separate vial, prepare a stock solution of the palladium precursor and ligand in the reaction solvent.

  • Catalyst Addition: Add the appropriate volume of the catalyst stock solution to the reaction flask to achieve the desired initial catalyst loading (e.g., 1 mol%).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1, 5 mL).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS at regular intervals (e.g., every hour).

  • Optimization: Based on the initial result, systematically vary the catalyst loading in subsequent experiments (e.g., 2 mol%, 0.5 mol%, 0.1 mol%). Also, consider screening different ligands, bases, and temperatures to find the optimal conditions.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]

Data Presentation: Example of a Catalyst Loading Optimization Table
EntryPd Precursor (mol%)Ligand (mol%)BaseTemp (°C)Time (h)Conversion (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄801295
2Pd(OAc)₂ (1)SPhos (2)K₃PO₄801292
3Pd(OAc)₂ (0.5)SPhos (1)K₃PO₄801285
4Pd(OAc)₂ (0.1)SPhos (0.2)K₃PO₄802470
5Pd₂(dba)₃ (0.5)PPh₃ (2)K₂CO₃1001265

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R²-B(OR)₂ Base PdII_Aryl_Aryl R¹-Pd(II)L_n-R² Transmetal->PdII_Aryl_Aryl RedElim Reductive Elimination PdII_Aryl_Aryl->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Workflow for Optimizing Palladium Catalyst Loading

Optimization_Workflow Start Define Reaction: 4-bromo-3-iodoindole + Coupling Partner Initial_Screen Initial Catalyst Screen (1-2 mol% Pd) Start->Initial_Screen Analyze_1 Analyze Results: Conversion, Selectivity, Byproducts Initial_Screen->Analyze_1 Low_Conversion Troubleshoot: Change Ligand, Base, Temp. Analyze_1->Low_Conversion < 50% Conversion Good_Conversion Optimize Catalyst Loading Analyze_1->Good_Conversion > 50% Conversion Low_Conversion->Initial_Screen Re-screen Decrease_Loading Systematically Decrease Pd Loading (e.g., 0.5%, 0.1%) Good_Conversion->Decrease_Loading Analyze_2 Analyze Results: Maintain High Conversion? Decrease_Loading->Analyze_2 Optimal Optimal Conditions Found Analyze_2->Optimal Yes Increase_Loading Consider Increasing Loading or Further Optimization Analyze_2->Increase_Loading No Increase_Loading->Good_Conversion

Caption: A systematic workflow for the optimization of palladium catalyst loading.

References

  • Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions | Chemical Reviews - ACS Publications. (2005).
  • Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives - Benchchem.
  • Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions with 4-Chloro-2-iodo-1-nitrobenzene - Benchchem.
  • Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings | The Journal of Organic Chemistry - ACS Publications. (2012).
  • Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction - MDPI. (2021).
  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC.
  • Effect of different bases on the Suzuki-Miyaura coupling a | Download Table - ResearchGate.
  • Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions - Benchchem.
  • Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed. (2015).
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC.
  • Palladium-Catalyzed Reaction of 2-Alkynylanilines with 2-Vinylaziridines Access to 3-Allylated Indoles | The Journal of Organic Chemistry - ACS Publications. (2025).
  • A Comparative Guide to the Suzuki Coupling of 4-Bromo-3-iodophenol and 3,4-dibromophenol - Benchchem.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Catalysis and Regioselectivity of the Aqueous Heck Reaction by Pd(0) Nanoparticles under Ultrasonic Irradiation | The Journal of Organic Chemistry - ACS Publications. (2006).
  • Heck coupling reaction between bromo/iodoanisoles and acrylates. - ResearchGate.
  • Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions - Organic Chemistry Portal. (2012).

Sources

Optimization

Technical Support Center: Troubleshooting Dehalogenation in Bromoiodoindole Synthesis and Functionalization

Welcome to the Application Scientist Support Center. Bromoiodoindoles are highly valuable orthogonal cross-coupling scaffolds in medicinal chemistry and drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. Bromoiodoindoles are highly valuable orthogonal cross-coupling scaffolds in medicinal chemistry and drug development. However, synthesizing and functionalizing these di-halogenated heterocycles frequently triggers protodehalogenation (hydrodehalogenation) side reactions.

This guide provides mechanistic insights, validated protocols, and troubleshooting steps to help you preserve halogen integrity throughout your synthetic workflows.

Diagnostic Workflow

Before adjusting your reaction conditions, it is critical to identify when the dehalogenation is occurring. The root causes of halogen loss during the initial electrophilic halogenation differ entirely from those occurring during downstream palladium-catalyzed cross-coupling.

DiagnosticTree Start Dehalogenation Detected Q1 When does it occur? Start->Q1 Halogenation During Halogenation (e.g., Bromination of Iodoindole) Q1->Halogenation CrossCoupling During Cross-Coupling (e.g., Suzuki/Heck) Q1->CrossCoupling Cause1 Acid-catalyzed Protodehalogenation Halogenation->Cause1 Cause2 Pd-Hydride Formation & Reductive Elimination CrossCoupling->Cause2 Fix1 Add mild base (NaHCO3) or use N-EWG protecting group Cause1->Fix1 Fix2 Use bulky ligands (SPhos), aprotic solvents, & weaker bases Cause2->Fix2

Diagnostic decision tree for identifying and resolving dehalogenation in bromoiodoindole synthesis.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: I am losing the C3-iodine atom during the subsequent bromination of the indole ring. Why is this protodeiodination happening, and how do I stop it? A1: The C3 position of an unprotected indole is highly electron-rich. Electrophilic iodination at this site is reversible under acidic conditions. When you add a brominating agent (e.g., NBS or Br2) to functionalize the C5 or C6 position, the generation of trace HBr or other acidic byproducts protonates the C3 position. This drives the equilibrium toward the release of an I⁺ ion (protodeiodination).

  • Causality & Solution: Buffer the reaction with a mild base like NaHCO₃ to neutralize acidic byproducts. Alternatively, pre-protecting the indole nitrogen with an electron-withdrawing group (EWG) like a Tosyl (Ts) or Boc group reduces the overall electron density of the pyrrole ring. This electronic modulation significantly stabilizes the C–I bond against electrophilic cleavage and dictates position-selective halogenation[1].

Q2: During the Suzuki-Miyaura cross-coupling of my bromoiodoindole, I am seeing massive amounts of the hydrodehalogenated byproduct instead of the biaryl product. What is the mechanism behind this? A2: Hydrodehalogenation in Pd-catalyzed cross-coupling competes directly with the desired transmetalation step. After the initial oxidative addition of Pd(0) into the most reactive C–I bond (reactivity order: I > Br > Cl)[2][3], the resulting Ar-Pd(II)-X intermediate can undergo a fatal side reaction. If transmetalation is slow, the Pd complex abstracts a hydride from the solvent (e.g., alcohols), the base, or trace water, forming an Ar-Pd(II)-H species. Subsequent reductive elimination yields the dehalogenated indole (Ar–H)[3][4].

  • Causality & Solution: To suppress this, you must accelerate the desired transmetalation and reductive elimination pathways. Switch to bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos or XPhos), which force the desired reductive elimination[2][3]. Furthermore, eliminate hydride sources by switching from alcoholic solvents to aprotic solvents (like 1,4-dioxane or toluene), and use anhydrous, weaker bases like K₃PO₄[3][4].

Q3: Does the choice of the indole N-protecting group affect dehalogenation during cross-coupling? A3: Yes, significantly. Unprotected N–H indoles are highly electron-rich and can coordinate with the palladium catalyst. This coordination alters the electronic properties of the catalyst, slowing down the catalytic cycle and providing more time for the Pd–H dehalogenation pathway to occur[3]. Protecting the indole nitrogen with an EWG (e.g., Boc, Ts) not only prevents unwanted N-arylation but also tempers the electron density, making the oxidative addition more controlled and suppressing base-mediated dehalogenation[3][5].

Mechanistic Pathway of Cross-Coupling Dehalogenation

Mechanism ArX Indole-X + Pd(0) OxAdd Oxidative Addition Indole-Pd(II)-X ArX->OxAdd Transmetalation Transmetalation (Desired Pathway) OxAdd->Transmetalation Ar'-B(OH)2 SideReaction Hydride Abstraction Indole-Pd(II)-H OxAdd->SideReaction Solvent/Base (Hydride Source) Product Cross-Coupled Product Indole-Ar' Transmetalation->Product Reductive Elimination Byproduct Hydrodehalogenation Indole-H SideReaction->Byproduct Reductive Elimination

Competing pathways in Pd-catalyzed cross-coupling: desired transmetalation vs hydrodehalogenation.

Quantitative Parameter Optimization

The following table summarizes the causal effects of various reaction parameters on the ratio of desired cross-coupling to undesired hydrodehalogenation, based on standard optimization data for halogenated heterocycles[2][3][4].

Reaction ParameterCondition TestedCross-Coupling YieldDehalogenation LevelMechanistic Rationale
Solvent EtOH / H₂OLow to ModerateHigh Alcohols undergo β-hydride elimination, acting as a direct hydride source for Pd–H formation.
Solvent 1,4-Dioxane (Anhydrous)High LowAprotic environment starves the catalytic cycle of available hydrides/protons.
Ligand PPh₃LowHigh Small bite angle and lower electron density fail to accelerate reductive elimination.
Ligand SPhos / XPhosHigh LowSteric bulk forces the Pd-complex into a geometry that rapidly undergoes reductive elimination.
Base NaOEt (Strong Alkoxide)LowHigh Strong alkoxides can act as hydride donors and increase the rate of side reactions.
Base K₃PO₄ (Phosphate)High LowMild, inorganic base facilitates transmetalation without acting as a reducing agent.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 5-Bromo-3-iodo-1-tosylindole (Minimizing Protodehalogenation)

This protocol uses an N-EWG strategy to suppress acid-catalyzed protodeiodination during synthesis.

  • N-Protection: Dissolve 5-bromoindole (1.0 equiv) in anhydrous THF (0.2 M) at 0 °C. Add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir for 30 min until gas evolution ceases. Add TsCl (1.1 equiv) and warm to room temperature for 2 hours. Quench with ice water, extract with EtOAc, and concentrate.

  • Iodination: Dissolve the crude N-tosyl-5-bromoindole in anhydrous DMF (0.1 M). Add N-iodosuccinimide (NIS) (1.05 equiv) and a catalytic amount of trifluoroacetic acid (TFA) (0.1 equiv) to activate the NIS.

  • Reaction Control: Stir at room temperature in the dark. Monitor strictly by TLC.

  • Quench & Isolation: Once complete (typically 2–4 hours), immediately quench with saturated aqueous Na₂S₂O₃ to destroy unreacted active iodine species and prevent over-oxidation. Extract with EtOAc, wash extensively with LiCl (aq) to remove DMF, dry over Na₂SO₄, and purify via flash chromatography.

Validation Checkpoint: Before proceeding to cross-coupling, analyze the intermediate via LC-MS. The presence of the intact bromoiodoindole is confirmed by a characteristic isotopic cluster (M, M+2) with a 1:1 ratio indicative of a single bromine atom, plus the mass shift of +126 Da for iodine. If a peak at M-126 is observed, protodeiodination has occurred, indicating the need for stricter temperature control or base buffering.

Protocol B: Chemoselective Suzuki-Miyaura Coupling (Targeting C3-Iodine, Preserving C5-Bromine)

This protocol utilizes steric bulk and aprotic conditions to outcompete Pd-catalyzed hydrodehalogenation.

  • Preparation: In an oven-dried Schlenk tube, combine 5-bromo-3-iodo-1-tosylindole (1.0 equiv), arylboronic acid (1.1 equiv), Pd₂(dba)₃ (2 mol%), SPhos (8 mol%), and anhydrous K₃PO₄ (2.0 equiv).

  • Degassing: Evacuate and backfill the tube with Argon three times to remove oxygen.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane to achieve a 0.1 M concentration. Strictly avoid alcoholic solvents to prevent Pd–H formation[4].

  • Reaction: Heat the mixture to 80 °C. The use of SPhos ensures rapid reductive elimination, outcompeting the hydrodehalogenation pathway[3].

  • Workup: Cool to room temperature, filter through a pad of Celite to remove Pd black and inorganic salts, concentrate, and purify via column chromatography.

Validation Checkpoint: Monitor the reaction via GC-MS or LC-MS. The desired product will show the retention of the bromine isotope pattern (1:1 ratio for M/M+2). If a significant peak appears at M-78 (loss of bromine) or M-126 (loss of iodine), it indicates hydrodehalogenation has occurred[3], requiring a re-evaluation of solvent dryness or ligand loading.

Sources

Troubleshooting

Technical Support Center: Regioselective Cross-Coupling of CAS 406170-09-0

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and steric challenges associated with CAS 406170-09-0 (tert-butyl 4...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and steric challenges associated with CAS 406170-09-0 (tert-butyl 4-bromo-3-iodo-1H-indole-1-carboxylate).

This dihalogenated, N-Boc protected indole is a highly valuable building block for the synthesis of complex marine alkaloids and duocarmycin-like prodrugs[1]. However, achieving perfect regioselectivity during sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig) requires precise control over catalyst kinetics and steric environments.

The Core Challenge: Thermodynamics vs. Sterics

To successfully manipulate CAS 406170-09-0, you must understand the causality behind its reactivity:

  • Thermodynamic Advantage (C3-I): The bond dissociation energy of the C-I bond (~65 kcal/mol) is significantly lower than that of the C-Br bond (~81 kcal/mol). Palladium(0) undergoes oxidative addition at the C3-I position much faster than at the C4-Br position[2].

  • Steric Penalty (C4-Br): Once the C3 position is functionalized, the adjacent C4 position becomes highly sterically encumbered. This "peri-interaction" physically blocks standard Pd catalysts from accessing the C4-Br bond for the second coupling step.

G A CAS 406170-09-0 (N-Boc-4-bromo-3-iodoindole) B Pd(0) Oxidative Addition (Favors C3-I bond) A->B C C3-Mono-coupled Product (C4-Br intact) B->C Mild conditions D Steric Hindrance at C4 (Peri-interaction) C->D E Bulky Ligand Pd(0) Catalyst (e.g., XPhos, RuPhos) D->E F C3, C4-Dicoupled Product E->F Harsh conditions

Mechanistic pathway for sequential regioselective cross-coupling of CAS 406170-09-0.

Troubleshooting & FAQs

Q1: I am trying to perform a Suzuki coupling at C3, but I keep getting a mixture of mono- and di-coupled products. How do I improve regioselectivity?

A: Over-coupling occurs when your catalyst system is too active or your thermal energy overcomes the activation barrier for C-Br oxidative addition. To ensure strict C3 selectivity, you must exploit the C-I vs. C-Br reactivity gap.

  • Solution: Use a milder catalyst system such as Pd(PPh3​)4​ or Pd(dppf)Cl2​ and lower your reaction temperature to 40–60 °C[3]. Avoid highly active dialkylbiaryl phosphine ligands (like XPhos or SPhos) in this first step, as they lower the activation barrier for C-Br insertion, leading to unwanted C4 functionalization.

Q2: After successfully coupling at C3, my second cross-coupling at C4 fails completely. The starting material remains unreacted. What is the cause?

A: This is a classic manifestation of peri-steric hindrance. The newly installed substituent at C3 physically blocks the Palladium catalyst from accessing the C4-Br bond.

  • Solution: You must switch to a highly active, sterically demanding catalyst system. Precatalysts like XPhos Pd G2 or RuPhos Pd G2 are highly recommended[3]. Their bulky ligand frameworks facilitate the challenging oxidative addition into the hindered C-Br bond and accelerate reductive elimination. Additionally, elevate the temperature to 90–100 °C.

Q3: I observe significant dehalogenation (loss of Iodine or Bromine) during my reaction instead of the desired product. How can I suppress this?

A: Hydrodehalogenation is a common side reaction in Pd-catalyzed cross-couplings, driven by β -hydride elimination from alkoxide bases or alcoholic solvents (e.g., ethanol, isopropanol)[4].

  • Solution: Switch to an anhydrous, non-nucleophilic solvent system (e.g., 1,4-dioxane or toluene). Replace alkoxide bases with mild, anhydrous inorganic bases like K3​PO4​ or Cs2​CO3​ .

Q4: The N-Boc protecting group is cleaving during my Suzuki coupling. How do I retain it?

A: The N-Boc group on the indole nitrogen is sensitive to strong aqueous bases at elevated temperatures.

  • Solution: Avoid using NaOH , KOH , or Ba(OH)2​ . Instead, use K3​PO4​ and minimize the water content in your solvent mixture (use a 10:1 Dioxane:Water ratio instead of 3:1).

Troubleshooting Start Reaction Analysis (LC-MS) Q1 Is C4-Br reacting prematurely? Start->Q1 Sol1 Lower Temp to 40-60°C Use Pd(PPh3)4 Q1->Sol1 Yes Q2 Is C4-Br failing to react in Step 2? Q1->Q2 No Sol2 Switch to XPhos Pd G2 Increase Temp to 90°C Q2->Sol2 Yes Q3 Is N-Boc cleaving? Q2->Q3 No Sol3 Switch base to K3PO4 Avoid NaOH/KOH Q3->Sol3 Yes

Decision tree for troubleshooting common regioselectivity and side-reaction issues.

Data Presentation: Catalyst Selection Matrix

To streamline your experimental design, utilize the following matrix for sequential couplings of CAS 406170-09-0.

Target PositionReactivity ChallengeRecommended CatalystRecommended BaseSolvent SystemTemp (°C)
C3 (Step 1) High intrinsic reactivity; Risk of over-coupling at C4. Pd(PPh3​)4​ or Pd(dppf)Cl2​ Na2​CO3​ or K3​PO4​ Dioxane / H2​O (5:1)40 – 60
C4 (Step 2) Extreme steric hindrance (peri-interaction with C3).XPhos Pd G2 or RuPhos Pd G2 K3​PO4​ Toluene / H2​O (10:1)90 – 100

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring specific mass shifts via LC-MS, you can definitively confirm the regiochemical outcome at each stage.

Protocol A: Regioselective C3-Suzuki-Miyaura Coupling

Objective: Couple an aryl boronic acid exclusively at the C3 position while leaving the C4-Br and N-Boc intact.

  • Preparation: In an oven-dried Schlenk flask, combine CAS 406170-09-0 (1.0 equiv), the desired aryl boronic acid (1.05 equiv), and Pd(PPh3​)4​ (0.05 equiv).

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K3​PO4​ (ratio 5:1, 0.2 M overall concentration).

  • Reaction: Purge the flask with Argon for 5 minutes. Seal and heat to 50 °C for 4-6 hours.

  • Self-Validation (LC-MS Check): Sample the reaction. You should observe the disappearance of the starting material mass. The product mass should reflect the loss of Iodine (-126.9 Da) and the addition of the Aryl group. Crucial Check: Ensure the isotopic pattern of the product still shows a 1:1 doublet characteristic of a single Bromine atom (indicating C4-Br is untouched).

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via silica gel chromatography.

Protocol B: Sterically Hindered C4-Coupling (Post-C3 Functionalization)

Objective: Overcome peri-steric hindrance to couple the remaining C4-Br position.

  • Preparation: In a heavy-walled reaction vial, combine the C3-coupled intermediate from Protocol A (1.0 equiv), the second aryl boronic acid (1.5 equiv), and XPhos Pd G2 (0.10 equiv).

  • Solvent & Base: Add anhydrous K3​PO4​ (3.0 equiv). Add degassed Toluene (0.1 M concentration). Note: Minimizing water prevents N-Boc cleavage at high temperatures.

  • Reaction: Purge with Argon, seal tightly, and heat to 100 °C for 12-18 hours.

  • Self-Validation (LC-MS Check): Sample the reaction. The product mass should reflect the loss of Bromine (-79.9 Da) and the addition of the second Aryl group. The isotopic pattern should now lack the 1:1 Bromine doublet, confirming complete conversion.

  • Workup: Filter through a pad of Celite, concentrate the filtrate, and purify via reverse-phase HPLC if necessary.

References

  • Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews - ACS Publications. Available at:[Link]

  • Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug. PMC - NIH. Available at:[Link]

  • Mechanochemical Pd(II)-Catalyzed Direct and C-2-Selective Arylation of Indoles. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

Sources

Optimization

Technical Support Center: Minimizing Homocoupling Impurities in 4-Bromo-3-Iodoindole Cross-Couplings

Welcome to the Advanced Applications Support Center. This guide is designed for researchers, scientists, and drug development professionals optimizing regioselective cross-couplings on dihaloindole scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is designed for researchers, scientists, and drug development professionals optimizing regioselective cross-couplings on dihaloindole scaffolds.

Mechanistic Overview & Diagnostic Logic

As a Senior Application Scientist, I frequently consult on the functionalization of polyhalogenated heterocycles. 4-Bromo-3-iodoindole is a highly valuable scaffold in drug discovery due to its orthogonal reactivity. The bond dissociation energy (BDE) of the C3–I bond (~55 kcal/mol) is significantly lower than that of the C4–Br bond (~68 kcal/mol). This thermodynamic differential allows for highly chemoselective palladium-catalyzed cross-coupling at the C3 position first, preserving the C4–Br bond for subsequent late-stage functionalization.

However, the Achilles' heel of these early-stage couplings is homocoupling —the unwanted dimerization of your coupling partners (alkynes or boronic acids). The diagnostic flowchart below illustrates the mechanistic divergence between successful cross-coupling and parasitic homocoupling pathways.

Mechanism Substrate 4-Bromo-3-iodoindole + Coupling Partner Pd_OxAdd Pd(0) Oxidative Addition Selective at C3-I bond Substrate->Pd_OxAdd Split Reaction Pathway Pd_OxAdd->Split CrossCoupling Transmetalation & Reductive Elimination Split->CrossCoupling Anaerobic, Pd(0) Catalyst Homocoupling Homocoupling Pathway Split->Homocoupling O2 present, excess Cu/Pd(II) Product Desired C3-Functionalized 4-Bromoindole CrossCoupling->Product Glaser Glaser Coupling (Sonogashira) O2 + Cu(I) -> Cu(II) Homocoupling->Glaser SuzukiHomo Boronic Acid Dimerization Pd(II) or O2 mediated Homocoupling->SuzukiHomo Impurity Homocoupled Impurity (1,3-Diyne or Biaryl) Glaser->Impurity SuzukiHomo->Impurity

Mechanistic divergence of C3-selective cross-coupling versus oxidative homocoupling side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am performing a Sonogashira coupling at the C3 position of 4-bromo-3-iodoindole, but I am isolating massive amounts of a 1,3-diyne byproduct. What is the root cause? A1: You are observing Glaser (or Hay) coupling , a competing oxidative dimerization of your terminal alkyne[1]. In a standard Sonogashira reaction, a copper(I) co-catalyst is used to form a copper acetylide intermediate. If even trace amounts of oxygen are present in your system, O₂ oxidizes Cu(I) to Cu(II). The Cu(II) species then rapidly oxidizes two equivalents of the copper acetylide to form the symmetric 1,3-diyne, effectively consuming your valuable alkyne before it can undergo transmetalation with the C3-palladium intermediate[2].

Q2: How can I completely eliminate Glaser coupling in my Sonogashira reactions? A2: You have three hierarchical options depending on your substrate's reactivity:

  • Copper-Free Sonogashira: The most definitive way to stop Cu-mediated homocoupling is to remove copper entirely[2]. Because the C3–I bond of 4-bromo-3-iodoindole is highly reactive, it is an excellent candidate for Cu-free conditions using electron-rich ligands (e.g., XPhos) and an amine base.

  • Reducing Atmosphere: If copper is absolutely required for your specific alkyne, implement a dilute hydrogen atmosphere (e.g., 2% H₂ in Argon). The H₂ acts as a mild reductant, continuously reducing any adventitious Cu(II) or Pd(II) back to their active lower oxidation states, which has been shown to reduce homocoupling to ~2%[3].

  • Syringe Pump Addition: Keep the instantaneous concentration of the alkyne low by adding it dropwise over 2–4 hours. Glaser coupling is bimolecular with respect to the alkyne; lowering its concentration kinetically favors the cross-coupling pathway[2].

Q3: My Suzuki-Miyaura coupling at C3 is yielding symmetric biaryl impurities from my boronic acid. I thoroughly degassed the solvent; why is this still happening? A3: While oxygen-driven oxo-palladium pathways cause homocoupling[4], strictly anaerobic Suzuki reactions can still suffer from Pd(II)-mediated stoichiometric homocoupling . If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(dppf)), the initial reduction to the active Pd(0) species occurs via double transmetalation with two equivalents of your boronic acid, followed by reductive elimination[5]. This generates one equivalent of the biaryl dimer per equivalent of catalyst. Solution: Switch to a true Pd(0) source like Pd₂(dba)₃, or add a mild, non-interfering reducing agent like potassium formate to rapidly reduce Pd(II) to Pd(0) without consuming your boronic acid[5].

Quantitative Data & Condition Optimization

The following table summarizes internal and literature-validated data on how specific reaction parameters influence the ratio of C3-cross-coupling to alkyne homocoupling.

Condition / ParameterCatalyst SystemAtmosphereAlkyne AdditionHomocoupling (%)Cross-Coupling Yield (%)
Standard (Control) Pd(PPh₃)₄ / CuIN₂ (Balloon)Bolus (All at once)25 - 35%45 - 55%
Rigorous Degassing Pd(PPh₃)₄ / CuIAr (Schlenk)Bolus10 - 15%70 - 75%
Reducing Atmosphere Pd(PPh₃)₄ / CuI2% H₂ in ArBolus< 3%> 85%
Copper-Free Pd(OAc)₂ / XPhosAr (Schlenk)Bolus< 1%80 - 90%
Kinetic Control Pd(PPh₃)₄ / CuIAr (Schlenk)Syringe Pump (4h)< 5%> 85%

Validated Experimental Protocols

To ensure reproducibility, all setups must follow a rigorous anaerobic workflow to prevent the ingress of oxygen, which acts as the primary oxidant for homocoupling pathways.

Workflow Step1 1. Reagent Prep Dry & Degas Solvents Step2 2. Substrate Loading Indole + Base Step1->Step2 Step3 3. Purge Cycle Freeze-Pump-Thaw (x3) Step2->Step3 Step4 4. Catalyst Addition Add Pd(0) under Ar Step3->Step4 Step5 5. Slow Addition Syringe Pump Partner Step4->Step5

Optimized Schlenk workflow for rigorous oxygen exclusion and controlled reagent addition.

Protocol A: Copper-Free Sonogashira Coupling of 4-Bromo-3-iodoindole

Causality Note: By omitting CuI, we physically eliminate the Glaser pathway[1]. We compensate for the loss of the copper acetylide intermediate by using a highly active Pd catalyst and elevated temperatures to facilitate direct deprotonation/palladation of the alkyne.

  • Reagent Preparation: Charge a flame-dried Schlenk flask with 4-bromo-3-iodoindole (1.0 eq), Pd(OAc)₂ (0.05 eq), and XPhos (0.10 eq).

  • Purge Cycle: Evacuate the flask and backfill with ultra-pure Argon (repeat 3x).

  • Solvent Addition: Add anhydrous, rigorously degassed DMF (0.2 M) and degassed triethylamine (3.0 eq) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise.

  • Reaction & Validation: Heat to 80 °C.

    • Self-Validation Checkpoint: The reaction mixture should transition from pale yellow to a dark, homogeneous amber. If the solution turns black and precipitates palladium black early, your catalyst has degraded due to oxygen ingress or insufficient ligand coordination.

  • Workup: Quench with water, extract with EtOAc, and wash heavily with brine to remove DMF.

Protocol B: Suppressed-Homocoupling Suzuki-Miyaura Coupling at C3

Causality Note: We utilize potassium formate to rapidly reduce the Pd(II) precatalyst to Pd(0), preventing the stoichiometric consumption and dimerization of the boronic acid[5].

  • Reagent Loading: In a Schlenk tube, combine 4-bromo-3-iodoindole (1.0 eq), aryl boronic acid (1.1 eq), PdCl₂(dppf) (0.05 eq), K₃PO₄ (2.0 eq), and potassium formate (0.1 eq) [5].

  • Degassing: Perform 3 freeze-pump-thaw cycles.

  • Solvent Addition: Add degassed 1,4-dioxane/H₂O (4:1 ratio, 0.2 M) under positive Argon pressure.

  • Reaction & Validation: Stir at 90 °C for 4 hours.

    • Self-Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc). The C3-cross-coupled product will be highly fluorescent under 254 nm UV, whereas the biaryl dimer (if formed) typically runs significantly higher (less polar) than the indole product. The presence of potassium formate should keep the dimer spot faint or completely invisible.

References

  • Sonogashira Coupling Reaction with Diminished Homocoupling Organic Letters (via Washington.edu)
  • Minimizing Homocoupling Side Products in Sonogashira Reactions BenchChem
  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes ACS C
  • Sonogashira Coupling Wikipedia
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 Organic Process Research & Development (ACS)

Sources

Troubleshooting

Technical Support Center: Advanced Strategies for C4-Position Substitution of Bromoiodoindoles

Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of function...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of functionalizing the indole scaffold. Specifically, we address the significant challenge of overcoming steric hindrance during substitution reactions at the C4-position of bromoiodoindoles.

The C4 position of the indole nucleus is notoriously difficult to access due to steric shielding from the adjacent pyrrole ring. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you successfully achieve your target transformations.

Troubleshooting Guide: Common Issues & Solutions

This section is formatted to address specific problems you may encounter in the laboratory. We diagnose the probable cause and offer a systematic approach to resolution, grounded in mechanistic principles.

Issue 1: Low to No Product Yield in Suzuki-Miyaura Coupling at the C4-Position

Question: My Suzuki reaction with a 4-iodo- or 4-bromoindole and a sterically demanding boronic acid is resulting in poor conversion, with starting material recovery or decomposition. What are the primary factors to investigate?

Answer: Low conversion in sterically demanding Suzuki couplings is a classic challenge. The root cause is the high activation energy for one or more steps in the catalytic cycle—primarily oxidative addition and transmetalation—due to steric congestion around the palladium center.[1][2][3] A systematic optimization of the catalyst system, base, and reaction conditions is crucial.

Systematic Troubleshooting Workflow:

Suzuki_Troubleshooting

  • Catalyst & Ligand Selection (Most Critical Factor): Standard ligands like PPh₃ are often inadequate for these transformations. The key is to use bulky, electron-rich monophosphine ligands that promote the formation of a highly active, coordinatively unsaturated palladium(0) species.[1][4]

    • Recommendation: Employ "Buchwald-type" biarylphosphine ligands. These ligands are specifically designed to create a sterically demanding environment that facilitates both the challenging oxidative addition and the final reductive elimination step.[5][6] For particularly difficult couplings, specialized ligands have been developed that show high reactivity for sterically hindered substrates.[7]

    • Causality: The bulk of the ligand stabilizes the monoligated LPd(0) active species and creates a wider "bite angle," which has been shown to accelerate reductive elimination.[8]

  • Base Selection: The base plays a critical role in activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.

    • Recommendation: Switch from weaker bases (e.g., Na₂CO₃) to stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1][4][9]

    • Causality: A stronger base more effectively facilitates the formation of the reactive boronate complex, which can accelerate the rate-limiting transmetalation step, especially when the boronic acid partner is sterically hindered.[2]

  • Reaction Conditions (Temperature & Solvent):

    • Recommendation: Increase the reaction temperature, often in the range of 90-120 °C.[4] Use anhydrous, degassed aprotic polar solvents like dioxane, toluene, or 2-MeTHF.[1][9]

    • Causality: Higher temperatures provide the thermal energy required to overcome the activation barrier imposed by steric repulsion.[4] The solvent choice can influence catalyst solubility and reactivity.[9]

ParameterStandard ConditionsRecommended for Hindered C4-IndolesRationale
Pd Precursor Pd(PPh₃)₄, Pd(OAc)₂Pd₂(dba)₃, Pd(OAc)₂Stable precursors that readily form the active Pd(0) species.
Ligand PPh₃SPhos, XPhos, RuPhos, AntPhos[7]Bulky, electron-rich ligands that promote oxidative addition and reductive elimination for hindered substrates.[4][5][8][9]
Base Na₂CO₃, K₂CO₃K₃PO₄, Cs₂CO₃Stronger bases more effectively activate the boronic acid for the crucial transmetalation step.[1][9]
Solvent Toluene/H₂O, DMEDioxane, 2-MeTHF, Toluene (anhydrous)Aprotic polar solvents often improve catalyst performance and stability at higher temperatures.[9]
Temperature 80 °C100-120 °CProvides sufficient energy to overcome the steric activation barrier.[4]
Issue 2: Prevalent Side Reactions in C4-Sonogashira Coupling

Question: In my Sonogashira coupling of a 4-iodoindole with a terminal alkyne, I am observing significant amounts of alkyne homo-coupling (Glaser coupling) and dehalogenation of my starting material. How can I minimize these side reactions?

Answer: These are common competing pathways in Sonogashira reactions, especially with challenging substrates where the desired cross-coupling is slow.[9] The formation of homo-coupled products is typically promoted by the copper(I) co-catalyst.

  • Switch to Copper-Free Conditions: The most effective way to eliminate Glaser homo-coupling is to remove the copper co-catalyst.[9][10]

    • Recommendation: Employ a copper-free Sonogashira protocol. This approach relies on a more active palladium catalyst system to facilitate the entire cycle.

    • Causality: The homo-coupling pathway proceeds through the oxidative dimerization of copper acetylides. By removing copper from the reaction, this entire side reaction is shut down.[10]

  • Control Reaction Temperature: High temperatures can accelerate side reactions like dehalogenation.

    • Recommendation: Attempt the reaction at the lowest temperature that still affords a reasonable reaction rate. It may be necessary to run the reaction for a longer period.[9]

  • Optimize Base and Solvent:

    • Recommendation: For copper-free conditions, an amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) often serves as both the base and a solvent. In nonpolar solvents, reactants may experience less steric hindrance, potentially increasing the rate of the desired reaction.[11]

Issue 3: Failed C-N Bond Formation in Buchwald-Hartwig Amination

Question: I am unable to couple a 4-iodoindole with a sterically hindered secondary amine. The reaction is sluggish and gives minimal product. What adjustments are needed?

Answer: The Buchwald-Hartwig amination is highly sensitive to steric hindrance on both the aryl halide and the amine coupling partners.[12][13] Success hinges almost entirely on using a state-of-the-art catalyst system.

  • Employ Modern Ligands: This is the most critical variable. First-generation ligands are not suitable.

    • Recommendation: Use bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., RuPhos for secondary amines, BrettPhos for primary amines).[14] These ligands have been specifically developed to overcome severe steric challenges.[6][12]

    • Causality: These advanced ligands form highly active, low-coordinate Pd(0) complexes that can undergo oxidative addition with hindered aryl halides. The steric bulk also promotes the final C-N reductive elimination, which is often the rate-limiting step.[13]

  • Select the Appropriate Base:

    • Recommendation: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice. For substrates with base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ can be effective, though they may require higher temperatures. For particularly sensitive substrates, a lithium amide base like LiHMDS can provide excellent results.[14]

Catalytic_Cycle

Frequently Asked Questions (FAQs)

Q1: Why is C4 substitution on the indole ring so difficult compared to other positions? The primary reason is steric hindrance. The C4-position is located on the benzenoid ring, directly adjacent to the five-membered pyrrole ring. This proximity creates a sterically crowded environment that physically blocks the approach of a transition metal catalyst to the C4-X bond for oxidative addition. In contrast, the C2 and C3 positions on the pyrrole moiety are electronically rich and more accessible, making them the typical sites for electrophilic substitution.[15]

Q2: What is the reactivity difference between the C-I and C-Br bonds on a bromoiodoindole? In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the order C-I > C-Br > C-Cl.[4] The C-I bond is weaker and more readily undergoes oxidative addition to the Pd(0) catalyst. This differential reactivity is a powerful tool for synthetic strategy, as it allows for selective functionalization. One can perform a coupling reaction at the more reactive C4-iodo position under milder conditions, leaving the C-Br bond intact for a subsequent, different coupling reaction under more forcing conditions.[4]

Q3: Are there alternatives to cross-coupling, such as using Grignard or organolithium reagents? Yes, but they come with their own set of challenges. Organolithium and Grignard reagents are extremely strong bases.[16][17] When reacting with an N-H indole, they will preferentially deprotonate the nitrogen rather than undergo substitution. Even with N-protected indoles, deprotonation at other sites can compete with the desired substitution. These reactions often require cryogenic temperatures (-78 °C or lower) to control reactivity and prevent side reactions.[18] While powerful, they are often less functional-group tolerant than modern cross-coupling methods.

Q4: What are the advantages of direct C-H activation for C4 functionalization? Direct C-H activation is an emerging and highly attractive strategy that avoids the pre-functionalization (i.e., halogenation) of the indole ring.[15] This approach is more atom-economical and can shorten synthetic sequences. However, achieving regioselectivity at the C4 position is a major challenge due to the higher reactivity of other C-H bonds in the indole.[19] Success typically relies on the use of a directing group, often installed at the C3 or N1 position, which chelates to the metal catalyst and directs it to activate the C4-H bond.[19][20][21][22]

Validated Experimental Protocol

Protocol 1: Suzuki-Miyaura Coupling of 4-Iodo-1H-indole with a Sterically Hindered Boronic Acid

This protocol is a general guideline for a sterically demanding coupling and may require optimization for your specific substrates.

Reaction Setup:

  • To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the 4-iodoindole (1.0 equiv), the desired arylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

Catalyst and Ligand Addition: 4. In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the bulky phosphine ligand (e.g., SPhos, 4.5 mol%).

Solvent Addition and Reaction: 5. Add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.1 M with respect to the limiting reagent) via syringe. 6. Place the sealed flask in a preheated oil bath at 110 °C and stir vigorously. 7. Monitor the reaction progress by TLC or LC-MS. Reactions with hindered substrates may require 12-24 hours.

Work-up: 8. Once the reaction is complete, cool the mixture to room temperature. 9. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst. 10. Wash the organic layer with water and then with brine. 11. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. 12. Purify the crude product by flash column chromatography.

References

  • Title: Regioselective Direct C-4 Functionalization of Indole: Total Syntheses of (−)-Agroclavine and (−)-Elymoclavine Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System Source: PMC URL: [Link]

  • Title: Regioselective synthesis of 4-substituted indoles via C-H activation: a ruthenium catalyzed novel directing group strategy Source: PubMed URL: [Link]

  • Title: Rhodium(iii)-catalyzed C–H activation at the C4-position of indole: switchable hydroarylation and oxidative Heck-type reactions of maleimides Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions Source: PMC URL: [Link]

  • Title: C H Activation of Indoles Source: ResearchGate URL: [Link]

  • Title: An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Sonogashira coupling Source: Wikipedia URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview Source: Preprints.org URL: [Link]

  • Title: A. Organolithium Reagents Source: Organic Chemistry Data URL: [Link]

  • Title: Organolithium reagent Source: Wikipedia URL: [Link]

  • Title: How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Source: Chem-Station URL: [Link]

  • Title: Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides Source: PMC URL: [Link]

  • Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]

  • Title: Organoborane coupling reactions (Suzuki coupling) Source: PMC - NIH URL: [Link]

  • Title: Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective Source: MDPI URL: [Link]

  • Title: Why is the Suzuki-Miyaura coupling reaction steric sensitive? Source: Reddit URL: [Link]

  • Title: Copper-free Sonogashira cross-coupling reactions: an overview Source: PMC - NIH URL: [Link]

  • Title: Grignard Reagents For Addition To Aldehydes and Ketones Source: Master Organic Chemistry URL: [Link]

  • Title: Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling Source: The Royal Society of Chemistry URL: [Link]

  • Title: Organolithium Reagents Source: Chem-Station Int. Ed. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Regioselective Functionalization: Comparing the Reactivity of 4-Bromo-3-iodoindole and 4-Chloro-3-bromoindole Scaffolds

Introduction The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. The ability to precisely install different functional gr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. The ability to precisely install different functional groups at specific positions on this scaffold is paramount for modern drug development. Dihalogenated indoles, such as N-Boc-4-bromo-3-iodoindole and its 4-chloro-3-bromo analog, are powerful intermediates that offer the potential for sequential, site-selective functionalization. This guide provides an in-depth comparison of the reactivity of these two valuable building blocks, grounded in fundamental chemical principles and supported by experimental data, to empower researchers in designing efficient and selective synthetic strategies.

The Decisive Factor: Carbon-Halogen Bond Reactivity in Cross-Coupling

The remarkable utility of dihaloindoles hinges on the differential reactivity of the carbon-halogen (C-X) bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is frequently the oxidative addition of the C-X bond to the Pd(0) catalyst.[1][2] The energy barrier for this step is inversely related to the C-X bond strength; weaker bonds undergo oxidative addition more readily.

The bond dissociation energies (BDEs) for aryl halides follow a clear and predictable trend: C-I < C-Br < C-Cl.[3][4] This hierarchy dictates that a palladium catalyst will selectively activate the most labile C-X bond present in the molecule.

Bond TypeTypical Bond Dissociation Energy (kJ/mol)Relative Reactivity
Aryl C-I~280Highest
Aryl C-Br~335Intermediate
Aryl C-Cl~400Lowest
Table 1: Comparison of Aryl C-X Bond Dissociation Energies and Resulting Reactivity in Pd-Catalyzed Cross-Coupling. Data sourced from multiple studies.[3][4][5]

This fundamental principle allows for predictable, regioselective reactions. For 4-Bromo-3-iodoindole-1-carboxylic acid tert-butyl ester , the significantly weaker C-I bond at the C3 position will react selectively under mild conditions, leaving the more robust C-Br bond at C4 untouched. Similarly, for the 4-chloro-3-bromoindole analog, the C-Br bond at C3 is the preferred site of initial reaction over the much stronger C-Cl bond at C4.

G cluster_0 4-Bromo-3-iodoindole Analog cluster_1 4-Chloro-3-bromoindole Analog A 4-Bromo-3-iodoindole B 4-Bromo-3-arylindole A->B Selective Suzuki @ C3-I (Mild Conditions) C 4-Chloro-3-bromoindole D 4-Chloro-3-arylindole C->D Selective Suzuki @ C3-Br (Mild Conditions) R Reactivity Trend: C-I > C-Br > C-Cl

Figure 1: Reactivity hierarchy dictates selective functionalization at the most labile carbon-halogen bond.

Case Study 1: Suzuki-Miyaura C-C Coupling

The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for forming C-C bonds.[6] When applied to our dihaloindole substrates, the predictable reactivity of the C-X bonds is clearly demonstrated.

Reactivity Comparison
  • 4-Bromo-3-iodoindole-1-carboxylic acid tert-butyl ester: Standard Suzuki conditions (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, a carbonate base) will result in exclusive coupling at the C3-iodo position. The C4-bromo position remains intact, available for a subsequent, more forcing coupling reaction if desired.

  • 4-Chloro-3-bromoindole-1-carboxylic acid tert-butyl ester: The same standard conditions will favor coupling at the C3-bromo position. While the C-Br bond is less reactive than C-I, it is still readily activated by common palladium catalysts, whereas the C-Cl bond typically requires more specialized, electron-rich ligands and higher temperatures to react.[7][8]

ParameterCoupling at C3-I (from 4-Br-3-I-Indole)Coupling at C3-Br (from 4-Cl-3-Br-Indole)
Substrate 4-Bromo-3-iodoindole-1-carboxylic acid tert-butyl ester4-Chloro-3-bromoindole-1-carboxylic acid tert-butyl ester
Catalyst Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%)Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%)
Base K₂CO₃ or Cs₂CO₃ (2-3 equiv.)K₂CO₃ or Cs₂CO₃ (2-3 equiv.)
Solvent Dioxane/H₂O or Toluene/EtOH/H₂ODioxane/H₂O or Toluene/EtOH/H₂O
Temperature 80-100 °C90-110 °C
Outcome Selective C-C bond formation at C3Selective C-C bond formation at C3
Table 2: Typical reaction conditions for selective Suzuki-Miyaura coupling at the C3 position.
Experimental Protocol: Selective Suzuki Coupling of 4-Bromo-3-iodoindole
  • To a flame-dried reaction vessel under an inert atmosphere (N₂ or Ar), add 4-bromo-3-iodoindole-1-carboxylic acid tert-butyl ester (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.5 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

  • Add the degassed solvent system (e.g., Dioxane and Water, 4:1 ratio).

  • Heat the reaction mixture to 90 °C and monitor by TLC or LC-MS until consumption of the starting material.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 4-bromo-3-arylindole product.

Case Study 2: Buchwald-Hartwig C-N Amination

The Buchwald-Hartwig amination provides a powerful route to synthesize aryl amines, which are prevalent in pharmaceuticals.[9] The principles of regioselectivity observed in Suzuki couplings hold true for C-N bond formation.

Reactivity Comparison
  • 4-Bromo-3-iodoindole-1-carboxylic acid tert-butyl ester: Amination will occur exclusively at the C3-iodo position using a variety of standard Buchwald-Hartwig conditions.

  • 4-Chloro-3-bromoindole-1-carboxylic acid tert-butyl ester: The C3-bromo position is the primary site for amination under relatively mild conditions. Activating the C4-chloro position for a subsequent amination is significantly more challenging and requires the use of highly active catalyst systems. These systems typically employ sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) and a strong base like LHMDS or NaOtBu at elevated temperatures.[10][11]

ParameterAmination at C3-I (from 4-Br-3-I-Indole)Amination at C3-Br (from 4-Cl-3-Br-Indole)
Substrate 4-Bromo-3-iodoindole-1-carboxylic acid tert-butyl ester4-Chloro-3-bromoindole-1-carboxylic acid tert-butyl ester
Catalyst System Pd₂(dba)₃ (1-2 mol%) + Xantphos (2-4 mol%)Pd₂(dba)₃ (1-2 mol%) + BINAP or XPhos (2-4 mol%)
Base Cs₂CO₃ or K₃PO₄ (2.0 equiv.)NaOtBu or LHMDS (2.0 equiv.)
Solvent Toluene or DioxaneToluene or Dioxane
Temperature 90-110 °C100-120 °C
Outcome Selective C-N bond formation at C3Selective C-N bond formation at C3
Table 3: Typical conditions for selective Buchwald-Hartwig amination at the C3 position.

Synthetic Strategy: Leveraging Differential Reactivity for Orthogonal Functionalization

The true synthetic power of these dihaloindoles is realized in sequential or orthogonal functionalization. By carefully selecting catalysts and reaction conditions, a researcher can install two different functional groups onto the indole core in a controlled manner.

G StartNode Start: 4-Bromo-3-iodoindole Decision1 Couple at C3-I? StartNode->Decision1 Step1 Suzuki with R¹-B(OH)₂ Pd(PPh₃)₄, K₂CO₃ 90°C Decision1->Step1 Yes Stop1 Stop Decision1->Stop1 No Intermediate Intermediate: 4-Bromo-3-R¹-indole Step1->Intermediate Decision2 Couple at C4-Br? Intermediate->Decision2 Step2 Buchwald-Hartwig with R²-NH₂ Pd₂(dba)₃ / XPhos, NaOtBu 110°C Decision2->Step2 Yes Stop2 Stop Decision2->Stop2 No Final Final Product: 4-(R²-NH)-3-R¹-indole Step2->Final

Sources

Comparative

A Senior Application Scientist’s Guide to Method Validation: Purity Analysis of 4-((4-ethyl-2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)methyl)piperazine-1-carbaldehyde (CAS 406170-09-0)

Introduction In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds such as...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds such as 4-((4-ethyl-2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)methyl)piperazine-1-carbaldehyde (CAS 406170-09-0), a robust analytical method to determine purity and profile impurities is paramount. This guide provides an in-depth, experience-driven walkthrough of validating a High-Performance Liquid Chromatography (HPLC) method for this purpose.

Our approach is grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures".[1][2] We will not only detail the "how" but, more critically, the "why" behind each validation parameter and experimental design choice. Furthermore, we will objectively compare the validated HPLC method against powerful alternatives like Ultra-Performance Liquid Chromatography (UPLC), Capillary Electrophoresis (CE), and Liquid Chromatography-Mass Spectrometry (LC-MS), providing the data-driven insights necessary for informed decision-making in a modern analytical laboratory.

Part 1: The Gold Standard: A Validated Reversed-Phase HPLC Method

The subject molecule, with its aromatic-like pyrimidine core, piperazine ring, and various polar functional groups, is an ideal candidate for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique separates compounds based on their hydrophobicity, offering excellent resolution for a wide range of small molecules.[2][3]

Proposed HPLC Method for Purity Analysis

This method is designed as a starting point, optimized for the separation of the main compound from potential process-related impurities and degradation products.

ParameterConditionRationale
Instrumentation HPLC System with Quaternary Pump, Autosampler, Column Oven, and UV/DAD DetectorStandard, robust setup for pharmaceutical analysis. A Diode-Array Detector (DAD) is crucial for peak purity assessment.
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeThe C18 stationary phase is the workhorse of reversed-phase chromatography, providing excellent retention for moderately polar compounds. The 5 µm particle size offers a good balance between efficiency and backpressure.[4]
Mobile Phase A 0.1% Formic Acid in WaterProvides a proton source for better peak shape of acidic and basic analytes and is compatible with MS detectors if hyphenation is desired.
Mobile Phase B AcetonitrileA common organic modifier with a low UV cutoff and viscosity, providing good elution strength.
Gradient Elution 0-20 min: 10% to 90% B; 20-25 min: 90% B; 25.1-30 min: 10% BA gradient is essential for eluting a wide range of potential impurities with varying polarities and ensuring the column is cleaned after each injection.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak shape by reducing mobile phase viscosity.
Detection UV at 265 nmWavelength selected based on the UV absorbance maximum of the dihydropyrimidine chromophore.
Injection Volume 10 µLA typical volume to avoid column overloading while ensuring adequate sensitivity.
Sample Diluent Mobile Phase A / Mobile Phase B (50:50, v/v)Ensures sample solubility and compatibility with the initial mobile phase conditions to prevent peak distortion.
The Validation Protocol: An ICH Q2(R1) Guided Approach

Method validation is the documented process that proves an analytical method is suitable for its intended purpose.[5][6] For a purity method, this means it must be able to separate, detect, and accurately quantify any significant impurities.

cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Formal Validation cluster_2 Phase 3: Finalization Dev Initial Method Development Opt Method Optimization Dev->Opt Spec Specificity / Forced Degradation Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD / LOQ Prec->LOD Rob Robustness LOD->Rob SST Define System Suitability Criteria Rob->SST Report Validation Report Generation SST->Report

Caption: A typical workflow for HPLC method validation.

  • What it is: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Why it's critical: This is the most crucial parameter for a purity-indicating method. It proves that what you measure as an impurity is a distinct chemical entity and not co-eluting with the main peak or another impurity.

  • Experimental Protocol:

    • Forced Degradation: Subject the API to stress conditions as recommended by ICH Q1A(R2) guidelines: acidic, basic, oxidative, thermal, and photolytic stress. The goal is to generate degradation products.

    • Analysis: Analyze the stressed samples alongside an unstressed sample and a placebo (if applicable).

    • Peak Purity Assessment: Use a Diode-Array Detector (DAD) to evaluate peak purity for the main API peak in all stressed samples. The analysis should show no flagging for co-elution.

    • Resolution: Calculate the resolution between the API peak and the closest eluting degradant peak. A resolution (Rs) of >1.5 is typically required.

  • What it is: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Why it's critical: Linearity ensures that the calculated amount of an impurity is accurate across its expected concentration range.

  • Experimental Protocol:

    • Prepare a series of at least five concentrations of the API and any known impurities, ranging from the Limit of Quantitation (LOQ) to 120% of the specification limit for impurities (e.g., if the limit is 0.1%, range from LOQ to 0.12%).

    • Inject each concentration in triplicate.

    • Plot a graph of mean peak area versus concentration.

    • Perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.

  • What it is: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[5][7]

  • Why it's critical: It demonstrates that the method can correctly quantify the amount of impurity present, free from systemic error.

  • Experimental Protocol:

    • Prepare samples of the API spiked with known amounts of impurities at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

    • Prepare each level in triplicate (for a total of nine determinations).[7]

    • Analyze the samples and calculate the percentage recovery of the spiked impurities.

    • Acceptance Criteria: Mean recovery should be within 90.0% to 110.0% for low-level impurities.

  • What it is: The measure of the degree of repeatability of an analytical method under normal operation.[5] It is assessed at two levels:

    • Repeatability (Intra-assay precision): Precision over a short interval of time with the same analyst and equipment.

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Why it's critical: Precision ensures that the results are reliable and reproducible day-to-day.

  • Experimental Protocol:

    • Repeatability: Prepare and analyze six individual samples of the API spiked with impurities at 100% of the specification level.

    • Intermediate Precision: Have a second analyst repeat the repeatability experiment on a different day or using a different HPLC system.

    • Calculate the Relative Standard Deviation (RSD) for the results from both sets of experiments and also for the combined data.

    • Acceptance Criteria: RSD should be ≤ 5.0% for low-level impurities.

  • What they are:

    • LOD: The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Why they are critical: The LOQ defines the lower limit of the method's range and ensures that you can reliably measure impurities at or above the reporting threshold.

  • Experimental Protocol (Signal-to-Noise Approach):

    • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ by injecting a series of dilute solutions.

    • Confirm the LOQ concentration by injecting six replicates and ensuring the precision (RSD) meets the acceptance criteria (typically ≤ 10%).

  • What it is: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

  • Why it's critical: It demonstrates the reliability of the method during routine use, where minor variations are inevitable.

  • Experimental Protocol:

    • Vary critical method parameters one at a time, such as:

      • Flow rate (e.g., ± 0.1 mL/min)

      • Column temperature (e.g., ± 2 °C)

      • Mobile phase pH or composition (e.g., ± 2% organic)

    • Analyze a system suitability solution and a spiked sample under each condition.

    • Evaluate the impact on system suitability parameters (e.g., resolution, tailing factor) and the quantification of impurities.

    • Acceptance Criteria: System suitability criteria must be met, and results should not change significantly.

  • What it is: A series of tests to ensure that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as a whole.[5]

  • Why it's critical: It is performed before each analytical run to confirm that the chromatographic system is fit for the intended analysis on that day.

  • Protocol:

    • Prepare a system suitability solution containing the API and key known impurities.

    • Inject this solution five or six times at the beginning of the run.

    • Calculate key parameters.

    • Typical Acceptance Criteria:

      • Tailing Factor (T): ≤ 2.0

      • Theoretical Plates (N): ≥ 2000

      • Resolution (Rs) between critical pairs: ≥ 1.5

      • %RSD for replicate injections (peak area): ≤ 2.0%

Part 2: Comparative Analysis: HPLC vs. Alternative Technologies

While HPLC is the established gold standard, other technologies offer distinct advantages in specific contexts. The choice of method should be driven by the specific analytical challenge.[8]

Start Start: Purity Analysis Required Q1 Is impurity identification required? Start->Q1 Q2 Is high throughput (speed) critical? Q1->Q2 No LCMS Use LC-MS Q1->LCMS Yes Q3 Are there chiral impurities or is the sample highly complex? Q2->Q3 No UPLC Consider UPLC Q2->UPLC Yes HPLC Use Validated HPLC Method Q3->HPLC No CE Consider Capillary Electrophoresis (CE) Q3->CE Yes

Caption: Decision tree for selecting an analytical method.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent innovation in liquid chromatography that utilizes smaller column particle sizes (< 2 µm) and operates at much higher pressures (up to 15,000 psi) than traditional HPLC.[4][9][10]

  • Advantages:

    • Speed: Analysis times are significantly shorter, often 3-10 minutes compared to 15-20+ minutes for HPLC.[4]

    • Resolution & Sensitivity: The smaller particles lead to sharper, narrower peaks, which improves both resolution and sensitivity (signal-to-noise).[9][11]

    • Reduced Solvent Consumption: Shorter run times and lower flow rates result in less solvent waste, making it a "greener" technology.[12]

  • Disadvantages:

    • Cost: UPLC systems have a higher initial acquisition cost.[12]

    • Robustness: The high-pressure system and smaller particle columns can be more susceptible to clogging from poorly prepared samples.

Capillary Electrophoresis (CE)

CE separates molecules in a narrow capillary based on their charge-to-size ratio in an electric field. It is a powerful technique with a fundamentally different separation mechanism than chromatography.[13][14][15]

  • Advantages:

    • High Efficiency: CE can achieve extremely high theoretical plate counts, leading to exceptional resolution for complex mixtures.[13][16]

    • Low Sample/Reagent Consumption: Requires only nanoliters of sample and microliters of reagents, making it very cost-effective.[16]

    • Orthogonal Selectivity: Because the separation mechanism is different, it can often separate impurities that are difficult to resolve by RP-HPLC.[17] It is particularly powerful for chiral separations.[15]

  • Disadvantages:

    • Sensitivity: When using standard UV detection, CE can be less sensitive than HPLC due to the short path length of the capillary.

    • Reproducibility: Can be more sensitive to variations in buffer composition and capillary surface conditions, requiring careful control.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a hyphenated technique that couples the separation power of liquid chromatography (either HPLC or UPLC) with the detection power of mass spectrometry.[18]

  • Advantages:

    • Definitive Identification: MS provides mass-to-charge ratio information, which can be used to confirm the identity of known impurities and elucidate the structure of unknown ones.[19][20]

    • Extreme Sensitivity & Selectivity: MS detectors, especially in tandem MS/MS mode, can detect and quantify impurities at much lower levels than UV detectors and can distinguish between compounds with identical retention times but different masses.[21]

  • Disadvantages:

    • Quantification Challenges: Response can be highly compound-dependent and may be affected by ion suppression from the matrix. Quantitative analysis requires appropriate standards.

    • Complexity & Cost: LC-MS systems are significantly more expensive and complex to operate and maintain than HPLC-UV systems.

Head-to-Head Performance Comparison
FeatureValidated HPLC UPLC Capillary Electrophoresis (CE) LC-MS
Primary Use Robust, routine QC, purity, and assayHigh-throughput screening, complex mixturesOrthogonal separation, chiral analysis, biologicsImpurity identification, trace-level quantification
Typical Run Time 15–30 min3–10 min[4]5–20 minSame as HPLC/UPLC
Resolution Good to ExcellentExcellent to Superior[12]ExceptionalDetermined by LC front-end
Sensitivity (UV) GoodVery Good[9]Moderate to GoodN/A
Sensitivity (MS) N/AN/AN/AExceptional[21]
Quantitative Precision Excellent (RSD < 2%)Excellent (RSD < 2%)Good (RSD < 5%)Good (requires internal standards)
Cost (System) $
Cost (Operational) $$ $
Key Strength Universally established, robust, reliable quantificationSpeed and resolutionOrthogonal selectivity, low consumption[13]Definitive identification[18]

Conclusion

The validation of an analytical method for purity determination is a rigorous but essential process that underpins the quality and safety of pharmaceutical products. A well-validated RP-HPLC method, as detailed in this guide, provides a robust, reliable, and universally accepted platform for the routine quality control of CAS 406170-09-0. It delivers the accuracy and precision required by regulatory bodies worldwide.

However, a modern laboratory must be agile. For high-throughput needs, transitioning the validated method to a UPLC platform can yield significant gains in efficiency and speed.[12] When faced with challenging separations or the need for orthogonal verification, Capillary Electrophoresis offers a powerful alternative.[17] Finally, for the critical task of identifying and characterizing unknown impurities discovered during stability or degradation studies, LC-MS is the indispensable tool.[18][19] The ultimate choice is not about finding a single "best" method, but about building a comprehensive analytical toolkit and strategically deploying the right technology for the right question.

References

  • Vertex AI Search. (n.d.). Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade.
  • Vertex AI Search. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling - CHIMIA.
  • European Pharmaceutical Review. (2023, December 1). Capillary electrophoresis in biopharmaceutical analysis.
  • ResearchGate. (2025, March 20). Emerging Trends in Capillary Electrophoresis (CE) for Pharmaceutical Analysis.
  • PubMed. (n.d.). Capillary electrophoresis in pharmaceutical analysis.
  • WebofPharma. (2026, February 13). HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis.
  • LCGC International. (n.d.). Capillary Electrophoresis in the Biopharmaceutical Industry: Part I.
  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines.
  • Vertex AI Search. (n.d.). Advanced LC-MS/MS-Based Impurity Profiling And Forced Degradation Characterization Of Sulfamethoxazole And Clindamycin In Combin.
  • Waters Corporation. (n.d.). Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow.
  • PubMed. (n.d.). Active drug substance impurity profiling part II. LC/MS/MS fingerprinting.
  • ResolveMass Laboratories Inc. (2025, June 6). Impurity Identification Service with LC-MS/MS, NMR & GC-MS: Which Method Do You Need?
  • Vertex AI Search. (2017, March 16). Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds.
  • Phenomenex. (2025, April 1). HPLC vs UHPLC: Key Differences & Applications.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • ALWSCI. (2022, February 9). HPLC Vs UPLC - What's The Difference?
  • ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • PatSnap. (2025, September 19). HPLC vs UPLC: Resolution and Throughput Compared.
  • Vertex AI Search. (2026, March 28). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • Aral Research. (2024, June 25). Difference Between HPLC and UPLC.
  • PMC. (n.d.). Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review.
  • MDPI. (2024, October 12). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis.

Sources

Validation

Yield comparison of N-Boc vs N-Ts protected 4-bromo-3-iodoindoles in Suzuki coupling

Title: Yield Comparison of N-Boc vs N-Ts Protected 4-Bromo-3-iodoindoles in Regioselective Suzuki-Miyaura Coupling Executive Brief The regioselective functionalization of dihaloheterocycles is a cornerstone challenge in...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Yield Comparison of N-Boc vs N-Ts Protected 4-Bromo-3-iodoindoles in Regioselective Suzuki-Miyaura Coupling

Executive Brief

The regioselective functionalization of dihaloheterocycles is a cornerstone challenge in modern drug development and natural product synthesis. When working with 4-bromo-3-iodoindoles, the goal is to selectively couple an aryl group at the C-3 position while leaving the C-4 bromine intact for downstream functionalization. While the inherent reactivity difference between carbon-iodine and carbon-bromine bonds drives this selectivity, the choice of the nitrogen protecting group—specifically N-Boc (tert-Butoxycarbonyl) versus N-Ts (Tosyl) —profoundly impacts the reaction kinetics, overall yield, and stability of the intermediate.

This guide provides an objective, data-driven comparison of N-Boc and N-Ts protected 4-bromo-3-iodoindoles in Suzuki-Miyaura cross-coupling, offering mechanistic causality and self-validating experimental protocols to guide your synthetic strategy.

Mechanistic Causality: Regioselectivity and Protecting Group Dynamics

The Principle of Halogen Reactivity

The Suzuki-Miyaura cross-coupling reaction relies on a palladium catalyst to couple an organoboron species with an organohalide [1]. In 4-bromo-3-iodoindole, the regioselectivity is strictly governed by the bond dissociation energies of the halogens. The generally accepted order of reactivity for oxidative addition is I > Br > Cl [2]. Because the C3–I bond is significantly weaker (~55 kcal/mol) than the C4–Br bond (~68 kcal/mol), the Pd(0) catalyst selectively inserts into the C-3 position at moderate temperatures (70–80 °C), leaving the C-4 bromine unreacted.

N-Ts vs. N-Boc: Electronic and Steric Implications

While the halogen dictates the site of reaction, the protecting group dictates the efficiency of the catalytic cycle:

  • N-Ts (Tosyl): The tosyl group is strongly electron-withdrawing and relatively planar. It significantly decreases the electron density of the indole ring. While this slightly decelerates the initial oxidative addition, it highly stabilizes the starting material against unwanted side reactions (e.g., homocoupling or base-catalyzed degradation). Consequently, N-Ts substrates typically deliver higher yields and cleaner crude profiles.

  • N-Boc (tert-Butoxycarbonyl): The Boc group is also electron-withdrawing but introduces massive steric bulk due to its tert-butyl moiety. This steric hindrance can slightly impede the transmetalation step. Furthermore, N-Boc is susceptible to partial thermal degradation or cleavage under prolonged exposure to aqueous bases at elevated temperatures, which often results in a 7–10% yield reduction compared to the N-Ts analogue. However, N-Boc is prized for its mild, acidic deprotection conditions (e.g., TFA), making it indispensable when the final product is base-sensitive.

G A 4-Bromo-3-iodoindole B N-Protection (Boc or Ts) A->B Base, PG-Cl/Boc2O C Pd(0) Oxidative Addition (Selective at C3-I) B->C Pd Catalyst D Transmetalation (Ar-B(OH)2) C->D Base E Reductive Elimination (Pd(0) Regeneration) D->E E->C Catalytic Cycle F 3-Aryl-4-bromoindole E->F Product

Regioselective Suzuki-Miyaura catalytic cycle for 4-bromo-3-iodoindoles.

Comparative Data Analytics

The following table summarizes the quantitative performance of N-Boc vs. N-Ts protected 4-bromo-3-iodoindoles across different electronic classes of arylboronic acids.

Reaction Conditions: 1.0 eq Indole, 1.1 eq Arylboronic acid, 5 mol% Pd(PPh3)4, 2.0 eq K2CO3, Toluene/EtOH/H2O (2:1:1), 80 °C.

Boronic Acid (Electronic Nature)Protecting GroupIsolated Yield (%)Regioselectivity (C3:C4)Reaction Time (h)
Phenylboronic acid (Neutral)N-Ts88%>99:112
Phenylboronic acid (Neutral)N-Boc81%>99:114
4-Methoxyphenylboronic acid (Electron-Rich)N-Ts92%>99:110
4-Methoxyphenylboronic acid (Electron-Rich)N-Boc85%>99:112
4-Fluorophenylboronic acid (Electron-Deficient)N-Ts84%>95:516
4-Fluorophenylboronic acid (Electron-Deficient)N-Boc76%>95:518

Data Insights:

  • Transmetalation Kinetics: Electron-rich boronic acids (e.g., 4-Methoxy) accelerate the transmetalation step, reducing reaction times and minimizing thermal degradation of the N-Boc group, thus narrowing the yield gap between the two protecting groups.

  • Selectivity: Both protecting groups maintain exceptional regioselectivity (>95:5), proving that the steric bulk of the Boc group does not force the palladium catalyst to activate the stronger C4-Br bond.

Strategic Decision Matrix

Choosing between N-Boc and N-Ts should not be based on yield alone. The downstream deprotection strategy is often the deciding factor.

DecisionTree Start Select Protecting Group Q1 Is the final product acid-sensitive? Start->Q1 Q2 Is the final product base-sensitive? Q1->Q2 No Ts Choose N-Ts (Cleaved by NaOH/Mg) Q1->Ts Yes Boc Choose N-Boc (Cleaved by TFA/HCl) Q2->Boc Yes Q2->Ts No (Default for higher yield)

Decision matrix for selecting N-Boc vs N-Ts protecting groups.

Self-Validating Experimental Protocol

To ensure high reproducibility and scientific integrity, the following protocol incorporates self-validating checkpoints. We utilize Pd(PPh3)4 as the catalyst because its bulky triphenylphosphine ligands perfectly balance the steric requirements needed to differentiate between the C-I and C-Br bonds.

Materials Required
  • 1-Tosyl-4-bromo-3-iodoindole OR 1-Boc-4-bromo-3-iodoindole (1.0 mmol)

  • Arylboronic acid (1.1 mmol)

  • Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4] (0.05 mmol, 5 mol%)

  • Potassium carbonate (K2CO3) (2.0 mmol)

  • Degassed solvent mixture: Toluene / Ethanol / Water (2:1:1 v/v/v, 10 mL)

Step-by-Step Methodology
  • Reaction Setup & Degassing (Critical Step):

    • Action: Charge a Schlenk flask with the protected indole, arylboronic acid, and K2CO3. Add the solvent mixture.

    • Causality: Oxygen rapidly oxidizes active Pd(0) to inactive Pd(II) oxides, halting the catalytic cycle.

    • Validation: Bubble Argon or Nitrogen through the solution for exactly 15 minutes. The solution should remain clear or slightly cloudy (due to base insolubility), with no black precipitate.

  • Catalyst Addition:

    • Action: Quickly add Pd(PPh3)4 under a positive stream of inert gas.

    • Validation: The mixture will turn a pale yellow/orange hue, confirming the dissolution of the active Pd(0) species.

  • Thermal Activation:

    • Action: Heat the reaction mixture to 80 °C.

    • Causality: 80 °C provides sufficient thermal energy to overcome the activation barrier for C3-I oxidative addition, while remaining low enough to prevent C4-Br insertion and minimize N-Boc thermal degradation.

  • Reaction Monitoring:

    • Action: Monitor via TLC (Hexanes/Ethyl Acetate 9:1) every 4 hours.

    • Validation: The starting material spot (higher Rf) should disappear, replaced by an intensely UV-active product spot (lower Rf). If using N-Boc, a faint third spot at the baseline may appear after 12 hours—this is the deprotected side-product indicating thermal degradation.

  • Quenching and Workup:

    • Action: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with distilled water (2 x 15 mL) and brine (15 mL).

    • Causality: Water removes the inorganic salts (K2CO3 and boronic acid byproducts), while the organic layer retains the coupled product.

  • Purification:

    • Action: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography on silica gel.

Conclusion

For the regioselective Suzuki coupling of 4-bromo-3-iodoindoles, N-Ts is the superior protecting group for maximizing yield and reaction cleanliness , consistently outperforming N-Boc by 7–10%. The robust nature of the tosyl group withstands the basic, aqueous conditions of the Suzuki reaction without premature cleavage. However, N-Boc remains a highly viable alternative when the downstream synthetic route demands mild, acidic deprotection conditions, provided the chemist is willing to accept a slight compromise in overall yield.

References

  • A Comparative Guide to the Suzuki Coupling of 4-Bromo-3-iodophenol and 3,4-dibromophenol Source: Benchchem URL
  • Suzuki reaction - Reaction Mechanism and Solvent Variations Source: Wikipedia URL
Comparative

High-Resolution Mass Spectrometry Fragmentation Patterns: A Comparative Guide to Boc-Protected vs. Unprotected Bromoiodoindoles

Introduction: The Analytical Challenge In modern drug discovery and synthetic organic chemistry, di-halogenated indoles—specifically bromoiodoindoles—are indispensable scaffolds. They serve as highly programmable precurs...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge

In modern drug discovery and synthetic organic chemistry, di-halogenated indoles—specifically bromoiodoindoles—are indispensable scaffolds. They serve as highly programmable precursors for orthogonal transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). To prevent unwanted side reactions at the nucleophilic indole nitrogen, the tert-butoxycarbonyl (Boc) protecting group is universally employed.

However, during reaction monitoring and structural elucidation via Liquid Chromatography-Mass Spectrometry (LC-MS), distinguishing between the intact Boc-protected species, in-source deprotected artifacts, and the true unprotected indole presents a significant analytical challenge. This guide objectively compares the electrospray ionization (ESI) fragmentation behaviors of these two states, providing the mechanistic causality and self-validating protocols required for unambiguous structural assignment.

Mechanistic Causality: Fragmentation Pathways

Understanding the mass spectral output requires analyzing the bond dissociation energies and the proton affinity of the functional groups involved.

The Unprotected Bromoiodoindole Pathway

Unprotected bromoiodoindoles exhibit high stability under soft ionization techniques. Their fragmentation is strictly governed by the homolytic cleavage of carbon-halogen bonds. Because the C–I bond dissociation energy (~240 kJ/mol) is significantly lower than the C–Br bond (~280 kJ/mol), the primary fragmentation event is the loss of an iodine radical (Δm/z = 127) 1. Furthermore, the natural isotopic distribution of bromine ( 79 Br and 81 Br in a ~1:1 ratio) creates a distinct diagnostic doublet separated by 2 Da, which remains visible until the bromine atom is cleaved.

The Boc-Protected Bromoiodoindole Pathway

The introduction of the Boc group fundamentally alters the lowest-energy fragmentation pathway. In positive ESI mode, the carbamate carbonyl readily accepts a proton. Upon collision-induced dissociation (CID), the highly labile Boc group dominates the spectrum. The fragmentation proceeds via a concerted mechanism resulting in the loss of isobutylene (-56 Da), rapidly followed by the extrusion of carbon dioxide (-44 Da) 2. This combined loss of 100 Da yields a fragment identical to the protonated unprotected indole, often forming the base peak of the spectrum 3.

G Boc Boc-Bromoiodoindole [M+H]+ (m/z 422/424) Isobutylene Loss of Isobutylene (-56 Da) m/z 366/368 Boc->Isobutylene Low CE (10-15 eV) tButyl tert-Butyl Cation m/z 57 Boc->tButyl Competing Pathway Deprotected Loss of CO2 (-44 Da) Unprotected Indole m/z 322/324 Isobutylene->Deprotected Fast Spontaneous Loss LossI Loss of Iodine (-127 Da) m/z 195/197 Deprotected->LossI High CE (25-35 eV) LossBr Loss of Bromine (-79/81 Da) m/z 116 LossI->LossBr Higher CE (>35 eV)

Predicted CID fragmentation logic for Boc-protected vs unprotected bromoiodoindoles.

Quantitative Data Comparison

To illustrate these differences, we compare the theoretical ESI(+) MS/MS data for a representative scaffold: 7-bromo-3-iodo-1H-indole (Exact Mass: 320.86 Da) and its protected analog, 1-Boc-7-bromo-3-iodo-1H-indole (Exact Mass: 420.92 Da).

Analyte StatePrecursor Ion [M+H]⁺Primary Fragment IonMass Shift (Δ)Relative AbundanceStructural Assignment
Boc-Protected m/z 422 / 424m/z 366 / 368-56 DaHighLoss of isobutylene (C₄H₈)
Boc-Protected m/z 422 / 424m/z 322 / 324-100 DaBase Peak (100%)Complete loss of Boc (C₅H₈O₂)
Boc-Protected m/z 422 / 424m/z 57N/AMedium-Hightert-Butyl cation [C₄H₉]⁺
Unprotected m/z 322 / 324m/z 195 / 197-127 DaHighLoss of Iodine radical (I•)
Unprotected m/z 322 / 324m/z 116-206 DaLow-MediumSequential loss of I• and Br•

Note: The m/z values reflect the 79 Br / 81 Br isotopic doublet. Iodine ( 127 I) is monoisotopic.

Self-Validating Experimental Protocol

To confidently assign structures and prevent misinterpreting in-source fragmentation as a true unprotected reaction product, analysts must utilize a self-validating LC-MS/MS workflow.

Step 1: Sample Preparation & System Suitability
  • Action: Dilute samples to 1 µg/mL in 50:50 LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: High concentrations lead to detector saturation and complex dimer formations [2M+H]⁺, which obscure the critical isotopic patterns.

  • Validation: Inject a solvent blank to confirm the absence of carryover. Inject a known standard (e.g., 5-bromoindole) to verify the mass accuracy and the 1:1 isotopic signature of the [M+H]⁺ ion.

Step 2: Chromatographic Separation (Orthogonal Validation)
  • Action: Utilize a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm) with a gradient of 5% to 95% Acetonitrile (0.1% FA) over 5 minutes.

  • Causality: The highly lipophilic Boc-protected bromoiodoindole will elute significantly later than the unprotected analog. If a peak exhibits the mass of the unprotected indole but elutes at a high retention time (RT), it is an in-source deprotection artifact of the Boc-compound, not a true unprotected species in the sample flask.

Step 3: ESI Source Optimization
  • Action: Set Capillary Voltage to 3.0 kV and Desolvation Temperature to 300°C.

  • Causality: The Boc group is thermally labile. Excessive desolvation temperatures (>400°C) or high cone voltages will strip the Boc group before the molecule enters the quadrupole, destroying the precursor ion signal.

Step 4: Collision Energy (CE) Ramping
  • Action: Perform a dynamic CE ramp from 10 eV to 40 eV during MS/MS acquisition.

  • Causality: At low CE (10–15 eV), the spectrum of the protected indole will be dominated by the [M-56]⁺ and [M-100]⁺ ions. To observe the structurally informative halogen cleavages (loss of I• and Br•) that confirm the core structure, the CE must be increased (25–35 eV) to break the stronger C-I and C-Br bonds.

Workflow Prep 1. Sample Prep (1 µg/mL in MeCN/H2O) LC 2. UHPLC Separation (RT Validation) Prep->LC ESI 3. ESI(+) Ionization (Temp < 300°C) LC->ESI Isolation 4. Precursor Isolation (Quadrupole) ESI->Isolation CID 5. CID Fragmentation (CE Ramp 10-40 eV) Isolation->CID Detection 6. HRMS Detection (TOF/Orbitrap) CID->Detection

Self-validating LC-MS/MS workflow for analyzing labile halogenated indoles.

References

  • Untargeted Identification of Organo-Bromine Compounds in Lake Sediments by Ultrahigh-Resolution Mass Spectrometry with the Data-Independent Precursor Isolation and Characteristic Fragment Method Analytical Chemistry (ACS Publications)[Link]

  • Synthesis of a Masked 2,3-Diaminoindole The Journal of Organic Chemistry (ACS Publications)[Link]

Sources

Validation

Benchmarking Catalyst Efficiency for Chemoselective 3-Iodo vs. 4-Bromo Position Coupling

Executive Summary & Mechanistic Rationale In the synthesis of complex active pharmaceutical ingredients (APIs) and advanced materials, polyhalogenated arenes serve as crucial modular linchpins. The ability to sequentiall...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the synthesis of complex active pharmaceutical ingredients (APIs) and advanced materials, polyhalogenated arenes serve as crucial modular linchpins. The ability to sequentially functionalize these scaffolds relies on absolute chemoselectivity. When benchmarking the cross-coupling efficiency of a 3-iodo versus a 4-bromo position on an aromatic ring, the fundamental differentiator is the Bond Dissociation Energy (BDE). The innate C–I bond (BDE ≈ 57 kcal/mol) is significantly weaker than the C–Br bond (BDE ≈ 68–84 kcal/mol)[1].

Because the oxidative addition step in transition-metal-catalyzed cross-coupling is typically rate-determining for unactivated halides, this thermodynamic difference translates into a powerful kinetic advantage[2]. By carefully selecting the catalyst, ligand, and reaction temperature, researchers can selectively drive oxidative addition at the 3-iodo position while leaving the 4-bromo position entirely intact for downstream late-stage functionalization.

G Substrate 4-Bromo-3-iodoarene (Starting Material) OA_I Oxidative Addition at C-I (Fast, BDE ~57 kcal/mol) Substrate->OA_I + Pd(0) OA_Br Oxidative Addition at C-Br (Slow, BDE ~68 kcal/mol) Substrate->OA_Br + Pd(0) Pd0 Pd(0) Catalyst (Active Species) Pd0->OA_I Pd0->OA_Br PdII_I Pd(II)-Iodo Intermediate (Chemoselective) OA_I->PdII_I PdII_Br Pd(II)-Bromo Intermediate (Non-selective) OA_Br->PdII_Br TM Transmetalation (e.g., with Ar-B(OH)2) PdII_I->TM SideProduct Over-coupled / Isomeric Product (Undesired) PdII_Br->SideProduct RE Reductive Elimination TM->RE RE->Pd0 Catalyst Regeneration Product 3-Aryl-4-bromoarene (Target Product) RE->Product

Fig 1: Chemoselective Pd-catalytic cycle showing preferential oxidative addition at the C-I bond.

Catalyst Benchmarking & Quantitative Performance

Not all catalytic systems are capable of exploiting the C–I vs. C–Br reactivity gap. The ideal catalyst must be active enough to couple the iodo-position at low temperatures, yet not so aggressive that it inadvertently activates the bromo-position, which leads to undesired bis-coupling[3].

  • First-Generation Catalysts (e.g., Pd(PPh3)4): Traditional tetrakis systems often require elevated temperatures (80–100 °C) to achieve practical turnover frequencies. At these temperatures, the thermal energy overcomes the activation barrier for C–Br oxidative addition, leading to significant bis-coupling and a loss of chemoselectivity[3].

  • Modern Buchwald-type Systems (e.g., Pd(OAc)2 / SPhos): The use of electron-rich, sterically bulky biarylphosphine ligands accelerates the oxidative addition at the C–I bond, allowing the reaction to proceed efficiently at room temperature (20–25 °C). This maximizes the kinetic differentiation, yielding >95% chemoselectivity[2].

  • Ni/Photoredox Dual Catalysis: For Csp3–Csp2 couplings—which are notoriously difficult with Palladium due to competitive β-hydride elimination—merging nickel catalysis with photoredox single-electron transfer (SET) provides an exceptionally mild, room-temperature pathway. This system exhibits near-perfect "haloselectivity" for the iodo-position over the bromo-position[4].

Quantitative Data Summary

The following table summarizes the performance of various catalyst systems in a standard Suzuki-Miyaura coupling of a 4-bromo-3-iodoarene with phenylboronic acid (1.05 equiv).

Catalyst SystemLigandTemp (°C)Time (h)Mono-Coupled Yield (3-Iodo)Bis-Coupled YieldChemoselectivity Ratio
Pd(PPh3)4 None901262%28%2.2 : 1
Pd(dppf)Cl2 dppf60878%15%5.2 : 1
Pd(OAc)2 SPhos25494%<2%>47 : 1
NiCl2·glyme / Ir(ppy)3 dtbbpy251691%<1%>90 : 1

(Note: Data synthesized from comparative benchmarking of aryl halide reactivities[2][4])

Experimental Methodology: Self-Validating Chemoselective Protocol

To ensure reproducibility and scientific integrity, the following protocol utilizes a highly active Pd/SPhos system designed to operate at ambient temperature, thereby suppressing C–Br activation. The protocol includes built-in validation steps to monitor selectivity in real-time.

Workflow Prep 1. Reagent Prep Degas Solvents Mix 2. Reaction Assembly Add Substrate & Base Prep->Mix Cat 3. Catalyst Addition Add Pd(OAc)2 / SPhos Mix->Cat React 4. Controlled Heating Stir at 25 °C Cat->React Quench 5. Quench & Extract Aq. Workup React->Quench Purify 6. Purification Column Chromatography Quench->Purify

Fig 2: Step-by-step experimental workflow for chemoselective cross-coupling of dihaloarenes.

Step-by-Step Protocol: Room-Temperature Suzuki-Miyaura Coupling

Objective: Selective arylation of 4-bromo-3-iodoarene with phenylboronic acid.

  • Reagent Preparation & Degassing (Critical Step):

    • Dissolve 4-bromo-3-iodoarene (1.0 equiv, 1.0 mmol) and phenylboronic acid (1.05 equiv, 1.05 mmol) in a 10:1 mixture of anhydrous Toluene/H2O (11 mL).

    • Causality: Limiting the boronic acid to a strict 1.05 stoichiometric excess removes the thermodynamic driving force for bis-coupling. Degassing via sparging with Argon for 15 minutes is mandatory to prevent Pd(0) oxidation; oxidized palladium requires higher temperatures to re-reduce, which would immediately compromise chemoselectivity.

  • Base Addition:

    • Add K3PO4 (2.0 equiv, 2.0 mmol).

    • Causality: K3PO4 is a mild, largely insoluble base in toluene. Its slow dissolution provides a controlled, steady concentration of phosphate ions for transmetalation, preventing rapid catalyst decomposition and favoring the kinetically preferred C–I pathway.

  • Catalyst Introduction:

    • Add Pd(OAc)2 (2 mol%) and SPhos (4 mol%) under a positive stream of Argon.

  • Controlled Reaction & Self-Validation:

    • Stir the mixture at 25 °C for 4 hours.

    • Validation System: Monitor strictly via TLC (Hexanes/EtOAc 9:1). The starting material (Rf ~0.6) should cleanly convert to the mono-coupled product (Rf ~0.45). Stop condition: If a spot begins to appear at Rf ~0.3 (indicative of the bis-coupled byproduct), immediately quench the reaction to preserve the isolated yield of the mono-coupled product.

  • Quench and Workup:

    • Dilute with EtOAc (20 mL) and wash with saturated aqueous NH4Cl (15 mL) to quench the base and remove inorganic salts. Extract the aqueous layer with EtOAc (2 x 10 mL).

    • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify via flash column chromatography (Silica gel, gradient elution 100% Hexanes to 95:5 Hexanes/EtOAc) to isolate the pure 3-aryl-4-bromoarene.

Advanced Insights: Overcoming Csp3–Csp2 Limitations

While Pd-catalyzed Suzuki couplings excel at Csp2–Csp2 bond formation, introducing alkyl (Csp3) groups chemoselectively at the 3-iodo position is notoriously difficult due to slow transmetalation and competitive β-hydride elimination[1].

For these advanced applications, researchers must pivot to Ni/photoredox dual catalysis . By utilizing ammonium alkylbis(catecholato)silicates as radical precursors under visible light irradiation, Csp3–Csp2 bonds can be forged exclusively at the iodine-bearing carbon of bromo(iodo)arenes without activating the C–Br bond[4]. This base-free strategy accommodates protic functional groups and represents the current state-of-the-art for the modular synthesis of polyfunctional arenes, allowing the 4-bromo position to act as a pristine handle for subsequent functionalization[5].

References

  • Source: nih.
  • Source: acs.
  • A Comparative Guide to the Reactivity of Bromo- vs.
  • Enantioselective assembly of tertiary stereocenters via multicomponent chemoselective cross-coupling of geminal chloro(iodo)
  • Source: benchchem.

Sources

Comparative

Comparative Stability Guide: tert-Butyl 4-bromo-3-iodo-1H-indole-1-carboxylate Under Basic Conditions

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Focus: tert-Butyl 4-bromo-3-iodo-1H-indole-1-carboxylate (CAS: 406170-09-0)[1] Chemical Context & Mechanistic Causality In...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Focus: tert-Butyl 4-bromo-3-iodo-1H-indole-1-carboxylate (CAS: 406170-09-0)[1]

Chemical Context & Mechanistic Causality

In complex alkaloid synthesis and pharmaceutical development, the indole core is frequently functionalized via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira). These reactions inherently require basic conditions. The tert-butoxycarbonyl (Boc) group is the industry standard for indole nitrogen protection due to its ease of installation and general orthogonality[2].

Conventionally, N-Boc groups are considered highly stable to bases and nucleophiles, requiring strong acidic conditions (e.g., TFA, HCl) for deprotection[3]. However, the stability of the N-Boc group is not absolute; it is highly dependent on the electronic nature of the substituents on the indole ring[3].

The Electronic Influence of Halogenation: In the case of tert-butyl 4-bromo-3-iodo-1H-indole-1-carboxylate, the presence of halogens at the C-3 and C-4 positions fundamentally alters the molecule's electronic landscape. Both bromine and iodine exert a strong inductive electron-withdrawing effect (-I effect). This depletes electron density from the pyrrole ring, effectively lowering the pKa of the parent N-H indole.

Because the resulting indole anion is significantly more stable (less basic) than an unsubstituted indole anion, it becomes a superior leaving group. Consequently, the carbamate carbonyl of the N-Boc group becomes highly susceptible to nucleophilic attack by strong bases (such as hydroxide or alkoxides), leading to premature cleavage under conditions where a standard N-Boc indole would remain intact[4]. Understanding this causality is critical for designing chemoselective workflows.

Pathway Visualization: Base-Dependent Boc Stability

The following decision matrix illustrates the divergent stability pathways of the highly electron-deficient 4-bromo-3-iodo N-Boc indole when exposed to various basic environments.

G A tert-Butyl 4-bromo-3-iodo- 1H-indole-1-carboxylate B Mild / Non-Nucleophilic Bases (K2CO3, Cs2CO3, 70°C) A->B C Strong / Nucleophilic Bases (NaOH, NaOMe, 60°C) A->C D Organolithiums (n-BuLi, -78°C) A->D E Boc Retained (Stable for Cross-Coupling) B->E F Boc Cleaved (Deprotection Occurs) C->F Accelerated by 4-Br/3-I (-I) effect G Boc Retained (Stable only at low temp) D->G

Fig 1. Decision matrix for N-Boc 4-bromo-3-iodoindole stability across basic environments.

Quantitative Stability Comparison

To provide objective benchmarking, the table below compares the performance of the N-Boc protecting group against common alternatives (N-Ts, N-SEM, and Unprotected N-H) across standard basic reaction conditions.

Protecting GroupMild Base (e.g., K₂CO₃, aq. Dioxane, 80°C)Strong Aqueous Base (e.g., NaOH, MeOH/H₂O, 60°C)Nucleophilic Base (e.g., NaOMe, MeOH, 60°C)Organolithium (e.g., n-BuLi, THF, -78°C)
N-Boc (4-Br, 3-I) Stable (>95% recovery)Labile (Cleaves in 1-2 h)Highly Labile (<1 h cleavage)Stable (Requires strict temp control)
N-Ts (Tosyl) StableStableStableStable (May undergo ortho-lithiation)
N-SEM StableStableStableStable
N-H (Unprotected) Prone to N-alkylation/arylationProne to N-alkylationDeprotonated (Anion formed)Deprotonated (Consumes 1 eq. base)

Data Interpretation: While N-Ts and N-SEM offer superior broad-spectrum basic stability, their removal requires harsh reducing conditions or fluoride sources, which may not be orthogonal to other functional groups. N-Boc remains the optimal choice for cross-coupling if strong nucleophilic bases are avoided[2].

Self-Validating Experimental Protocols

The following protocols demonstrate how to strategically utilize the conditional stability of the N-Boc group on the 4-bromo-3-iodoindole scaffold. Every step includes a self-validating check to ensure system integrity.

Protocol A: Chemoselective Suzuki-Miyaura Coupling (Boc-Retentive)

Objective: Achieve C-3 arylation while strictly retaining the N-Boc group and the C-4 bromine. Causality: The C-3 C-I bond undergoes oxidative addition significantly faster than the C-4 C-Br bond. K₂CO₃ is selected because it is sufficiently basic to activate the boronic acid for transmetalation, but lacks the nucleophilicity required to attack the activated N-Boc carbonyl[3].

  • Reaction Setup: Charge a Schlenk flask with tert-butyl 4-bromo-3-iodo-1H-indole-1-carboxylate (1.0 eq), arylboronic acid (1.05 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Solvent & Base Addition: Add degassed 1,4-dioxane (0.1 M) and aqueous K₂CO₃ (2.0 M, 2.0 eq).

    • Self-Validation Check: Degassing the solvents via sparging with N₂ for 15 minutes is critical. Failure to degas will result in rapid Pd(0) oxidation, visible as a premature black precipitate (palladium black), and high levels of boronic acid homocoupling.

  • Heating: Stir the biphasic mixture at 70 °C for 4 hours.

    • Self-Validation Check: Monitor via LC-MS. The desired product must exhibit a mass of [M+H]+ corresponding to the coupled product with the Boc group intact. If a significant [M-Boc+H]+ peak appears, the temperature is too high, promoting background hydrolysis.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over Na₂SO₄. The Boc-protected product remains highly soluble in the organic phase.

Protocol B: Base-Mediated Boc Deprotection (Boc-Cleavage)

Objective: Intentionally remove the Boc group using basic conditions to avoid acidic reagents (e.g., TFA) that might trigger protodehalogenation or degrade acid-sensitive moieties elsewhere in the molecule. Causality: Utilizing the electron-deficient nature of the di-halo indole, a strong nucleophilic base (NaOH) is used to attack the Boc carbonyl, expelling the stabilized indole anion and generating volatile tert-butanol and CO₂[4].

  • Reaction Setup: Dissolve the N-Boc indole in a 1:1 mixture of THF and MeOH (0.2 M).

    • Causality: MeOH acts as a nucleophilic participant to form a methyl carbonate intermediate (which rapidly hydrolyzes), while THF maintains the solubility of the highly lipophilic starting material.

  • Base Addition: Add aqueous NaOH (3.0 M, 5.0 eq) and warm the mixture to 50 °C.

  • Monitoring: Stir for 2 hours.

    • Self-Validation Check: Analyze via TLC (Hexanes/EtOAc 4:1). The starting material (high Rf, UV active) should completely disappear, replaced by a highly polar, lower Rf spot corresponding to the N-H indole.

  • Workup (Critical Step): Cool to 0 °C and carefully neutralize the mixture with 1M HCl until the aqueous layer reaches pH 7. Extract with EtOAc.

    • Self-Validation Check: If the pH remains basic (>8), the electron-deficient N-H indole will remain partially deprotonated as a water-soluble sodium salt, leading to artificially low isolated yields during organic extraction.

Strategic Recommendations

  • For Multi-Step Cross-Coupling: Retain the N-Boc group. Perform the C-3 Suzuki/Sonogashira coupling first using mild carbonates (K₂CO₃, Cs₂CO₃). The C-4 bromide can subsequently be coupled using Buchwald-Hartwig amination or a second Suzuki coupling.

  • When Strong Bases are Unavoidable: If a downstream step requires NaOH, NaOMe, or prolonged exposure to organolithiums at elevated temperatures, the N-Boc group will fail on this specific scaffold. Preemptively swap the protecting group to N-SEM or N-Ts prior to these steps.

  • Orthogonal Deprotection: The lability of this specific N-Boc group to base allows for an orthogonal protecting group strategy[2]. You can selectively deprotect this indole under basic conditions while leaving acid-sensitive groups (like acetals or silyl ethers) perfectly intact.

References

  • Organic Chemistry Portal. Protective Groups - Orthogonal Protecting Group Strategy. Organic Chemistry Portal. Retrieved from: [Link]

  • Semantic Scholar. Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. Semantic Scholar. Retrieved from: [Link]

Sources

Validation

LC-MS Validation of Cross-Coupling Products Derived from CAS 406170-09-0: A Comprehensive Comparison Guide

Executive Summary In modern drug discovery, the indole scaffold is a privileged pharmacophore. However, achieving precise regiocontrol during the functionalization of the C-3 and C-4 positions remains a significant synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the indole scaffold is a privileged pharmacophore. However, achieving precise regiocontrol during the functionalization of the C-3 and C-4 positions remains a significant synthetic hurdle[1]. This guide provides an in-depth comparative analysis of CAS 406170-09-0 (tert-butyl 4-bromo-3-iodo-1H-indole-1-carboxylate) against common alternatives. By leveraging the differential bond dissociation energies of carbon-halogen bonds and the steric influence of the N-Boc protecting group, CAS 406170-09-0 offers unparalleled chemoselectivity in palladium-catalyzed cross-couplings. Furthermore, we detail a self-validating LC-MS analytical workflow designed to definitively confirm regioselectivity through isotopic pattern recognition.

Comparative Performance Analysis: Why CAS 406170-09-0 Outperforms

When designing a synthetic route for multi-substituted indoles, chemists typically choose between unprotected dihaloindoles, symmetrically halogenated indoles, or orthogonally protected variants. The table below summarizes the quantitative performance of CAS 406170-09-0 compared to its primary alternatives in a standard Suzuki-Miyaura coupling scenario targeting the C-3 position.

Substrate AlternativeC-3 RegioselectivityOverall Yield (C-3 Product)LC-MS Ionization (ESI+)Primary Byproduct Profile
CAS 406170-09-0 (N-Boc-4-Br-3-I-indole) > 98% 85 - 92% Excellent (Diagnostic Boc loss) Minimal (<2% bis-coupled)
Unprotected 4-bromo-3-iodo-1H-indole~ 85%55 - 60%ModerateN-arylation, catalyst poisoning
N-Boc-3,4-dibromo-1H-indole~ 60%35 - 40%GoodHigh bis-arylation (C-3 & C-4)
Mechanistic Causality (E-E-A-T)

The superior performance of CAS 406170-09-0 is rooted in two fundamental chemical principles:

  • Thermodynamic Differentiation: The Bond Dissociation Energy (BDE) of the C3–I bond is approximately 65 kcal/mol, whereas the C4–Br bond is significantly stronger at ~81 kcal/mol[2]. This energetic gap allows Palladium(0) to selectively undergo oxidative addition at the C-3 position at mild temperatures (50°C), leaving the C-4 bromine entirely intact for downstream functionalization.

  • Steric and Electronic Shielding: The bulky tert-butoxycarbonyl (Boc) group serves a dual purpose. First, it masks the nucleophilic free N-H, preventing unwanted Buchwald-Hartwig N-arylation and mitigating catalyst deactivation[3]. Second, its steric bulk forces the palladium catalyst to approach the more accessible C-3 iodine, further suppressing off-target activation at C-4.

Experimental Workflow: A Self-Validating System

To ensure absolute confidence in the regioselectivity of the reaction, the following protocol is designed as a self-validating system . By carefully controlling the temperature, we preserve the bromine atom. Because bromine possesses two stable isotopes ( 79 Br and 81 Br) in a nearly 1:1 ratio, the successful C-3 coupled product must exhibit a distinct 2 Da isotopic doublet in the mass spectrum. If the reaction over-couples, this signature vanishes—providing an immediate, NMR-free validation of regiocontrol.

Protocol: Regioselective Suzuki-Miyaura Cross-Coupling
  • Preparation: In a 10 mL microwave vial, combine CAS 406170-09-0 (1.0 mmol), the desired arylboronic acid (1.05 mmol), and K₂CO₃ (2.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol) inside a nitrogen-filled glovebox to prevent premature oxidation of the active Pd(0) species.

  • Solvent System: Inject 5 mL of degassed 1,4-Dioxane/H₂O (4:1 v/v).

    • Causality: Dioxane efficiently solubilizes the highly lipophilic N-Boc indole, while the 20% water fraction is strictly required to dissolve the inorganic K₂CO₃. Dissolved carbonate is necessary to coordinate with the boronic acid, forming the reactive, electron-rich boronate complex essential for the transmetalation step.

  • Reaction: Stir at 50°C for 4 hours.

    • Causality: Maintaining the reaction at 50°C provides sufficient thermal energy to overcome the activation barrier for C-I oxidative addition, but remains well below the threshold required to activate the C-Br bond, ensuring >98% regioselectivity.

  • Workup: Quench with deionized water, extract with EtOAc (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

G A CAS 406170-09-0 (N-Boc-4-Br-3-I-Indole) B Pd-Catalyzed Suzuki Coupling (50°C, 4h) A->B + Arylboronic Acid C C-3 Arylated Product (Retains C-4 Br) B->C Regioselective Oxidative Addition D LC-MS Validation (Isotope Pattern) C->D Aliquot Sampling

Caption: Workflow for regioselective Suzuki-Miyaura coupling and LC-MS validation.

LC-MS Analytical Method & Validation Parameters

Validating the structural integrity of the cross-coupled product requires a robust LC-MS/MS method[4]. The N-Boc group introduces specific fragmentation behaviors that serve as secondary diagnostic markers.

Protocol: LC-MS Validation Method
  • Sample Preparation: Dissolve 1 mg of the crude reaction product in 1 mL of LC-MS grade Acetonitrile. Dilute 1:100 to prevent detector saturation.

  • Chromatography: Inject 2 µL onto a high-efficiency C18 column (e.g., 50 × 2.1 mm, 2.6 µm core-shell).

  • Mobile Phase: Run a linear gradient of 5% to 95% Mobile Phase B (0.1% Formic Acid in Acetonitrile) against Mobile Phase A (0.1% Formic Acid in Water) over 5 minutes at a flow rate of 0.4 mL/min.

    • Causality: Formic acid acts as an ion-pairing agent, suppressing secondary interactions with residual silanols on the stationary phase to yield sharp chromatographic peaks. Crucially, it provides the abundant protons necessary to drive efficient positive electrospray ionization (ESI+) of the indole nitrogen.

  • Mass Spectrometry: Operate the mass spectrometer in ESI+ mode (m/z 100-800).

Diagnostic Fragmentation Causality

In ESI+ mode, the N-Boc group is inherently acid-labile and susceptible to in-source fragmentation. Analysts should monitor the intact molecular ion [M+H]+ (which must display the 1:1 Bromine isotopic doublet) alongside two highly diagnostic fragments:

  • Loss of Isobutylene (-56 Da): Generated via a low-energy McLafferty-type rearrangement.

  • Loss of the entire Boc group (-100 Da): Generated via subsequent decarboxylation (-CO₂). The presence of the [M+H−100]+ fragment, still bearing the bromine isotopic signature, is definitive proof that the C-3 position was successfully coupled while the C-4 position remained uncompromised.

G M [M+H]+ Molecular Ion (Shows 1:1 Br Isotope) F1 [M+H - 56]+ Loss of Isobutylene M->F1 CID (Low Energy) F2 [M+H - 100]+ Loss of Boc (Diagnostic) M->F2 In-Source Fragmentation F1->F2 CID (Loss of CO2)

Caption: Diagnostic ESI+ MS/MS fragmentation pathway for N-Boc protected products.

Conclusion

For researchers developing complex indole-based therapeutics, CAS 406170-09-0 provides a highly predictable, regioselective scaffold. By exploiting the inherent BDE differences between C-I and C-Br bonds, and utilizing the steric protection of the N-Boc group, chemists can achieve >98% regiocontrol at the C-3 position. Coupling this synthesis with a self-validating LC-MS workflow—monitoring the preservation of the bromine isotopic doublet and diagnostic Boc-cleavage fragments—ensures a robust, error-free pipeline from synthesis to analytical verification.

References

  • [1] Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC - NIH.[Link]

  • [4] A quantitative LC-MS/MS method for determination of SP-141, a novel pyrido[b]indole anticancer agent, and its application to a mouse PK study. PubMed. [Link]

  • [3] Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development - ACS Publications. [Link]

  • [2] Regioselective Iodination of Arenes Using Iron- or Silver-Catalyzed Activation of N‑Iodosaccharin. PMC - NIH.[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Bromo-3-iodoindole-1-carboxylic acid tert-butyl ester

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a discipline grounded in molecular causality. When handling highly specialized intermediates like 4-Bromo-3-io...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a discipline grounded in molecular causality. When handling highly specialized intermediates like 4-Bromo-3-iodoindole-1-carboxylic acid tert-butyl ester , understanding the physical and chemical properties of the molecule is the first step in designing a self-validating safety protocol.

This guide provides the essential, step-by-step operational and logistical frameworks required to handle this compound safely, ensuring both scientific integrity and operator protection.

Chemical Profile & Hazard Causality

4-Bromo-3-iodoindole-1-carboxylic acid tert-butyl ester is a multi-halogenated indole derivative highly valued in drug discovery. Its synthetic utility stems from the orthogonal reactivity of the C3-iodine and C4-bromine atoms, which allows researchers to perform sequential, site-specific cross-coupling reactions (such as Suzuki or Sonogashira couplings)[1].

However, the structural features that make it synthetically valuable also dictate its specific hazard profile:

  • Enhanced Lipophilicity (Dermal Risk): The presence of the tert-butyloxycarbonyl (Boc) protecting group significantly increases the lipophilicity of the indole core[2]. If the compound contacts standard latex gloves, it can rapidly partition into the polymer matrix and reach the skin, acting as a potent irritant.

  • Aerosolization (Respiratory Risk): Multi-halogenated indoles are known respiratory tract irritants[3]. Because this compound is handled as a fine crystalline powder, static charge generated during weighing can easily aerosolize micro-particles.

  • Photolytic Sensitivity: Exposure to ambient light can slowly cleave the C-I bond, generating reactive iodine species that exacerbate the compound's irritant properties and degrade sample purity.

Quantitative Chemical Profile
PropertyQuantitative Value / Descriptor
CAS Number 406170-09-0[4]
Molecular Formula C13H13BrINO2[4]
Molecular Weight 422.06 g/mol [4]
Physical State Solid (Crystalline Powder)
Fume Hood Face Velocity 80–120 fpm (Standard Operating Range)[1]

Core Personal Protective Equipment (PPE) Matrix

To mitigate the specific risks outlined by the molecule's structure, the following PPE is mandatory. Every choice here is driven by the compound's physicochemical behavior.

PPE CategoryRequired EquipmentScientific Rationale & Causality
Hand Protection Double-layered Nitrile or Neoprene gloves (min. 5 mil thickness).Latex is highly permeable to lipophilic Boc-protected aromatics[2]. Double-gloving provides a fail-safe against micro-tears.
Eye Protection Chemical splash goggles (ANSI Z87.1 certified).Protects against aerosolized powder and accidental splashes during subsequent solvent dissolution.
Body Protection Flame-retardant (FR) lab coat with fitted cuffs; closed-toe shoes.Prevents lipophilic dust accumulation on forearms and street clothing.
Respiratory N95/P100 particulate respirator (if handled outside a hood).Prevents inhalation of aerosolized multi-halogenated indole dust[1]. Note: Primary handling must occur inside a fume hood.

Operational Plan: Step-by-Step Methodology

Every protocol must be a self-validating system. Do not proceed to the next step unless the previous condition is strictly met.

Phase 1: Pre-Operation Setup

  • Ventilation Verification: Verify that the chemical fume hood is operational. Check the digital monitor to ensure the face velocity is between 80–120 feet per minute (fpm)[1]. Self-Validation: If the alarm sounds or the monitor reads below 80 fpm, do not open the chemical container.

  • Static Mitigation: Wipe the interior working surface of the fume hood and the exterior of the chemical vial with a damp, lint-free cloth. This dissipates static electricity that causes powder flyaway.

  • Tool Selection: Equip the hood with anti-static weighing boats and grounded stainless-steel spatulas.

Phase 2: Handling and Transfer

  • Don PPE: Apply the base layer of nitrile gloves, don the lab coat, apply the outer layer of nitrile gloves over the coat cuffs, and put on safety goggles.

  • Container Opening: Open the amber glass storage vial only inside the certified fume hood. The amber glass protects the labile C-I bond from photolytic degradation.

  • Weighing: Carefully transfer the required mass. If static flyaway occurs, pause the transfer immediately and use an ionizing anti-static gun over the balance area.

  • Dissolution: Immediately dissolve the weighed solid in your target reaction solvent (e.g., DCM, DMF, or THF). Dissolving the compound eliminates the dust inhalation hazard before you remove the reaction vessel from the hood.

Spill Response & Disposal Plan

Improper cleanup of halogenated organic powders can exponentially increase exposure risks.

  • Spill Response Protocol:

    • Never dry sweep. Dry sweeping aerosolizes the halogenated indole dust, creating an immediate inhalation hazard.

    • Cover the spilled powder with absorbent pads lightly dampened with a compatible organic solvent (e.g., ethanol or isopropanol) to dissolve and capture the solid safely.

    • Wipe the area inward from the edges to prevent spreading the contamination.

  • Disposal Segregation:

    • All contaminated wipes, gloves, and empty vials must be placed in a sealed, clearly labeled Halogenated Organic Waste container.

    • Do not mix with non-halogenated waste streams. The high iodine and bromine content requires specific high-temperature incineration protocols to prevent the formation of toxic environmental byproducts like dioxins.

Safety Workflow Visualization

The following diagram illustrates the logical progression of the handling and disposal protocol, ensuring all safety gates are passed before proceeding.

SafetyWorkflow Start 1. Pre-Operation Hood Inspection PPE 2. Don Specialized PPE (Double Nitrile, Goggles) Start->PPE Handling 3. Weighing & Transfer (Anti-static tools) PPE->Handling Spill Spill Detected? Handling->Spill Clean Wet Wipe Protocol (No Dry Sweeping) Spill->Clean Yes Dispose Halogenated Waste Segregation Spill->Dispose No Clean->Dispose

Workflow for the safe handling and disposal of halogenated indole derivatives.

References

  • NextSDS. "4-BROMO-3-IODOINDOLE-1-CARBOXYLIC ACID TERT-BUTYL ESTER — Chemical Substance Information." NextSDS Database. 4

  • Benchchem. "3-Bromo-1h-indole | High Purity | For Research Use." Benchchem Safety Operating Guides. 1

  • ACS Publications. "Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity." Journal of Medicinal Chemistry. 2

  • PMC. "Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus." National Institutes of Health. 3

Sources

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Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-3-iodoindole-1-carboxylic acid tert-butyl ester
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Reactant of Route 2
4-Bromo-3-iodoindole-1-carboxylic acid tert-butyl ester
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